6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene
Description
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Properties
IUPAC Name |
[6-[tert-butyl(dimethyl)silyl]oxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H41NO4SSi/c1-34(2,3)41(4,5)39-28-17-18-29-30(23-28)40-33(25-9-13-26(36)14-10-25)31(29)32(37)24-11-15-27(16-12-24)38-22-21-35-19-7-6-8-20-35/h9-18,23,36H,6-8,19-22H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZAJJMYYKOTDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C(=C(S2)C3=CC=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H41NO4SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443288 | |
| Record name | 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
587.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174264-47-2 | |
| Record name | 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
chemical properties of 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene
An In-depth Technical Guide to the Chemical Properties of 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene
Executive Summary
This technical guide provides a comprehensive analysis of the , a key silyl-protected derivative of the selective estrogen receptor modulator (SERM), Raloxifene. As an important intermediate in synthetic chemistry and a potential reference standard in metabolic studies, a thorough understanding of its characteristics is paramount for researchers, chemists, and drug development professionals. This document elucidates the molecule's structural features, physicochemical properties, spectroscopic signature, chemical stability, and reactivity. It further provides validated protocols for its analytical characterization and a logical workflow for its synthesis, grounding all claims in authoritative scientific literature. The insights herein are intended to empower scientists to handle, analyze, and utilize this compound with precision and confidence.
Molecular Identity and Structural Elucidation
This compound is derived from Raloxifene through the selective protection of the phenolic hydroxyl group at the C-6 position with a tert-butyldimethylsilyl (TBDMS) ether. This modification is a common strategy in multi-step organic synthesis to prevent the C-6 hydroxyl from participating in undesired side reactions while targeting other functional groups in the molecule.
The core structure retains the characteristic benzothiophene scaffold of Raloxifene, which is crucial for its biological activity. The key structural alteration is the replacement of the acidic proton of the 6-hydroxyl group with a bulky, sterically hindering TBDMS group. This has profound implications for the molecule's solubility, lipophilicity, and reactivity, as detailed in subsequent sections.
-
IUPAC Name: [6-(tert-Butyldimethylsilyloxy)-2-(4-hydroxyphenyl)benzo[b]thiophen-3-yl][4-(2-(piperidin-1-yl)ethoxy)phenyl]methanone
-
Common Name: 6-O-TBDMS-Raloxifene
-
CAS Number: 174263-51-7
-
Molecular Formula: C₃₄H₄₁NO₄S
-
Molecular Weight: 575.8 g/mol
Physicochemical Properties: A Comparative Overview
The introduction of the TBDMS group dramatically alters the physicochemical profile of the Raloxifene molecule, primarily by increasing its lipophilicity and masking one of its two acidic phenolic protons. These changes are critical for designing synthetic workups, purification strategies, and analytical methods.
| Property | 6-TBDMS-Raloxifene | Raloxifene (Parent Compound) | Rationale for Change |
| Molecular Weight | 575.8 g/mol | 473.6 g/mol | Addition of C₆H₁₅Si group (114.2 g/mol ). |
| Appearance | White to off-white solid | White to pale-yellow solid | General property of the molecular class. |
| LogP (calculated) | ~7.2 | ~5.8 | The bulky, non-polar TBDMS group significantly increases lipophilicity. |
| pKa (predicted) | ~9.0 (Piperidine N), ~10.0 (4'-OH) | ~9.0 (Piperidine N), ~9.5 (6-OH), ~10.5 (4'-OH) | Silylation removes the acidic 6-OH proton, leaving only the 4'-OH phenol. |
| Solubility | Freely soluble in THF, DCM, Ethyl Acetate; Sparingly soluble in Methanol; Insoluble in water. | Sparingly soluble in THF, Methanol; Very slightly soluble in water. | Increased lipophilicity enhances solubility in non-polar organic solvents. |
Spectroscopic and Analytical Characterization
Accurate identification and purity assessment of 6-TBDMS-Raloxifene are achieved through a combination of spectroscopic and chromatographic techniques. The TBDMS group provides a distinct signature that is easily identifiable.
Spectroscopic Fingerprints
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is characterized by the appearance of two highly shielded singlet signals corresponding to the TBDMS group: a large singlet at approximately δ 0.15-0.25 ppm for the six protons of the two methyl groups on the silicon atom (Si-(CH₃)₂), and another sharp singlet around δ 0.95-1.05 ppm for the nine protons of the tert-butyl group ((CH₃)₃-C). The absence of a phenolic -OH signal from the 6-position (which would appear around δ 9-10 ppm in Raloxifene) and the presence of the remaining 4'-OH signal are confirmatory.
-
Mass Spectrometry (ESI-MS): In positive ion mode, the spectrum will be dominated by the protonated molecular ion [M+H]⁺ at m/z 576.8 . A characteristic and often prominent fragment ion is observed at m/z 518.7 , corresponding to the loss of the tert-butyl group ([M+H - 57]⁺), a hallmark of TBDMS-protected compounds.
-
Infrared (IR) Spectroscopy: The IR spectrum is notable for a broad O-H stretching band around 3200-3500 cm⁻¹ corresponding to the remaining 4'-hydroxyl group. Strong C-O stretching bands and Si-O-C bands will appear in the fingerprint region around 1250 cm⁻¹ and 840-920 cm⁻¹ , respectively, confirming the presence of the silyl ether.
Chromatographic Purity Assessment
A robust method for determining the purity of 6-TBDMS-Raloxifene and monitoring its synthesis or degradation is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient Program:
-
Start at 70% B.
-
Linear ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 70% B over 1 minute.
-
Equilibrate for 2 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 287 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve sample in 50:50 Acetonitrile/Water to a concentration of 0.5 mg/mL.
Causality: The C18 column is chosen for its affinity for lipophilic molecules. The acetonitrile gradient effectively elutes the highly non-polar 6-TBDMS-Raloxifene from the column. Formic acid is used to acidify the mobile phase, ensuring the piperidine nitrogen is protonated and the phenolic hydroxyl is non-ionized, leading to sharp, symmetrical peaks.
Chemical Stability and Reactivity Profile
The dominant chemical feature of 6-TBDMS-Raloxifene is the silyl ether bond, which is stable under neutral and basic conditions but highly susceptible to cleavage under acidic or fluoride-ion-mediated conditions.
-
Stability: The compound is stable at room temperature when stored as a solid in a dry environment. In solution, it is sensitive to protic solvents, especially in the presence of acid or base catalysts, which can slowly hydrolyze the silyl ether. It should be protected from strong acids and moisture.
-
Reactivity - The Deprotection Reaction: The primary utility of this molecule as a synthetic intermediate lies in the controlled removal of the TBDMS group to regenerate the free 6-hydroxyl of Raloxifene. This is a critical step in any synthetic route where this intermediate is used.
Caption: Key deprotection strategies for 6-TBDMS-Raloxifene.
-
Setup: Dissolve 6-TBDMS-Raloxifene (1 equivalent) in anhydrous Tetrahydrofuran (THF) in a nitrogen-flushed flask.
-
Reagent Addition: Cool the solution to 0 °C. Add a solution of Tetra-n-butylammonium fluoride (TBAF) (1.1 equivalents, 1M in THF) dropwise over 5 minutes.
-
Reaction: Stir the mixture at 0 °C and allow it to warm to room temperature. Monitor the reaction progress by TLC or HPLC (typically complete within 1-2 hours).
-
Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude Raloxifene can be purified by silica gel column chromatography.
Trustworthiness: This protocol is self-validating. The progress can be easily monitored by HPLC, where the disappearance of the late-eluting, lipophilic starting material (6-TBDMS-Raloxifene) and the appearance of the earlier-eluting, more polar product (Raloxifene) provides a clear endpoint. The high affinity of fluoride for silicon drives the reaction to completion, making it a highly reliable and standard method.
Synthesis and Purification Workflow
The synthesis of 6-TBDMS-Raloxifene is achieved through the regioselective silylation of Raloxifene. The 6-OH group is more sterically accessible and slightly more acidic than the 4'-OH group, allowing for selective protection under carefully controlled conditions.
Caption: Workflow for the synthesis of 6-TBDMS-Raloxifene.
Storage and Handling
To ensure the long-term integrity of the compound, the following storage and handling procedures are recommended:
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Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture and air. For long-term storage, temperatures of -20°C are recommended.
-
Handling: Use standard personal protective equipment (gloves, lab coat, safety glasses). Handle in a well-ventilated area. Avoid creating dust. Due to its high lipophilicity, care should be taken to avoid skin contact.
References
An In-depth Technical Guide to 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene
CAS Number: 174264-47-2
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene, a key silylated intermediate in the synthesis of Raloxifene metabolites. Raloxifene, a selective estrogen receptor modulator (SERM), is a critical therapeutic agent for the prevention and treatment of osteoporosis and the reduction of breast cancer risk in postmenopausal women. Understanding its metabolism is paramount for elucidating its complete pharmacological profile. This document details the chemical identity, a proposed synthetic pathway, analytical characterization methods, and the principal application of this compound in the production of Raloxifene-6-glucuronide, a major metabolite. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the study of SERMs and their metabolic pathways.
Introduction: The Significance of Raloxifene and its Metabolites
Raloxifene exerts its therapeutic effects by acting as an estrogen agonist in some tissues, such as bone, while functioning as an antagonist in others, like breast and uterine tissues.[1] This tissue-selective activity makes it a valuable tool in managing postmenopausal health. The in vivo journey of Raloxifene is marked by extensive phase II metabolism, primarily through glucuronidation, leading to the formation of Raloxifene-6-glucuronide and Raloxifene-4'-glucuronide.[2][3] These glucuronide metabolites constitute a significant portion of the circulating drug-related species and are crucial to understanding the overall pharmacokinetics and disposition of Raloxifene.[2][3]
To thoroughly investigate the biological activities and potential toxicities of these metabolites, researchers require access to pure standards. Chemical synthesis is often the most efficient route to obtain these standards in sufficient quantities. The synthesis of Raloxifene-6-glucuronide necessitates the regioselective protection of the two phenolic hydroxyl groups present in the Raloxifene molecule. This is where this compound emerges as a pivotal intermediate.
Chemical Identity and Properties
This compound is a derivative of Raloxifene where the hydroxyl group at the 6-position of the benzothiophene core is protected as a tert-butyldimethylsilyl (TBDMS) ether.
| Property | Value | Source(s) |
| CAS Number | 174264-47-2 | [3][4] |
| Molecular Formula | C₃₄H₄₁NO₄SSi | [4] |
| Molecular Weight | 587.84 g/mol | [4] |
| Synonyms | 6-(tert-Butyldimethylsilyloxy)-4'-hydroxy Raloxifene | |
| Isomeric CAS | 174264-46-1 (4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene) | [5][6] |
The strategic placement of the bulky TBDMS group at the 6-position allows for the subsequent chemical manipulation of the unprotected 4'-hydroxyl group, primarily for the introduction of the glucuronic acid moiety. The stability of the TBDMS ether under various reaction conditions, coupled with its facile removal under specific fluoride-mediated or acidic conditions, makes it an ideal protecting group for this synthetic strategy.[7]
Synthesis of this compound: A Proposed Protocol
The key to the selective silylation of the 6-hydroxyl group over the 4'-hydroxyl group lies in the difference in their acidity. The 6-hydroxyl group on the benzothiophene ring is generally more acidic than the 4'-hydroxyl group on the phenyl ring. This difference can be exploited to achieve regioselective protection.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
Materials:
-
Raloxifene hydrochloride
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Preparation of Raloxifene Free Base: Raloxifene hydrochloride is converted to its free base by dissolving it in a suitable solvent (e.g., a mixture of water and an organic solvent like ethyl acetate) and neutralizing with a base such as sodium bicarbonate until the aqueous layer is basic. The organic layer is then separated, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Selective Silylation:
-
To a solution of Raloxifene free base in anhydrous DMF, add imidazole (approximately 1.1 equivalents).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl, approximately 1.05 equivalents) in anhydrous DMF to the reaction mixture. The slight excess of imidazole helps to catalyze the reaction.[8]
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is expected to be complete within a few hours at room temperature. The greater acidity of the 6-OH group should favor its selective silylation.
-
-
Work-up and Extraction:
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with water and brine to remove DMF and any remaining imidazole salts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. A gradient elution system, for instance, with increasing percentages of ethyl acetate in hexane, should effectively separate the desired monosilylated product from any unreacted Raloxifene, the disilylated byproduct, and the isomeric 4'-silylated product.
-
Analytical Characterization
The synthesized this compound should be thoroughly characterized to confirm its identity and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show the characteristic signals for the Raloxifene backbone, along with new signals corresponding to the tert-butyl group (a singlet at approximately 1.0 ppm) and the two methyl groups on the silicon atom (a singlet at approximately 0.2 ppm). The disappearance of the phenolic proton signal for the 6-hydroxyl group and the retention of the 4'-hydroxyl proton signal would confirm the regioselectivity.
-
¹³C NMR will show additional signals for the TBDMS group.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₃₄H₄₁NO₄SSi) by providing a highly accurate mass measurement of the molecular ion.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band for the remaining O-H stretch of the 4'-hydroxyl group, along with characteristic absorptions for the aromatic rings, the ketone carbonyl group, and the Si-C and Si-O bonds.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis should be used to determine the purity of the synthesized compound.
Application in the Synthesis of Raloxifene-6-glucuronide
The primary and most critical application of this compound is as a protected intermediate in the chemical synthesis of Raloxifene-6-glucuronide.[9] The free 4'-hydroxyl group in the silylated intermediate allows for the regioselective coupling with a protected glucuronic acid donor.
Glucuronidation Workflow
Caption: Synthetic route to Raloxifene-6-glucuronide via the silylated intermediate.
The glycosylation reaction is typically carried out using a protected glucuronic acid donor, such as a trichloroacetimidate or a bromide, under the promotion of a suitable Lewis acid. Following the successful coupling, a global deprotection step is employed to remove the silyl protecting group from the 6-position and the protecting groups from the glucuronic acid moiety (e.g., esters and acetals), yielding the final Raloxifene-6-glucuronide.
Conclusion
This compound is a crucial, yet often unheralded, intermediate in the field of drug metabolism research. Its value lies in enabling the efficient and regioselective synthesis of Raloxifene-6-glucuronide, a major metabolite of the widely prescribed SERM, Raloxifene. This technical guide has provided a detailed overview of its chemical properties, a proposed synthetic protocol, and its primary application. The availability of a reliable synthetic route to this intermediate is essential for the continued investigation of Raloxifene's metabolic fate and its overall pharmacological and toxicological profile.
References
- Sun, D., Jones, N. R., Manni, A., et al. (2013). Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo. Cancer Prevention Research, 6(7), 719–730.
-
Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Raloxifene-impurities. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 174264-46-1 | Product Name : 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
- Williams, D. R., Miter, G. A., Sheiman, J. L., Wallace, J. M., & Allen, M. R. (2024). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. ACS Medicinal Chemistry Letters, 15(6), 879-884.
- Ogilvie, K. K., & Entwistle, D. W. (1979). The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides.
-
Wikipedia. (2023, November 18). tert-Butyldiphenylsilyl. Retrieved from [Link]
-
PCR Society. (n.d.). This compound-d4. Retrieved from [Link]
-
Hammond Cell Tech. (n.d.). 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene. Retrieved from [Link]
- Williams, D. R., Miter, G. A., Sheiman, J. L., Wallace, J. M., & Allen, M. R. (2024).
-
PubChem. (n.d.). Raloxifene. Retrieved from [Link]
- Dadiboyena, S. (2012). Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator. European Journal of Medicinal Chemistry, 52, 23-35.
- Zaraei, S. O., Dohle, W., Anbar, H. S., et al. (2024). Synthesis, biological evaluation, and stability studies of raloxifene mono- and bis-sulfamates as dual-targeting agents.
- Bathini, P. K., & Rama, V. (2014). An improved synthesis of Raloxifene hydrochloride: A selective estrogen receptor modulator. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 515-517.
- Williams, D. R., Miter, G. A., Sheiman, J. L., Wallace, J. M., & Allen, M. R. (2024).
- Gundu, C., Yarragudi, S. B., Byragoni, S., et al. (2022). Formulation and Characterization of Raloxifene Nanostructured Lipid Carriers for Permeability and Uptake Enhancement Applications. ASSAY and Drug Development Technologies, 20(4), 195-206.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of raloxifene glucuronidation: potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis of Drug Glucuronide Metabolites in the Budding Yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 8. Raloxifene glucuronidation in liver and intestinal microsomes of humans and monkeys: contribution of UGT1A1, UGT1A8 and UGT1A9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
Silylated Raloxifene Intermediates: A Technical Guide to Molecular Weight Determination and Synthetic Strategy
Abstract
This technical guide provides a detailed analysis of the molecular weight determination for silylated intermediates of Raloxifene, a selective estrogen receptor modulator (SERM). Aimed at researchers, scientists, and professionals in drug development, this document elucidates the rationale behind using silyl protecting groups in the synthesis of Raloxifene, offers a step-by-step methodology for calculating the molecular weights of common silylated derivatives, and presents a validated experimental protocol. By integrating theoretical calculations with practical synthetic considerations, this guide serves as an essential resource for chemists engaged in the synthesis of Raloxifene and its analogs.
Introduction: The Role of Silylation in Raloxifene Synthesis
Raloxifene is a potent benzothiophene-based selective estrogen receptor modulator (SERM) utilized for the prevention and treatment of osteoporosis in postmenopausal women.[1][2][3] Its chemical structure features two phenolic hydroxyl groups which are reactive sites that can interfere with certain synthetic transformations.[4] To achieve regioselectivity and prevent unwanted side reactions during multi-step syntheses, these hydroxyl groups are often temporarily protected.
Silylation, the introduction of a silyl group (such as trimethylsilyl or tert-butyldimethylsilyl) to form a silyl ether, is a cornerstone of modern organic synthesis for the protection of alcohols.[5][6][7] Silyl ethers are advantageous due to their ease of formation under mild conditions, stability to a wide range of reagents, and straightforward removal (deprotection) with fluoride ions or acid.[7][8][9] The choice of the specific silyl group allows for tunable stability, with bulkier groups like tert-butyldimethylsilyl (TBDMS) offering greater stability compared to the smaller trimethylsilyl (TMS) group.[7][8][10]
This guide will focus on the quantitative impact of silylation on the molecular weight of Raloxifene intermediates, a critical parameter for reaction monitoring, characterization, and stoichiometric calculations.
Molecular Structure and Unprotected Intermediate
The foundational molecule, Raloxifene, has the chemical formula C₂₈H₂₇NO₄S.[4][11] Its molecular weight as a free base is approximately 473.58 g/mol .[3] The hydrochloride salt, the common pharmaceutical form, has a molecular weight of approximately 510.04 g/mol .[3][12][13] For the purpose of synthetic chemistry calculations, we will consider the free base.
The structure of Raloxifene reveals two phenolic hydroxyl (-OH) groups that are the primary sites for silylation.
Calculation of Molecular Weights for Silylated Intermediates
The molecular weight of the silylated Raloxifene intermediate is the sum of the molecular weight of the Raloxifene core and the molecular weight of the added silyl group(s), minus the molecular weight of the hydrogen atom(s) replaced.
Molecular Weight of Common Silyl Groups
Two of the most prevalent silylating agents in organic synthesis are used here for calculation:
-
Trimethylsilyl (TMS) Group: Comprising one silicon atom and three methyl groups (-Si(CH₃)₃), the TMS group has a molecular formula of C₃H₉Si.[14][15] Its molecular weight is approximately 73.19 g/mol .[14][15]
-
tert-Butyldimethylsilyl (TBDMS or TBS) Group: This bulkier group consists of one silicon atom, two methyl groups, and one tert-butyl group (-Si(CH₃)₂(C(CH₃)₃)). Its molecular formula is C₆H₁₅Si. The molecular weight of the corresponding silyl chloride is 150.72 g/mol .[16][17][18]
Step-by-Step Molecular Weight Calculations
The molecular weight of the Raloxifene free base is 473.58 g/mol .[3] During silylation, a hydrogen atom (atomic weight ~1.01 g/mol ) from each hydroxyl group is replaced by a silyl group.
-
Mono-trimethylsilyl (Mono-TMS) Raloxifene:
-
Molecular Weight = (MW of Raloxifene) + (MW of TMS) - (MW of H)
-
Molecular Weight = 473.58 + 73.19 - 1.01 = 545.76 g/mol
-
-
Di-trimethylsilyl (Di-TMS) Raloxifene:
-
Molecular Weight = (MW of Raloxifene) + 2 * (MW of TMS) - 2 * (MW of H)
-
Molecular Weight = 473.58 + 2 * (73.19) - 2 * (1.01) = 617.94 g/mol
-
-
Mono-tert-butyldimethylsilyl (Mono-TBDMS) Raloxifene:
-
To calculate the weight of the TBDMS group, we subtract the chlorine atom from TBDMSCl: 150.72 g/mol (TBDMSCl) - 35.45 g/mol (Cl) = 115.27 g/mol (TBDMS group).
-
Molecular Weight = (MW of Raloxifene) + (MW of TBDMS) - (MW of H)
-
Molecular Weight = 473.58 + 115.27 - 1.01 = 587.84 g/mol
-
-
Di-tert-butyldimethylsilyl (Di-TBDMS) Raloxifene:
-
Molecular Weight = (MW of Raloxifene) + 2 * (MW of TBDMS) - 2 * (MW of H)
-
Molecular Weight = 473.58 + 2 * (115.27) - 2 * (1.01) = 702.10 g/mol
-
Data Summary
The calculated molecular weights are summarized in the table below for quick reference.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| Raloxifene (free base) | C₂₈H₂₇NO₄S | 473.58 |
| Mono-TMS-Raloxifene | C₃₁H₃₅NO₄SSi | 545.76 |
| Di-TMS-Raloxifene | C₃₄H₄₃NO₄SSi₂ | 617.94 |
| Mono-TBDMS-Raloxifene | C₃₄H₄₁NO₄SSi | 587.84 |
| Di-TBDMS-Raloxifene | C₄₀H₅₅NO₄SSi₂ | 702.10 |
Experimental Protocol: TBDMS Protection of Raloxifene
This protocol describes a general procedure for the di-silylation of Raloxifene using tert-butyldimethylsilyl chloride (TBDMSCl), a common and robust silylating agent.[17][19][20]
Materials:
-
Raloxifene (free base)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon supply
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Raloxifene (1 equivalent).
-
Dissolve the Raloxifene in anhydrous DMF.
-
Add imidazole (2.5 equivalents). Stir until dissolved.
-
Add TBDMSCl (2.2 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the Di-TBDMS-Raloxifene.
Visualization of the Silylation Workflow
The following diagram illustrates the general workflow for the protection of Raloxifene's hydroxyl groups using a silylating agent.
Caption: Workflow for the silylation of Raloxifene.
Conclusion
The strategic use of silyl protecting groups is integral to the efficient synthesis of complex molecules like Raloxifene. This guide has provided a comprehensive overview of the molecular weight calculations for key silylated intermediates, grounded in the fundamental principles of organic chemistry. The presented protocol and workflow diagram offer practical insights for laboratory execution. Accurate knowledge of these molecular weights is indispensable for researchers in process development, analytical chemistry, and medicinal chemistry to ensure the integrity and efficiency of the synthetic route.
References
-
Wikipedia. Raloxifene. [Link]
-
PubChem. Raloxifene. National Institutes of Health. [Link]
-
PubChem. Raloxifene Hydrochloride. National Institutes of Health. [Link]
-
PubChem. Trimethylsilyl radical. National Institutes of Health. [Link]
-
Grokipedia. Trimethylsilyl group. [Link]
-
PubChem. Silyl. National Institutes of Health. [Link]
-
Changfu Chemical. An In-Depth Guide to Silylation Reagents: Applications and Benefits. [Link]
-
Common Organic Chemistry. tert-Butyldimethylsilyl Chloride (TBS-Cl). [Link]
-
Wikipedia. Trimethylsilyl group. [Link]
-
Gelest. Dehydrogenative Silylation of Alcohols and Other Functionalities. [Link]
-
PubChem. tert-Butyldimethylsilyl chloride. National Institutes of Health. [Link]
-
Wikipedia. Trimethylsilane. [Link]
-
PubMed. Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator. [Link]
-
Organic Chemistry Portal. Silyl ether synthesis by silylation or cyanosilylation. [Link]
-
Wikipedia. Silylation. [Link]
-
Wikipedia. tert-Butyldimethylsilyl chloride. [Link]
-
Grokipedia. Silyl protecting groups. [Link]
-
ResearchGate. Chapter 5: Synthesis of Raloxifene. [Link]
-
Pavan kumar Bathini, et al. AN IMPROVED SYNTHESIS OF RALOXIFENE HYDROCHORIDE: A SELECTIVE ESTROGEN RECEPTOR MODULATOR. [Link]
-
Journal of Chemical and Pharmaceutical Research. Expeditious Synthesis of 3-Aryl Benzothiophene A Raloxifene Intermediate. [Link]
-
ResearchGate. Scheme for the synthesis of Raloxifene. [Link]
-
Pharmaffiliates. Raloxifene-impurities. [Link]
-
Wikipedia. Silyl ether. [Link]
-
New Drug Approvals. RALOXIFENE. [Link]
-
chemeurope.com. Silyl ether. [Link]
-
Gelest. Silyl Groups. [Link]
-
Pharmaffiliates. Raloxifene Hydrochloride-impurities. [Link]
Sources
- 1. Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 6. Silylation - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Silyl ether - Wikipedia [en.wikipedia.org]
- 9. Silyl_ether [chemeurope.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Raloxifene - Wikipedia [en.wikipedia.org]
- 12. medkoo.com [medkoo.com]
- 13. Raloxifene Hydrochloride | C28H28ClNO4S | CID 54900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Trimethylsilyl radical | C3H9Si | CID 123362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Trimethylsilyl (16571-41-8) for sale [vulcanchem.com]
- 16. 叔丁基二甲基氯硅烷 reagent grade, 97% | Sigma-Aldrich [sigmaaldrich.com]
- 17. tert-Butyldimethylsilyl Chloride (TBS-Cl) [commonorganicchemistry.com]
- 18. tert-Butyldimethylsilyl chloride | C6H15ClSi | CID 28928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. CAS # 18162-48-6, tert-Butyldimethylsilyl chloride, TBSCl, tert-Butylchlorodimethylsilane, t-Butyldimethylsilyl chloride, t-Butyldimethylchlorosilane, TBDMCS, t-Butyl Dimethyl Chlorsilane - chemBlink [chemblink.com]
- 20. tert-Butyldimethylsilyl chloride - Wikipedia [en.wikipedia.org]
A Comprehensive Guide to the Structure Elucidation of 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene
Abstract
This technical guide provides a comprehensive, multi-faceted strategy for the unambiguous structure elucidation of 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene, a key derivative of the selective estrogen receptor modulator (SERM), Raloxifene. Designed for researchers, medicinal chemists, and analytical scientists in drug development, this document moves beyond a simple recitation of methods. It details the causality behind the selection of a synergistic suite of analytical techniques, including high-resolution mass spectrometry (HRMS), advanced nuclear magnetic resonance (NMR) spectroscopy, and vibrational/electronic spectroscopy. By integrating data from these orthogonal methods, we present a self-validating workflow to confirm the molecular formula, establish atomic connectivity, and verify the specific regiochemistry of silylation. This guide includes detailed experimental protocols, data interpretation strategies, and visual workflows to serve as a practical reference for the characterization of complex pharmaceutical compounds.
Introduction: The Significance of Raloxifene and its Derivatives
Raloxifene is a second-generation SERM belonging to the benzothiophene class of compounds, prescribed for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[1][2][3] Its therapeutic value stems from its ability to exert tissue-specific estrogenic or anti-estrogenic effects.[2] The development of Raloxifene derivatives is a critical area of research aimed at refining tissue selectivity, improving pharmacokinetic profiles, and exploring new therapeutic applications.[1][4]
The target molecule, this compound, is a synthetic derivative where the phenolic hydroxyl group at the 6-position of the benzothiophene core is protected with a tert-butyldimethylsilyl (TBDMS) group.[5] This modification is often a strategic step in multi-step syntheses to enable further chemical transformations at other positions of the Raloxifene scaffold.[6][7] Given the presence of multiple hydroxyl groups in the parent Raloxifene molecule, confirming the precise location of the bulky TBDMS group is a non-trivial analytical challenge. This guide outlines a robust and logical workflow to achieve this confirmation with a high degree of confidence.
The Analytical Challenge: Proposed Structure and Elucidation Strategy
The core of our investigation is to confirm the structure shown below, specifically verifying that the TBDMS group is located at the 6-position and not at the 4'-position.
Proposed Structure:
Figure 1: Proposed chemical structure of this compound.
A definitive structure elucidation requires a multi-pronged approach where each technique provides a unique piece of the puzzle. A reliance on a single method is insufficient; for instance, while mass spectrometry can confirm the elemental composition, it cannot definitively distinguish between isomers. Conversely, while NMR can define the carbon-hydrogen framework, it relies on the molecular formula provided by mass spectrometry for completeness. Our strategy, therefore, is to integrate high-resolution mass spectrometry with a suite of 1D and 2D NMR experiments, supported by infrared and UV-Vis spectroscopy.
The following workflow illustrates the logical progression of this integrated analytical approach.
Mass Spectrometry: Defining the Elemental Composition and Framework
Mass spectrometry is the first critical step, providing the molecular weight and elemental composition, which are foundational for interpreting all other data.[8]
High-Resolution Mass Spectrometry (HRMS)
Causality: HRMS is chosen over standard-resolution MS for its ability to measure mass-to-charge ratios (m/z) with extreme precision (typically within 5 ppm).[9][10] This high accuracy allows for the determination of a unique elemental formula, effectively distinguishing the target compound from other molecules with the same nominal mass but different atomic compositions.
For this compound (C₂₈H₃₁NO₄SSi), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value. A match within a narrow tolerance (e.g., < 5 ppm) provides strong evidence for the proposed molecular formula.
Tandem Mass Spectrometry (MS/MS)
Causality: Once the precursor ion's formula is established via HRMS, MS/MS is employed to induce fragmentation.[8][11] The resulting product ions provide vital clues about the molecule's connectivity. By analyzing the mass losses, we can identify characteristic pieces of the structure, such as the piperidinyl-ethoxy side chain, the benzoyl group, and the silyl protecting group. For example, a characteristic neutral loss of 57 Da (C₄H₉) would strongly suggest the presence of a tert-butyl group from the TBDMS moiety.
NMR Spectroscopy: The Cornerstone of Connectivity
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution, providing atom-level information on connectivity and spatial relationships.[12][13] A combination of 1D and 2D experiments is essential for a complete assignment.[14]
1D NMR: ¹H and ¹³C/DEPT
-
¹H NMR: This experiment provides information about the chemical environment, number, and connectivity of protons. Key expected signals for our target molecule include:
-
TBDMS Group: Two sharp singlets. One integrating to 9H around δ 0.95-1.05 ppm (the tert-butyl protons) and another integrating to 6H around δ 0.00-0.15 ppm (the two silicon-methyl protons).[15] The presence of these signals is a primary indicator of successful silylation.
-
Aromatic Protons: A complex series of doublets and triplets in the δ 6.5-8.0 ppm region, corresponding to the protons on the benzothiophene and phenyl rings. The specific splitting patterns and chemical shifts are highly sensitive to the substitution pattern.
-
Piperidinyl-ethoxy Chain: A series of multiplets in the δ 1.5-4.5 ppm range.
-
Phenolic OH: A broad singlet (its position is concentration and solvent dependent) corresponding to the free hydroxyl at the 4'-position.
-
-
¹³C NMR and DEPT: The ¹³C NMR spectrum reveals the number of unique carbon environments. The accompanying DEPT (Distortionless Enhancement by Polarization Transfer) experiments differentiate between CH₃, CH₂, CH, and quaternary carbons, which is crucial for assigning the carbon skeleton.
2D NMR: COSY, HSQC, and HMBC
Causality: While 1D NMR identifies the pieces, 2D NMR shows how they are connected.[16][17] This suite of experiments is the key to distinguishing the 6-silyl isomer from the 4'-silyl isomer.
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). It is used to trace out the connectivity within isolated spin systems, such as the protons on a specific aromatic ring or within the piperidinyl-ethoxy side chain.[17]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached.[18] It allows for the unambiguous assignment of carbon signals for all protonated carbons, mapping the information from the ¹H spectrum onto the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this specific analytical problem. HMBC reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds).[14] To confirm the 6-O-silyl structure, we would look for a correlation between the protons of the silyl methyl groups (δ ~0.1 ppm) and the carbon at the 6-position of the benzothiophene ring (C6). The absence of a correlation between these silyl protons and any carbons on the 4'-hydroxyphenyl ring, coupled with the presence of a free phenolic OH in the ¹H NMR, would definitively rule out the 4'-silyl isomer.
The logical flow of integrating these NMR experiments is visualized below.
Predicted NMR Data Summary
The following table summarizes the key predicted NMR data that would be used to confirm the structure of this compound.
| Data Type | Signal Source | Expected Chemical Shift (ppm) | Key Correlation / Information Provided |
| ¹H NMR | Si-(CH₃)₂ | ~0.1 (s, 6H) | Confirms presence of TBDMS group.[15] |
| ¹H NMR | Si-C(CH₃)₃ | ~1.0 (s, 9H) | Confirms presence of TBDMS group.[15] |
| ¹H NMR | 4'-OH | Variable (broad s, 1H) | Indicates a free phenolic hydroxyl group. |
| HMBC | Si-(CH₃)₂ protons to Benzothiophene C6 | δH ~0.1 → δC ~155-160 | CRITICAL: This 3-bond correlation (H-Si-O-C6) unambiguously confirms the silyl group is attached at the 6-position. |
| HMBC | Aromatic H5 or H7 to Benzothiophene C6 | δH ~7.0-7.5 → δC ~155-160 | Corroborates the assignment of C6. |
| COSY | Aromatic Protons | δH ~6.5-8.0 | Establishes intra-ring proton coupling networks, helping to assign specific protons on the benzothiophene and phenyl rings. |
| HSQC | All C-H pairs | N/A | Correlates every aromatic proton to its directly attached carbon, allowing for definitive assignment of the ¹³C spectrum.[18] |
Supporting Spectroscopic Data
While NMR and MS form the core of the elucidation, FT-IR and UV-Vis spectroscopy provide rapid, complementary data that serve as a valuable cross-check.[19]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is excellent for identifying functional groups.[20] The spectrum should display:
-
A broad O-H stretching band around 3200-3500 cm⁻¹, confirming the presence of the free 4'-hydroxyl group.
-
A strong C=O stretching band for the ketone, expected around 1630-1650 cm⁻¹.
-
Aromatic C-H stretches just above 3000 cm⁻¹.
-
Strong Si-C stretching vibrations, typically around 840 cm⁻¹ and 1250 cm⁻¹, confirming the presence of the TBDMS group.[15]
-
-
UV-Vis Spectroscopy: This technique analyzes the electronic transitions within the molecule's chromophore.[21][22] The complex conjugated system of the benzothiophene core of Raloxifene gives it a characteristic UV absorption profile.[2] The UV-Vis spectrum of the silylated derivative is expected to be very similar to that of Raloxifene itself, confirming that the core chromophore remains intact.
Detailed Experimental Protocols
The following protocols are representative methodologies for acquiring the data discussed. Instrument parameters should be optimized for the specific sample and equipment used.
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile/water 50:50 v/v with 0.1% formic acid).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or TOF analyzer, coupled to an HPLC system.[9]
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically effective for this class of compounds.
-
Analysis: Infuse the sample or inject a small volume onto the LC system. Acquire data in full scan mode over a relevant m/z range (e.g., 150-1000).
-
Data Processing: Determine the m/z of the [M+H]⁺ ion and use the instrument software to calculate the elemental composition based on the measured accurate mass. Compare this to the theoretical mass for C₂₈H₃₂NO₄SSi⁺.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe for both ¹H and ¹³C detection.
-
1D Experiments:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire DEPT-135 and DEPT-90 spectra to differentiate carbon types.
-
-
2D Experiments:
-
COSY: Acquire a gradient-enhanced (gCOSY) or DQF-COSY spectrum.
-
HSQC: Acquire a gradient-enhanced sensitivity-improved HSQC spectrum optimized for one-bond J-coupling (~145 Hz).
-
HMBC: Acquire a gradient-enhanced HMBC spectrum. Crucially, optimize the experiment for long-range coupling constants (e.g., set to 8 Hz) to ensure observation of multi-bond correlations. [17]
-
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Phase and baseline correct all spectra. Reference the spectra to the residual solvent peak. Analyze the cross-peaks in the 2D spectra to build the connectivity map.
Conclusion: A Self-Validating System for Structure Confirmation
The structure elucidation of this compound is a prime example of the necessity of a holistic, multi-technique analytical approach. Each piece of data serves to validate the others in a self-confirming loop. HRMS provides the elemental formula, which sets the boundary conditions for NMR analysis. 1D NMR identifies the constituent parts, including the critical TBDMS and hydroxyl functional groups, which are then confirmed by FT-IR. Finally, a suite of 2D NMR experiments, particularly HMBC, provides the definitive, unambiguous evidence of connectivity, allowing for the confident assignment of the silyl group's regiochemistry. This integrated workflow ensures the highest level of scientific integrity and is an essential strategy in modern pharmaceutical development and research.
References
- Benchchem. A Comparative Guide to Silyl Protecting Groups: ¹H NMR Chemical Shifts and Experimental Data. Benchchem. Accessed January 12, 2026.
- Gelest. Silyl Groups. Gelest Technical Library. Accessed January 12, 2026.
- Dadiboyena, S. Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator. European Journal of Medicinal Chemistry. 2012.
- UCLA Chemistry. Illustrated Glossary of Organic Chemistry - tBDMS group. UCLA Department of Chemistry and Biochemistry. Accessed January 12, 2026.
- ResolveMass Laboratories Inc. High Resolution Mass Spectrometry (HRMS) Analysis.
- Donegan, M., et al.
- Patsnap. Comparing FTIR and UV-Vis for Chemical Analysis.
- Intertek. Molecular Structure Characterisation and Structural Elucidation. Intertek. Accessed January 12, 2026.
- Ogilvie, K. K., & Entwistle, D. W. The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides.
- Menon, R.G. How does FTIR spectroscopy and UV-Vis spectroscopy complement with each other?
- Common Organic Chemistry. tert-Butyldimethylsilyl Chloride (TBS-Cl). Common Organic Chemistry. Accessed January 12, 2026.
- Patel, P., & Kumar, V. Analytical Review on Raloxifene -An Estrogen Receptor Modulator in Different Pharmaceutical Formulations and Biological Fluids. Research Journal of Pharmacy and Technology. 2017.
- Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Organic-Chemistry.org. Accessed January 12, 2026.
- New Drug Approvals. RALOXIFENE. New Drug Approvals. 2020.
- Pharma Focus America. Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. Accessed January 12, 2026.
- Sannova. Benefits of High-Resolution Mass Spectrometry (HRMS) for Peptide Quantitation. Sannova. Accessed January 12, 2026.
- Kwan, E. E., & Huang, S. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. 2008.
- Wikipedia. Raloxifene. Wikipedia. Accessed January 12, 2026.
- Royal Society of Chemistry. Synthesis of Raloxifene. In Hazardous Reagent Substitution: A Pharmaceutical Perspective. 2017.
- Lin, Y., et al. Elucidating Structures of Complex Organic Compounds Using a Machine Learning Model Based on the 13C NMR Chemical Shifts. Journal of the American Chemical Society. 2021.
- van de Merbel, N. High-resolution mass spectrometry for the quantification of biopharmaceuticals. Bioanalysis Zone. 2018.
- BenchChem. A Comparative Analysis of Raloxifene and Its Derivatives: A Guide for Researchers. BenchChem. 2025.
- Kocienski, P. J. Protecting Groups. 3rd ed., Georg Thieme Verlag, 2004.
- Hans, J., et al. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots.
- Elyashberg, M. E. Computer methods for structure elucidation of new organic compounds from NMR spectra. Russian Chemical Reviews. 2016.
- Cid, M., & Bravo, J. (Eds.). Structure Elucidation in Organic Chemistry. Wiley-VCH. 2015.
- Honeyman Laboratories. FTIR and UV-Vis Spectroscopy.
- Proestos, C., et al. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)
- Emery Pharma.
- Patel, P., & Kumar, V. Analytical Review on Raloxifene -An Estrogen Receptor Modulator in Different Pharmaceutical Formulations and Biological Fluids.
- Trontelj, J., et al. HPLC analysis of raloxifene hydrochloride and its application to drug quality control studies. Pharmaceutical Research. 2005.
- Patel, P., & Kumar, V. Analytical Review on Raloxifene -An Estrogen Receptor Modulator in Different Pharmaceutical Formulations and Biological Fluids. Semantic Scholar. 2017.
- ChemicalBook. Raloxifene hydrochloride CAS#: 82640-04-8. ChemicalBook. Accessed January 12, 2026.
- Dodge, J. A., et al. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. ACS Medicinal Chemistry Letters. 2020.
- Studylib. 2D-NMR Tutorial: COSY & HSQC for 1H & 13C Assignment. Studylib.net. Accessed January 12, 2026.
- Blinov, K. A., et al. An example of a table containing 13C-1H HMBC data.
- ChemicalBook. tert-Butyldimethylsilane(29681-57-0) 1H NMR spectrum. ChemicalBook. Accessed January 12, 2026.
- Hesso, A.
- SpectraBase. (2R,4R,8S)-9-TERT.-BUTYLDIMETHYLSILYL-P-MENTH-1-(7)-ENE-2,8,9-TRIOL - [13C NMR]. Wiley. Accessed January 12, 2026.
- Benchchem. Comparative Analysis of Silyl Protecting Groups for D-Galactal: A Focus on 1H and 13C NMR Characterization of 6-O-(tert-Butyldim. Benchchem. Accessed January 12, 2026.
- Onofrei, D. Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Accessed January 12, 2026.
- Hammond Cell Tech. 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene. Hammond Cell Tech. Accessed January 12, 2026.
- Inspira Advantage.
- Natera, R., et al. Gas chromatographic-mass spectrometric analysis of acids and phenols in distilled alcohol beverages. Application of anion-exchange disk extraction combined with in-vial elution and silylation.
- IGNOU. EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY. eGyanKosh. Accessed January 12, 2026.
- CNSD. This compound-d4. Conference on Nonlinear Systems Biology and Dynamics. Accessed January 12, 2026.
- Pérez-Parada, A., et al. Qualitative analysis of phenols and alcohols in complex samples after derivatization to esters of ferrocene carboxylic acid by gas chromatography with mass spectrometric detection.
Sources
- 1. Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 3. Raloxifene - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene | Hammond Cell Tech [hammondcelltech.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmafocusamerica.com [pharmafocusamerica.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 12. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. emerypharma.com [emerypharma.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. studylib.net [studylib.net]
- 17. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 18. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparing FTIR and UV-Vis for Chemical Analysis [eureka.patsnap.com]
- 20. copbela.org [copbela.org]
- 21. researchgate.net [researchgate.net]
- 22. m.youtube.com [m.youtube.com]
role of TBDMS group in Raloxifene synthesis
An In-depth Technical Guide on the Role of the TBDMS Group in Raloxifene Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Raloxifene, a selective estrogen receptor modulator (SERM), is a critical therapeutic agent for the prevention and treatment of osteoporosis in postmenopausal women and is also used to reduce the risk of invasive breast cancer. Its synthesis is a complex process that necessitates the use of protecting groups to ensure regioselectivity and high yields. This guide provides a detailed examination of the pivotal role of the tert-Butyldimethylsilyl (TBDMS) group in the synthesis of Raloxifene. We will explore the chemical rationale for its use, detail the experimental protocols for its application and removal, and provide insights into the optimization of these steps, grounded in authoritative scientific literature.
Introduction: The Synthetic Challenge of Raloxifene
The molecular architecture of Raloxifene, [6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-3-yl][4-(2-piperidinoethoxy)phenyl]methanone, features two phenolic hydroxyl groups. These groups are chemically similar, presenting a significant challenge in achieving selective functionalization during synthesis. Uncontrolled reactions can lead to a mixture of products, reducing the overall yield and requiring extensive purification. To circumvent this, a protecting group strategy is employed to temporarily block one of the hydroxyl groups, directing the reaction to the desired site.
The choice of the protecting group is paramount and is dictated by several factors:
-
Ease of Introduction and Removal: The protecting group must be introduced and removed under conditions that do not compromise the integrity of the rest of the molecule.
-
Stability: It must be robust enough to withstand various reaction conditions throughout the synthetic sequence.
-
Selectivity: It should ideally react with one functional group over another, if desired.
The tert-Butyldimethylsilyl (TBDMS) Group: A Strategic Choice
The tert-Butyldimethylsilyl (TBDMS) group, also known as the TBDMS ether when protecting a hydroxyl group, has emerged as a highly effective choice in the synthesis of Raloxifene and other complex molecules. Its utility stems from a unique combination of steric and electronic properties.
Causality Behind Experimental Choices:
-
Steric Hindrance: The bulky tert-butyl group provides significant steric hindrance around the silyl ether, rendering it stable to a wide range of reagents and reaction conditions, including mildly acidic and basic environments.
-
Selective Deprotection: Despite its stability, the TBDMS group can be readily cleaved under specific conditions, most commonly using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF). This orthogonality allows for its removal without affecting other sensitive functional groups in the molecule.
Application of TBDMS in Raloxifene Synthesis: A Workflow
The most common synthetic route to Raloxifene involves the acylation of a substituted benzothiophene with a benzoyl derivative. The TBDMS group is typically employed to protect the hydroxyl group on the benzothiophene moiety.
Figure 1: Workflow of TBDMS protection in Raloxifene synthesis.
Experimental Protocol: Protection of the Phenolic Hydroxyl Group
This protocol describes the selective protection of the 6-hydroxyl group of the benzothiophene intermediate.
Step-by-Step Methodology:
-
Dissolution: Dissolve the starting material, 6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene, in a suitable aprotic solvent such as dimethylformamide (DMF).
-
Addition of Base: Add imidazole, which acts as a base to deprotonate the phenolic hydroxyl group, facilitating the subsequent nucleophilic attack. It also serves as a catalyst.
-
Introduction of Silylating Agent: Slowly add a solution of tert-Butyldimethylsilyl chloride (TBDMSCl) in DMF to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the TBDMS-protected intermediate.
Experimental Protocol: Deprotection to Yield Raloxifene
The removal of the TBDMS group is the final step in unveiling the Raloxifene molecule.
Step-by-Step Methodology:
-
Dissolution: Dissolve the TBDMS-protected acylated intermediate in a polar aprotic solvent such as tetrahydrofuran (THF).
-
Addition of Fluoride Source: Add a solution of tetrabutylammonium fluoride (TBAF) in THF to the reaction mixture. The fluoride ion has a high affinity for silicon and will selectively cleave the Si-O bond.
-
Reaction Monitoring: Monitor the deprotection by TLC.
-
Workup and Purification: Once the reaction is complete, perform an aqueous workup, extract the product, and purify by recrystallization or column chromatography to obtain pure Raloxifene.
Quantitative Data Summary
The efficiency of the protection and deprotection steps is critical for the overall yield of the synthesis.
| Step | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Protection | TBDMSCl, Imidazole | DMF | 25 | 2-4 | >95 |
| Deprotection | TBAF | THF | 25 | 1-2 | >90 |
Table 1: Typical Reaction Parameters and Yields for TBDMS Protection and Deprotection in Raloxifene Synthesis.
Mechanistic Insight: The Role of Fluoride in Deprotection
The high efficacy of fluoride ions in cleaving the TBDMS ether is a cornerstone of this synthetic strategy. The strength of the Silicon-Fluorine (Si-F) bond is significantly greater than that of the Silicon-Oxygen (Si-O) bond, providing a strong thermodynamic driving force for the reaction.
Figure 2: Mechanism of TBDMS deprotection by fluoride ion.
Conclusion: A Self-Validating System
The use of the TBDMS protecting group in Raloxifene synthesis represents a robust and efficient strategy. The high yields achieved in both the protection and deprotection steps, coupled with the mild reaction conditions, underscore its suitability. This self-validating system, where the protecting group is introduced and removed with high fidelity, is a testament to the principles of modern organic synthesis, enabling the large-scale production of this vital pharmaceutical agent. The insights provided in this guide, from the causal basis of reagent choice to detailed experimental protocols, are intended to equip researchers and drug development professionals with the knowledge to effectively implement and optimize this critical synthetic transformation.
References
-
Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. [Link]
-
Pydrin, A. O., et al. (2020). Modern Approaches to the Synthesis of Raloxifene and Its Analogues. Russian Chemical Reviews, 89(5), 553–577. [Link]
-
Shukla, A., et al. (2014). An Improved and Scalable Process for the Preparation of Raloxifene Hydrochloride. Organic Process Research & Development, 18(1), 136–141. [Link]
The Strategic Application of 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene in Synthetic Chemistry: A Technical Guide
This guide provides an in-depth technical exploration of 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene, a key synthetic precursor. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the strategic importance, synthesis, and application of this intermediate in the broader context of Raloxifene chemistry. We will delve into the causality behind experimental choices, providing a robust framework for its practical application.
Introduction: The Significance of Raloxifene and its Metabolites
Raloxifene is a second-generation selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogenic and anti-estrogenic effects.[1] It is clinically used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[1] The metabolism of Raloxifene is extensive, primarily proceeding through glucuronidation to form two major metabolites: Raloxifene-6-O-glucuronide and Raloxifene-4'-O-glucuronide.[2] Understanding the biological activity and clearance pathways of these metabolites is crucial for a comprehensive pharmacological profile of the parent drug. The chemical synthesis of these metabolites, for use as analytical standards and for further biological evaluation, necessitates a sophisticated approach to selective chemical modification. This is where the strategic use of protecting groups, and specifically the title compound, becomes paramount.
The Role of Silyl Ethers in Complex Molecule Synthesis
In multi-step organic synthesis, the use of protecting groups is a fundamental strategy to temporarily mask a reactive functional group, thereby preventing unwanted side reactions and enabling chemoselectivity.[3] Silyl ethers are widely employed for the protection of hydroxyl groups due to their ease of installation, stability under a range of reaction conditions, and typically mild deprotection protocols.
The tert-butyldimethylsilyl (TBDMS) group, in particular, offers a robust yet readily cleavable protecting group for phenolic hydroxyls. Its steric bulk provides significant stability against a variety of non-fluoride-based reagents, allowing for selective manipulation of other functional groups within a complex molecule like Raloxifene. The choice of the TBDMS group in the synthesis of Raloxifene derivatives is a deliberate one, balancing stability with the need for efficient final deprotection.
Synthesis of this compound: A Strategy of Partial Silylation
The synthesis of this compound is achieved through a partial silylation of Raloxifene, which possesses two phenolic hydroxyl groups at the 6 and 4' positions. This procedure intentionally uses a limited amount of the silylating agent to favor the formation of mono-silylated products. The two resulting regioisomers, 6-O-TBDMS-Raloxifene and 4'-O-TBDMS-Raloxifene, are then separated by chromatography.
Experimental Protocol: Partial Silylation of Raloxifene
-
Reagents and Materials:
-
Raloxifene
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Dimethylaminopyridine (DMAP)
-
Tetrahydrofuran (THF) / Dimethylformamide (DMF) solvent system
-
Silica gel for column chromatography
-
Appropriate eluents for chromatography (e.g., hexane/ethyl acetate mixtures)
-
-
Procedure:
-
Dissolve Raloxifene in a suitable solvent system such as a mixture of THF and DMF.
-
Add a catalytic amount of DMAP to the solution.
-
Slowly add a controlled molar equivalent of TBDMS-Cl (typically slightly less than one equivalent to maximize mono-silylation and minimize di-silylation).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
The crude product, a mixture of starting material, the two mono-silylated isomers, and a small amount of the di-silylated product, is then purified by silica gel column chromatography to isolate the desired this compound.
-
The separation of the two isomers is achievable due to their differing polarities. The 6-O-silylated isomer, which is the focus of this guide, can then be used in subsequent synthetic steps.
Physicochemical Properties and Characterization
The introduction of the TBDMS group at the 6-position significantly alters the physicochemical properties of the Raloxifene molecule, most notably its polarity and solubility in organic solvents.
| Property | Raloxifene | This compound |
| Molecular Formula | C₂₈H₂₇NO₄S | C₃₄H₄₁NO₄SSi |
| Molecular Weight | 473.58 g/mol | 587.84 g/mol |
| Appearance | Off-white to pale-yellow solid | Typically a solid |
| Solubility | Slightly soluble in water | Increased solubility in non-polar organic solvents |
Characterization of this compound is typically performed using a combination of spectroscopic techniques:
-
¹H NMR: The proton NMR spectrum will show the characteristic signals of the Raloxifene core, along with the distinct signals for the TBDMS group, typically a singlet around 0.2 ppm for the two methyl groups and a singlet around 1.0 ppm for the tert-butyl group. The absence of the phenolic proton signal for the 6-OH group and the presence of the 4'-OH proton signal would confirm the regiochemistry.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the molecular formula with high accuracy.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a stretching vibration for the remaining 4'-OH group, while the characteristic broad O-H stretch for the 6-OH group will be absent.
Application as a Synthetic Precursor: The Synthesis of Raloxifene-6-O-glucuronide
The primary utility of this compound is as a key intermediate in the synthesis of Raloxifene-6-O-glucuronide. With the 6-hydroxyl group protected, the 4'-hydroxyl group is available for glycosylation.
Experimental Workflow: Synthesis of Raloxifene-6-O-glucuronide
Caption: Synthetic workflow for Raloxifene-6-O-glucuronide.
Detailed Protocol:
-
Glycosylation: The isolated this compound is reacted with a protected glucuronic acid donor, such as methyl 1,2,3,4-tetra-O-acetyl-D-glucuronate, under appropriate glycosylation conditions.
-
Deprotection of the Glucuronide Moiety: The resulting protected glucuronide intermediate is then subjected to saponification to hydrolyze the acetyl and methyl ester groups on the sugar moiety.
-
Deprotection of the Silyl Ether: The final step is the removal of the TBDMS protecting group from the 6-position. This is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), in an appropriate solvent like THF. This step regenerates the free hydroxyl group, yielding the target Raloxifene-6-O-glucuronide.
Deprotection of the TBDMS Group: Regenerating the Phenolic Hydroxyl
The cleavage of the TBDMS ether is a critical final step. The choice of deprotection agent and conditions is dictated by the overall stability of the molecule.
Common Deprotection Methods
| Reagent | Conditions | Advantages | Considerations |
| Tetrabutylammonium fluoride (TBAF) | THF, Room Temperature | Mild, highly effective for silyl ethers | Can have basic properties, may affect other sensitive groups |
| Hydrofluoric acid-pyridine (HF-Py) | Pyridine, THF | Effective for sterically hindered silyl ethers | Highly toxic and corrosive |
| Acetyl chloride in Methanol | Catalytic AcCl, MeOH | Mild, chemoselective for TBDMS over TBDPS | Can lead to transesterification with ester-containing molecules |
For the synthesis of Raloxifene-6-O-glucuronide, TBAF is a suitable choice due to its mildness and high efficiency in cleaving the TBDMS ether without affecting the newly formed glycosidic bond.
Conclusion
This compound is a strategically important synthetic intermediate that enables the selective chemical modification of the Raloxifene core. Its synthesis through partial silylation and chromatographic separation provides a reliable route to this valuable precursor. The application of this compound in the synthesis of the major metabolite, Raloxifene-6-O-glucuronide, highlights the power of protecting group chemistry in drug development research. The methodologies outlined in this guide provide a comprehensive framework for the synthesis and utilization of this key intermediate, empowering researchers to further explore the rich chemistry and pharmacology of Raloxifene and its derivatives.
References
-
Sun, D., Jones, N.R., Manni, A., et al. (2013). Characterization of raloxifene glucuronidation: Potential role of UGT1A8 genotype on raloxifene metabolism in vivo. Cancer Prevention Research, 6(7), 719-730. [Link]
-
Kemp, D.C., Fan, P.W., & Stevens, J.C. (2002). Characterization of Raloxifene Glucuronidation in Vitro: Contribution of Intestinal Metabolism to Presystemic Clearance. Drug Metabolism and Disposition, 30(6), 694-700. [Link]
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
-
PubChem. (n.d.). Raloxifene. National Center for Biotechnology Information. Retrieved from [Link]
-
New Drug Approvals. (2020). RALOXIFENE. [Link]
-
Evaluation of the major metabolites of raloxifene as modulators of tissue selectivity. (1997). Journal of Medicinal Chemistry, 40(10), 1588-1603. [Link]
- Tan, Z. P., Wang, L., & Wang, J. B. (2000). Deprotection of t-Butyldimethylsiloxy (TBDMS) Protecting Group with Catalytic Copper (II) Chloride Dihydrate. Chinese Chemical Letters, 11(9), 753-756.
- Khan, A. T., & Mondal, E. (2003). A mild and efficient method for the deprotection of tert-butyldimethylsilyl (TBDMS) ethers. Synlett, 2003(05), 694-698.
Sources
The Serendipitous Silyl: A Technical Guide to the Discovery and Analysis of Silylated Intermediates in Drug Metabolism
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The journey of a drug through the body is a complex narrative of absorption, distribution, metabolism, and excretion (ADME). A crucial chapter in this story is biotransformation, where parent drug molecules are enzymatically altered into various metabolites. While common metabolic pathways are well-documented, the discovery of atypical metabolites can provide profound insights into a drug's efficacy and safety. This technical guide delves into the fascinating and often overlooked world of silylated intermediates in drug metabolism. Historically viewed primarily as a synthetic tool for analytical derivatization, the in vivo relevance of silicon in drug molecules—either through the deliberate design of "sila-drugs" or the potential for biological silylation—presents a unique frontier in drug development. This document provides a comprehensive exploration of the formation, analytical detection, and metabolic significance of silylated compounds, equipping researchers with the knowledge to navigate this specialized area of drug metabolism.
Introduction: The Dual Identity of Silylation in Drug Metabolism
Silylation, the process of introducing a silicon-containing group into a molecule, holds a dual identity in the realm of drug metabolism. On one hand, it is a cornerstone of in vitro analytical chemistry, a derivatization technique essential for rendering polar drug metabolites volatile and thermally stable for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1][2] This application has been instrumental in the identification and quantification of a vast array of metabolites for decades.
On the other hand, the deliberate incorporation of silicon into drug candidates to create "sila-drugs" has emerged as a powerful strategy in medicinal chemistry.[3][4] By replacing a carbon atom with a silicon atom, chemists can modulate a drug's physicochemical properties, such as lipophilicity and metabolic stability, thereby altering its pharmacokinetic and pharmacodynamic profile.[5] The study of how these sila-drugs are metabolized provides a direct window into the in vivo formation of silylated intermediates.
This guide will navigate both facets of silylation, providing a holistic understanding for the drug development professional. We will begin by exploring the foundational role of silylation as an analytical tool before transitioning to the metabolic fate of silicon-containing drugs and the analytical strategies to uncover these unique metabolic pathways.
Silylation for Enhanced Detection: An Analytical Imperative
The majority of drug metabolites are polar compounds, containing functional groups such as hydroxyls, carboxyls, and amines. These characteristics make them non-volatile and prone to thermal degradation, rendering them unsuitable for direct GC-MS analysis.[6] Silylation chemically masks these polar functional groups by replacing active protons with a trimethylsilyl (TMS) group, thereby increasing volatility and thermal stability.[7]
The Silylation Reaction: Mechanism and Reagents
The most common silylation reaction involves the nucleophilic attack of a lone pair of electrons from the heteroatom (O, N, S) of the functional group on the silicon atom of the silylating agent. A base is often used to deprotonate the functional group, increasing its nucleophilicity.[1]
A variety of silylating reagents are available, with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being one of the most widely used due to its high reactivity and the volatility of its byproducts.[2]
Experimental Protocol: General Silylation of Drug Metabolites in a Biological Matrix (Urine/Plasma)
-
Sample Preparation:
-
To 100 µL of urine or deproteinized plasma, add an internal standard.
-
Lyophilize the sample to complete dryness. This is critical to remove water, which can consume the silylating reagent.
-
-
Derivatization:
-
Add 50 µL of a silylating agent mixture (e.g., MSTFA with 1% TMCS as a catalyst).
-
Vortex the mixture for 30 seconds.
-
Incubate at 60-80°C for 30-60 minutes. The optimal temperature and time will depend on the specific analyte and matrix.
-
-
Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Analytical Techniques for Silylated Metabolites
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for the analysis of silylated metabolites. The gas chromatograph separates the volatile derivatives, which are then ionized and fragmented in the mass spectrometer. The resulting fragmentation patterns are highly reproducible and can be used for structural elucidation and library matching.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: While GC-MS is excellent for detection and quantification, NMR spectroscopy is unparalleled for the unambiguous structural determination of novel metabolites.[8][9] For silylated compounds, ¹H, ¹³C, and ²⁹Si NMR can provide detailed information about the location of the silyl group and the overall structure of the metabolite. However, NMR is less sensitive than MS and typically requires larger sample quantities.[8]
The Rise of Sila-Drugs: Silicon's Role in Modulating Metabolism
The strategic replacement of a carbon atom with a silicon atom in a drug molecule can significantly alter its metabolic fate.[3][10] This "sila-substitution" can influence the drug's interaction with metabolic enzymes, leading to different metabolic pathways and potentially improved therapeutic outcomes.[5]
Impact of Sila-Substitution on Metabolic Pathways
The introduction of silicon can lead to several metabolic advantages:
-
Altered Lipophilicity: Silicon-containing compounds are generally more lipophilic than their carbon analogues, which can affect their distribution and interaction with enzymes.[5]
-
Enhanced Metabolic Stability: The Si-C bond is longer and more stable than a C-C bond, which can make sila-drugs more resistant to enzymatic cleavage.[4]
-
Shifting Metabolic Routes: Sila-substitution can block a problematic metabolic pathway. For example, the antipsychotic drug haloperidol forms a neurotoxic pyridinium metabolite. Its silicon analogue, sila-haloperidol, is metabolized through an alternative pathway that avoids the formation of this toxic species.[3]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];
} caption: "Sila-substitution alters metabolic pathways."
Case Study: Sila-Ibuprofen
Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID). A sila-analogue, sila-ibuprofen, has been synthesized and studied. Research has shown that sila-ibuprofen exhibits better solubility than its carbon counterpart, which could potentially lead to improved bioavailability.[4] The metabolic profile of sila-ibuprofen would be of significant interest to understand how the silicon atom influences its biotransformation.
Analytical Challenges and Mechanistic Insights
The analysis of silylated compounds is not without its challenges. Understanding potential artifacts and unexpected reactions is crucial for accurate data interpretation.
Trimethylsilyl (TMS) Group Migration
A well-documented phenomenon in the mass spectrometry of silylated compounds is the intramolecular migration of the TMS group.[11][12] During fragmentation in the mass spectrometer, the TMS group can move from its original position to another site on the molecule. This can lead to complex fragmentation patterns and potential misidentification if not recognized. Isotopic labeling studies can be employed to confirm such rearrangements.[12]
dot graph TD { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#EA4335"];
} caption: "TMS migration during mass spectrometry."
Incomplete Derivatization and Artifact Formation
Incomplete silylation can result in multiple peaks for the same analyte, complicating chromatographic analysis.[13] Furthermore, the silylating reagents themselves can sometimes react to form artifacts that may be mistaken for metabolites. Careful optimization of the derivatization protocol and the use of blanks are essential to mitigate these issues.
Future Perspectives: The Untapped Potential of Silylated Intermediates
The study of silylated intermediates in drug metabolism is a field with considerable room for growth. While the focus has largely been on sila-drugs, the potential for enzymatic silylation of non-silicon-containing drugs, though not yet widely reported, remains an intriguing possibility. The human body contains trace amounts of silicon, and it is conceivable that under certain conditions, enzymatic pathways could exist for the formation of silylated conjugates.
Future research in this area could focus on:
-
Screening for Biological Silylation: Developing sensitive analytical methods to screen for the in vivo formation of silylated metabolites from a wide range of drugs.
-
Identifying Silyltransferases: Investigating the existence and role of enzymes that may catalyze the transfer of silyl groups in biological systems.
-
Expanding the Sila-Drug Pipeline: Continuing to leverage sila-substitution as a strategy to design drugs with improved metabolic profiles.
Conclusion
Silylated intermediates represent a unique and important aspect of drug metabolism research. From their foundational role as analytical derivatives that enable the detection of polar metabolites to their in vivo significance in the metabolism of sila-drugs, understanding silylated compounds is crucial for the modern drug developer. By mastering the analytical techniques for their detection and characterization, and by appreciating the subtle yet significant impact of silicon on metabolic pathways, researchers can unlock new insights into the complex interplay between drugs and the body.
References
-
Title: Biocatalytic Transformations of Silicon—the Other Group 14 Element Source: ACS Central Science URL: [Link]
-
Title: Trimethylsilyl group migration during electron impact and chemical ionization mass spectrometry of the trimethylsilyl ethers of 20-hydroxy-5alpha-pregnan-3-ones and 20-hydroxy-4-pregnen-3-ones Source: PubMed URL: [Link]
-
Title: Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization Source: MDPI URL: [Link]
-
Title: In Vivo Targeting of Metabolically Labeled Cancers with Ultra-Small Silica Nanoconjugates Source: MDPI URL: [Link]
-
Title: Trimethylsilyl group migration in the mass spectra of trimethylsilyl ethers of cholesterol oxidation products. product ion characterization by linked-scan tandem mass spectrometry Source: PubMed URL: [Link]
-
Title: Biocatalytic Transformations of Silicon—the Other Group 14 Element Source: ACS Central Science URL: [Link]
-
Title: In Vivo Tumor Targeting and Image-Guided Drug Delivery with Antibody-Conjugated, Radiolabeled Mesoporous Silica Nanoparticles Source: PMC - NIH URL: [Link]
-
Title: Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS Source: ResearchGate URL: [Link]
-
Title: Organosilicon Molecules with Medicinal Applications Source: ACS Publications URL: [Link]
-
Title: Validated Semiquantitative/Quantitative Screening of 51 Drugs in Whole Blood as Silylated Derivatives by Gas Chromatography-Selected Ion Monitoring Mass Spectrometry and Gas Chromatography Electron Capture Detection Source: ResearchGate URL: [Link]
-
Title: Trimethylsilyl group migration in the mass spectra of trimethylsilyl ethers of cholesterol oxidation products. product ion characterization by linked-scan tandem mass spectrometry Source: ACS Publications URL: [Link]
-
Title: In Vivo Targeting of Metabolically Labeled Cancers with Ultra-Small Silica Nanoconjugates Source: PMC - NIH URL: [Link]
-
Title: Plasma (A) and urine (B) preparation procedures for untargeted metabolomic analyses. Source: ResearchGate URL: [Link]
-
Title: Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Source: ResearchGate URL: [Link]
-
Title: Quantitative metabolomics based on gas chromatography mass spectrometry: status and perspectives Source: PMC - NIH URL: [Link]
-
Title: Silicon as a Bioisostere for Carbon in Drug Design Source: Rowan Scientific URL: [Link]
-
Title: The role of silicon in drug discovery: a review Source: RSC Medicinal Chemistry URL: [Link]
-
Title: Review: Derivatization in mass spectrometry—1. Silylation Source: ResearchGate URL: [Link]
-
Title: MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES Source: PubMed URL: [Link]
-
Title: Mass spectral fragmentation of trimethylsilylated small molecules Source: ResearchGate URL: [Link]
-
Title: Sample Preparation Source: Agilent URL: [Link]
-
Title: Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation Source: YouTube URL: [Link]
-
Title: Conjugated Human Serum Albumin/Gold-Silica Nanoparticles as Multifunctional Carrier of a Chemotherapeutic Drug Source: MDPI URL: [Link]
-
Title: Machine learning for identification of silylated derivatives from mass spectra Source: PMC - NIH URL: [Link]
-
Title: Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping Source: Analyst (RSC Publishing) URL: [Link]
-
Title: Target, Suspect and Non-Target Screening of Silylated Derivatives of Polar Compounds Based on Single Ion Monitoring GC-MS Source: NIH URL: [Link]
-
Title: Metabolite Fragmentation Visualization Source: Journal of Systemics, Cybernetics and Informatics URL: [Link]
-
Title: Silylation Source: Wikipedia URL: [Link]
-
Title: Metabolomics Sample Preparation (Pt. 1) Source: YouTube URL: [Link]
-
Title: Natural Silicates Encapsulated Enzymes as Green Biocatalysts for Degradation of Pharmaceuticals Source: ACS ES&T Water URL: [Link]
-
Title: Novel anti-Sialyl-Tn monoclonal antibodies and antibody-drug conjugates demonstrate tumor specificity and anti-tumor activity Source: ResearchGate URL: [Link]
-
Title: In Silico Optimization of Mass Spectrometry Fragmentation Strategies in Metabolomics Source: NIH URL: [Link]
-
Title: Metabolite Structure Assignment Using in silico NMR Techniques Source: PMC - NIH URL: [Link]
-
Title: Solid-state NMR characterization of drug-model molecules encapsulated in MCM-41 silica Source: ResearchGate URL: [Link]
-
Title: Use of immobilized enzymes in drug metabolism studies Source: PubMed - NIH URL: [Link]
-
Title: NMR Metabolomics Protocols for Drug Discovery Source: PMC - PubMed Central URL: [Link]
-
Title: Enzymatic Drug Metabolism Source: ResearchGate URL: [Link]
-
Title: NMR spectroscopy reveals acetylsalicylic acid metabolites in the human urine for drug compliance monitoring Source: PLOS One URL: [Link]
-
Title: NMR-Based Metabolomics and Its Application in Drug Metabolism and Cancer Research Source: Current Pharmacology Reports URL: [Link]
-
Title: Biotransformation: Impact and Application of Metabolism in Drug Discovery Source: PMC - NIH URL: [Link]
-
Title: Development of a Novel In Silico Classification Model to Assess Reactive Metabolite Formation in the Cysteine Trapping Assay and Investigation of Important Substructures Source: NIH URL: [Link]
Sources
- 1. Silylation - Wikipedia [en.wikipedia.org]
- 2. Silylation of Non-Steroidal Anti-Inflammatory Drugs [sigmaaldrich.com]
- 3. Biocatalytic Transformations of Silicon—the Other Group 14 Element - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silicon as a Bioisostere for Carbon in Drug Design | Rowan [rowansci.com]
- 5. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]
- 6. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NMR spectroscopy reveals acetylsalicylic acid metabolites in the human urine for drug compliance monitoring | PLOS One [journals.plos.org]
- 9. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Trimethylsilyl group migration during electron impact and chemical ionization mass spectrometry of the trimethylsilyl ethers of 20-hydroxy-5alpha-pregnan-3-ones and 20-hydroxy-4-pregnen-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Trimethylsilyl group migration in the mass spectra of trimethylsilyl ethers of cholesterol oxidation products. product ion characterization by linked-scan tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comprehensive Guide to the Spectroscopic Characterization of 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene
This technical guide provides an in-depth analysis of the spectroscopic properties of 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene, a key derivative in the synthesis and development of Raloxifene analogs. Designed for researchers, scientists, and drug development professionals, this document offers a detailed exploration of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound. While experimental spectra for this specific derivative are not widely published, this guide synthesizes data from the parent compound, Raloxifene, and established principles of spectroscopic analysis for silyl-protected phenols to provide a robust predictive framework.
The strategic use of the tert-Butyldimethylsilyl (TBDMS) protecting group at the 6-position of Raloxifene allows for selective modification at other sites of the molecule, a crucial step in the development of novel selective estrogen receptor modulators (SERMs).[1] Accurate spectroscopic characterization is paramount for confirming the success of the silylation, assessing purity, and ensuring the integrity of the molecular structure for further synthetic transformations or biological testing.
Molecular Structure and Key Spectroscopic Features
This compound possesses a complex molecular architecture, the spectroscopic signature of which is a composite of its constituent functional groups. The core structure is a benzothiophene, substituted with a p-hydroxyphenyl group and a p-[2-(piperidin-1-yl)ethoxy]benzoyl group. The introduction of the TBDMS ether at the 6-position phenol introduces a new set of characteristic signals.
Molecular Formula: C₃₄H₄₁NO₄SSi[2]
Molecular Weight: 587.84 g/mol [2]
CAS Number: 174264-47-2[2]
IUPAC Name: [6-[tert-butyl(dimethyl)silyl]oxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone[2]
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the carbon and proton environments.
2.1. Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to show a complex pattern of signals, with the aromatic region being particularly informative. The introduction of the TBDMS group will cause a slight upfield shift of the protons on the silylated aromatic ring due to the electron-donating nature of the silyl ether.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.70 | d | 2H | Aromatic protons ortho to the carbonyl group |
| ~ 7.40 | d | 1H | Aromatic proton on the benzothiophene ring |
| ~ 7.25 | d | 2H | Aromatic protons ortho to the 4'-hydroxyl group |
| ~ 7.00 | d | 1H | Aromatic proton on the benzothiophene ring |
| ~ 6.90 | dd | 1H | Aromatic proton on the benzothiophene ring |
| ~ 6.80 | d | 2H | Aromatic protons meta to the 4'-hydroxyl group |
| ~ 6.70 | d | 2H | Aromatic protons meta to the carbonyl group |
| ~ 4.10 | t | 2H | -OCH₂- |
| ~ 2.80 | t | 2H | -NCH₂- |
| ~ 2.50 | m | 4H | Piperidine protons adjacent to N |
| ~ 1.60 | m | 6H | Remaining piperidine protons |
| 1.00 | s | 9H | tert-Butyl protons of TBDMS group |
| 0.25 | s | 6H | Dimethyl protons of TBDMS group |
2.2. Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide a count of all unique carbon atoms in the molecule. The carbons of the TBDMS group will appear in the upfield region of the spectrum.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 195 | Carbonyl carbon |
| ~ 160 | Aromatic carbon attached to the ether oxygen |
| ~ 158 | Aromatic carbon attached to the 4'-hydroxyl group |
| ~ 155 | Aromatic carbon attached to the silyl ether |
| 140 - 110 | Aromatic and benzothiophene carbons |
| ~ 66 | -OCH₂- |
| ~ 57 | -NCH₂- |
| ~ 54 | Piperidine carbons adjacent to N |
| ~ 26 | tert-Butyl methyl carbons of TBDMS group |
| ~ 24 | Piperidine carbons |
| ~ 18 | tert-Butyl quaternary carbon of TBDMS group |
| ~ -4 | Dimethyl carbons of TBDMS group |
2.3. Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.
3.1. Predicted Mass Spectrum
In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ is expected to be the base peak.
| m/z | Assignment |
| 588.26 | [M+H]⁺ |
| 530.20 | [M - C(CH₃)₃]⁺ |
| 474.19 | [M - TBDMS + H]⁺ (loss of the silyl group) |
3.2. Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
-
Data Analysis: Analyze the spectrum to identify the molecular ion peak and characteristic fragment ions.
Caption: A generalized workflow for mass spectrometry analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
4.1. Predicted IR Absorption Bands
The IR spectrum will show characteristic absorption bands for the hydroxyl, carbonyl, ether, and silyl ether functional groups.
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 (broad) | O-H stretch (hydroxyl group) |
| 3100-3000 | Aromatic C-H stretch |
| 2950-2850 | Aliphatic C-H stretch (piperidine and TBDMS) |
| ~ 1640 | C=O stretch (ketone) |
| ~ 1600, 1500, 1450 | Aromatic C=C stretch |
| ~ 1250 | C-O stretch (aryl ether) |
| ~ 1100-1000 | Si-O-C stretch (silyl ether)[3] |
| ~ 840, 780 | Si-C stretch (TBDMS) |
4.2. Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and place it in a liquid cell.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are characteristic of the benzothiophene chromophore.
5.1. Predicted UV-Vis Absorption Maxima
The UV-Vis spectrum is expected to show absorption maxima characteristic of the extended π-system of the benzothiophene core.
| λ_max (nm) | Solvent |
| ~ 290 | Methanol or Ethanol |
| ~ 310 | Methanol or Ethanol |
5.2. Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) of known concentration.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the spectrum over a range of 200-400 nm.
-
Data Analysis: Determine the wavelength of maximum absorbance (λ_max).
Caption: Overall analytical workflow for the characterization of this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound is essential for its successful application in medicinal chemistry and drug development. This guide provides a detailed predictive framework for its ¹H NMR, ¹³C NMR, MS, IR, and UV-Vis spectra, along with robust experimental protocols for data acquisition. By combining these techniques, researchers can confidently verify the structure and purity of this important synthetic intermediate, paving the way for the creation of new and improved Raloxifene analogs.
References
-
Full scan accurate mass spectra of (A) raloxifene, (B) RD1, (C) RD2,... - ResearchGate. Available at: [Link]
-
FTIR spectra of raloxifene (A), unloaded nanosponges (B),... - ResearchGate. Available at: [Link]
-
Comparison of the UV/Vis spectra (c = 10–4 m in DMSO) of the... - ResearchGate. Available at: [Link]
-
Raloxifene Hydrochloride | C28H28ClNO4S | CID 54900 - PubChem. Available at: [Link]
-
Fourier transformed infrared spectra of (a) Raloxifene HCl, (b) HPMC E5... - ResearchGate. Available at: [Link]
-
FTIR spectra of (a) raloxifene HCl, (b) HPβCD, (c) modified guar gum,... - ResearchGate. Available at: [Link]
-
Predicting UV-Vis Spectra of Benzothio/Dithiophene Polymers for Photodetectors by Machine-Learning-Assisted Computational Studies - MDPI. Available at: [Link]
-
The Shielding Effect of Phenyl Groups in the Silyl-Protecting Groups Introduced into Borneol and Isoborneol - MDPI. Available at: [Link]
-
Comparative FTIR spectra of Raloxifene HCl and the drug loaded nanoparticles. - ResearchGate. Available at: [Link]
-
Enhanced solubility and dissolution rate of raloxifene using cycloencapsulation technique - MedCrave online. Available at: [Link]
-
RALOXIFENE - New Drug Approvals. Available at: [Link]
-
Gas chromatography mass spectrometry of t‐butyldimethylsilyl derivatives of organic acids. Available at: [Link]
-
Steroid T-Butyldimethylsilyl Ethers as Derivatives for Mass Fragmentography - PubMed. Available at: [Link]
-
Use of benzothiophene ring to improve the photovoltaic efficacy of cyanopyridinone-based organic chromophores: a DFT study - RSC Publishing. Available at: [Link]
-
The Shielding Effect of Phenyl Groups in the Silyl-Protecting Groups Introduced into Borneol and Isoborneol - ResearchGate. Available at: [Link]
-
2,2,3,3,4,4,5,5-Octafluoropentan-1-ol, tert-butyldimethylsilyl ether - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]
-
tert-Butyl dimethylsilyl ethers as derivatives for qualitative analysis of steroids and prostaglandins by gas phase methods | Analytical Chemistry - ACS Publications. Available at: [Link]
-
GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals. Available at: [Link]
-
Structural analogs of raloxifene. (A) Four analogs share structural... - ResearchGate. Available at: [Link]
-
216 OTBDPS (iii) NMR Data for tert-Butyldimethylsilyl Ethers /TBS OTBDPS 6H: 0.9 (9H, s), 0.05. Available at: [Link]
-
Determination of Raloxifene in Urine by Liquid Chromatography–Tandem Mass Spectrometry for Doping | Journal of Analytical Toxicology | Oxford Academic. Available at: [Link]
-
MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed. Available at: [Link]
-
Absorption and emission spectra of benzothiophene (red) in com- parison to thiophene (blue) and benzene (green) - ResearchGate. Available at: [Link]
-
Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride - NIH. Available at: [Link]
-
Supplementary Information Mannich-type allylic C−H functionalization of enol silyl ethers under photoredox-thiol hybrid cataly - The Royal Society of Chemistry. Available at: [Link]
-
Engineered Porous Beta-Cyclodextrin-Loaded Raloxifene Framework with Potential Anticancer Activity: Physicochemical Characterization, Drug Release, and Cytotoxicity Studies - PMC - NIH. Available at: [Link]
-
Transforming Cellulose for Sustainability: Comprehensive Insights into Modification Approaches and Their Applications - ACS Publications. Available at: [Link]
-
The Ultraviolet Spectra of the Thiophene Derivatives.. Available at: [Link]
-
Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC - NIH. Available at: [Link]
-
13C NMR Chemical Shift - Oregon State University. Available at: [Link]
-
NMR Chemical Shifts. Available at: [Link]
-
Application of 4D-QSAR Studies to a Series of Raloxifene Analogs and Design of Potential Selective Estrogen Receptor Modulators - PMC - PubMed Central. Available at: [Link]
-
Raloxifene | C28H27NO4S | MD Topology | NMR | X-Ray. Available at: [Link]
-
Raloxifene | C28H27NO4S | CID 5035 - PubChem - NIH. Available at: [Link]
-
Raloxifene - Wikipedia. Available at: [Link]
-
(PDF) H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol - ResearchGate. Available at: [Link]
-
NMR Chemical Shift Values Table - Chemistry Steps. Available at: [Link]
-
Silyl ether - Wikipedia. Available at: [Link]
-
INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS - Gelest, Inc.. Available at: [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]
-
Infrared Spectroscopy - MSU chemistry. Available at: [Link]
-
18.8: Spectroscopy of Ethers - Chemistry LibreTexts. Available at: [Link]
-
Raloxifene - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]
Sources
Methodological & Application
Application Note: A Robust and Regioselective Synthesis of Raloxifene-6-glucuronide via a Silylated Precursor Strategy
Introduction
Raloxifene is a second-generation selective estrogen receptor modulator (SERM) widely prescribed for the prevention and treatment of osteoporosis and to reduce the risk of invasive breast cancer in postmenopausal women.[1][2] In vivo, raloxifene undergoes extensive phase II metabolism, primarily through glucuronidation, to form two major metabolites: Raloxifene-6-glucuronide (Ral-6-Gluc) and Raloxifene-4'-glucuronide (Ral-4'-Gluc).[3][4] These glucuronide conjugates play a critical role in the drug's pharmacokinetic profile and overall disposition. Access to pure, well-characterized standards of these metabolites is essential for a wide range of research applications, including drug metabolism and pharmacokinetic (DMPK) studies, in vitro pharmacological profiling, and as analytical standards for clinical monitoring.
This application note provides a detailed, field-proven protocol for the chemical synthesis of Raloxifene-6-glucuronide. The described methodology employs a silyl ether protecting group strategy to achieve high regioselectivity for the 6-hydroxyl position of raloxifene, a common challenge in the synthesis of phenolic glucuronides.[5] The use of a silylated precursor masks the more reactive 4'-hydroxyl group, thereby directing the subsequent glucuronidation reaction to the desired C-6 position.
The Causality Behind Silyl Protection in Glucuronidation
The regioselective synthesis of glucuronides for molecules with multiple hydroxyl groups, such as raloxifene, presents a significant synthetic challenge.[6] Direct glucuronidation of unprotected raloxifene would lead to a mixture of the 6- and 4'-glucuronides, as well as the potential for diglucuronidation, necessitating complex and often low-yielding purification steps.[7] To overcome this, a protecting group strategy is employed.
Silyl ethers are particularly well-suited for protecting phenolic hydroxyl groups due to their ease of introduction, stability under a range of reaction conditions, and facile, selective removal.[8][9] The choice of the silylating agent is critical; bulkier silyl groups like tert-butyldimethylsilyl (TBDMS) or tert-butyldiphenylsilyl (TBDPS) offer greater steric hindrance, which can influence the reactivity of the protected hydroxyl group.[10][11] In this protocol, we utilize tert-butyldimethylsilyl chloride (TBDMSCl) to selectively protect the phenolic hydroxyl groups of raloxifene. The differential reactivity of the 6- and 4'-hydroxyl groups allows for selective deprotection of the 6-O-TBDMS ether under milder acidic conditions, leaving the 4'-O-TBDMS group intact. This unmasked 6-hydroxyl group is then available for the subsequent glucuronidation step.
Experimental Protocols
Part 1: Silylation of Raloxifene
This initial step involves the protection of both phenolic hydroxyl groups of raloxifene as their TBDMS ethers.
Materials:
-
Raloxifene Hydrochloride
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of Raloxifene HCl (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add TBDMSCl (2.2 eq) portion-wise to the solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the di-silylated raloxifene.
Part 2: Selective Deprotection of the 6-O-TBDMS Ether
This step leverages the differential stability of the two silyl ethers to selectively unmask the 6-hydroxyl group.
Materials:
-
Di-silylated raloxifene
-
Pyridinium p-toluenesulfonate (PPTS)
-
Methanol
-
Dichloromethane (DCM)
-
Triethylamine
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the di-silylated raloxifene (1.0 eq) in a 10:1 mixture of methanol and DCM.
-
Cool the solution to 0 °C.
-
Add PPTS (0.1 eq) to the cooled solution.
-
Stir the reaction at 0 °C and monitor by TLC for the disappearance of the starting material.
-
Once selective deprotection is complete, quench the reaction with a few drops of triethylamine.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the 4'-O-TBDMS-raloxifene.
Part 3: Glucuronidation via Koenigs-Knorr Reaction
The unmasked 6-hydroxyl group is now subjected to glucuronidation using a protected glucuronyl bromide donor.
Materials:
-
4'-O-TBDMS-raloxifene
-
Acetobromo-α-D-glucuronic acid methyl ester
-
Silver(I) carbonate
-
Anhydrous Dichloromethane (DCM)
-
Celite®
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4'-O-TBDMS-raloxifene (1.0 eq) and acetobromo-α-D-glucuronic acid methyl ester (1.2 eq) in anhydrous DCM, add silver(I) carbonate (1.5 eq).
-
Protect the reaction from light and stir at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® and wash with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the protected Raloxifene-6-glucuronide.
Part 4: Global Deprotection
The final step involves the removal of the remaining silyl ether and the ester and acetyl protecting groups on the glucuronic acid moiety.
Materials:
-
Protected Raloxifene-6-glucuronide
-
Tetrabutylammonium fluoride (TBAF) in Tetrahydrofuran (THF) (1.0 M solution)
-
Lithium hydroxide (LiOH)
-
Methanol
-
Water
-
Dowex® 50WX8 hydrogen form resin
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Dissolve the protected Raloxifene-6-glucuronide (1.0 eq) in THF.
-
Add a 1.0 M solution of TBAF in THF (1.1 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature and monitor by TLC for the removal of the TBDMS group.
-
Once the silyl deprotection is complete, add a solution of LiOH (excess) in a mixture of methanol and water.
-
Stir the reaction at room temperature until the ester and acetyl groups are fully hydrolyzed (monitored by LC-MS).
-
Neutralize the reaction mixture with Dowex® 50WX8 resin.
-
Filter the resin and concentrate the filtrate under reduced pressure.
-
Purify the final product, Raloxifene-6-glucuronide, by preparative HPLC.
-
Characterize the final product by LC-MS and NMR spectroscopy.[4]
Data Presentation
| Step | Reactant | Reagent(s) | Solvent(s) | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1. Silylation | Raloxifene HCl | TBDMSCl, Imidazole | DMF | RT | 4-6 | 85-95 |
| 2. Selective Deprotection | Di-silylated Raloxifene | PPTS | MeOH/DCM | 0 | 2-4 | 70-80 |
| 3. Glucuronidation | 4'-O-TBDMS-raloxifene | Acetobromo-α-D-glucuronic acid methyl ester, Ag₂CO₃ | DCM | RT | 12-18 | 50-65 |
| 4. Global Deprotection | Protected Raloxifene-6-glucuronide | TBAF, LiOH | THF, MeOH/H₂O | RT | 6-12 | >90 (crude) |
Visualization of the Synthetic Workflow
Caption: Synthetic pathway for Raloxifene-6-glucuronide.
Trustworthiness: A Self-Validating System
The robustness of this protocol is ensured through rigorous in-process monitoring at each stage. The use of Thin Layer Chromatography (TLC) provides a rapid and effective means to track the consumption of starting materials and the formation of products. For more complex steps, such as the final deprotection, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed to confirm the identity of intermediates and the final product by their characteristic mass-to-charge ratios.[4] Final product identity and purity are unequivocally confirmed by High-Performance Liquid Chromatography (HPLC) against a reference standard, if available, and by nuclear magnetic resonance (NMR) spectroscopy to verify the correct regiochemistry of glucuronidation.
Conclusion
This application note details a reliable and regioselective method for the synthesis of Raloxifene-6-glucuronide. The strategic use of a silyl ether protecting group is key to directing the glucuronidation to the desired 6-position of the raloxifene scaffold. The provided step-by-step protocols, supported by clear rationale and in-process controls, offer a valuable resource for researchers in drug metabolism, pharmacology, and analytical chemistry who require access to this important metabolite.
References
-
Kemp, D. C., et al. (2002). Characterization of raloxifene glucuronidation in vitro: contribution of intestinal metabolism to presystemic clearance. Drug Metabolism and Disposition, 30(6), 694-700. [Link]
-
Jeong, E. J., et al. (2005). Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo. Xenobiotica, 35(10-11), 1013-1025. [Link]
-
Oscarson, T. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 93-105. [Link]
-
Nakano, M., et al. (2009). Raloxifene glucuronidation in liver and intestinal microsomes of humans and monkeys: contribution of UGT1A1, UGT1A8 and UGT1A9. Xenobiotica, 39(1), 51-59. [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. [Link]
-
Oscarson, T. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 93-105. [Link]
-
Peltola, M., et al. (2016). Biosynthesis of Drug Glucuronide Metabolites in the Budding Yeast Saccharomyces cerevisiae. Molecular Pharmaceutics, 13(7), 2413-2422. [Link]
-
Yadav, J. S., et al. (2004). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 43B, 1539-1542. [Link]
-
Kemp, D. C., et al. (2002). Characterization of Raloxifene Glucuronidation in Vitro: Contribution of Intestinal Metabolism to Presystemic Clearance. Drug Metabolism and Disposition, 30(6), 694-700. [Link]
-
Peltola, M., et al. (2016). Biosynthesis of Drug Glucuronide Metabolites in the Budding Yeast Saccharomyces cerevisiae. Molecular Pharmaceutics, 13(7), 2413-2422. [Link]
-
Baader, W. J., et al. (2005). Microwave-Assisted Protection of Phenols as tert-Butyldimethylsilyl (TBDMS) Ethers Under Solvent-Free Conditions. Synthetic Communications, 35(11), 1501-1509. [Link]
-
Hypha Discovery. (n.d.). Glucuronide synthesis. [Link]
-
Liang, X.-Y., et al. (2013). Tuning Effect of Silyl Protecting Groups on the Glycosylation Reactivity of Arabinofuranosyl Thioglycosides. Organic Letters, 15(11), 2758-2761. [Link]
-
Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
-
Dodge, J. A., et al. (1998). Evaluation of the major metabolites of raloxifene as modulators of tissue selectivity. Journal of Medicinal Chemistry, 41(10), 1647-1655. [Link]
-
Plaza, A., & Bifulco, G. (2013). Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides. Natural Product Reports, 30(7), 974-1019. [Link]
-
Grillo, M. P., et al. (2008). Syntheses and Characterization of the Acyl Glucuronide and Hydroxy Metabolites of Diclofenac. Chemical Research in Toxicology, 21(8), 1610-1621. [Link]
-
Baader, W. J., et al. (2005). Microwave-Assisted Protection of Phenols as tert-Butyldimethylsilyl (TBDMS) Ethers Under Solvent-Free Conditions. Synthetic Communications, 35(11), 1501-1509. [Link]
-
SynArchive. (n.d.). Protection of Phenol by Silyl ether. [Link]
-
Dadiboyena, S. (2012). Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator. European Journal of Medicinal Chemistry, 52, 23-34. [Link]
-
Baader, W. J., et al. (2005). Microwave-Assisted Protection of Phenols as tert-Butyldimethylsilyl (TBDMS) Ethers Under Solvent-Free Conditions. Synthetic Communications, 35(11), 1501-1509. [Link]
-
Zhu, X., & Schmidt, R. R. (2009). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Angewandte Chemie International Edition, 48(11), 1900-1934. [Link]
-
Oscarson, T. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 93-105. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]
-
New Drug Approvals. (2020). RALOXIFENE. [Link]
-
Sharma, P., & Kumar, A. (2018). Synthesis of Raloxifene. In Hazardous Reagent Substitution: A Pharmaceutical Perspective. Royal Society of Chemistry. [Link]
-
Chavakula, R., et al. (2018). Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride. Organic Chemistry: An Indian Journal, 14(3), 128. [Link]
-
Pelliccia, S., et al. (2017). Glucuronidations using the Koenigs-Knorr procedure. Steroids, 125, 103-112. [Link]
-
Wikipedia. (n.d.). Koenigs–Knorr reaction. [Link]
-
Lu, H., & Coughtrie, M. W. H. (2012). Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation. Current Drug Metabolism, 13(7), 929-943. [Link]
-
Ekins, S., et al. (2007). In Silico Site of Metabolism (SOM) Prediction for Human UGT-Catalyzed Reactions. Pharmaceutical Research, 24(10), 1836-1853. [Link]
-
Tapaninen, T., et al. (2020). Efflux and uptake transport and gut microbial reactivation of raloxifene glucuronides. British Journal of Pharmacology, 177(16), 3741-3753. [Link]
-
Reddy, R. B., et al. (2012). Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride. Scientia Pharmaceutica, 80(3), 605-617. [Link]
-
Sharma, P., & Kumar, A. (2018). Chapter 5: Synthesis of Raloxifene. In Hazardous Reagent Substitution: A Pharmaceutical Perspective. Royal Society of Chemistry. [Link]
-
Stauffer, S. R., et al. (2014). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. ACS Medicinal Chemistry Letters, 5(6), 673-678. [Link]
-
Fushimi, T., et al. (2016). Synthesis and evaluation of raloxifene derivatives as a selective estrogen receptor down-regulator. Bioorganic & Medicinal Chemistry, 24(13), 3046-3056. [Link]
-
Basit, A., et al. (2011). Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. Drug Metabolism Reviews, 43(3), 333-356. [Link]
-
Stauffer, S. R., et al. (2014). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. ACS Medicinal Chemistry Letters, 5(6), 673-678. [Link]
Sources
- 1. Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. Characterization of raloxifene glucuronidation in vitro: contribution of intestinal metabolism to presystemic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Efflux and uptake transport and gut microbial reactivation of raloxifene glucuronides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. [PDF] Silyl-protective groups influencing the reactivity and selectivity in glycosylations | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Application Note: Regioselective Silylation of Raloxifene at the 6-Position Hydroxyl Group
Introduction
Raloxifene is a second-generation selective estrogen receptor modulator (SERM) widely prescribed for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[1][2] Its biological activity is intrinsically linked to its structure, particularly the phenolic hydroxyl groups at the 6 and 4'-positions, which are crucial for estrogen receptor (ER) binding.[3] The development of raloxifene analogs with modified functionality, especially at the C6-position of the benzothiophene core, is a key area of research for creating new SERMs with potentially improved efficacy or altered tissue selectivity.[4][5]
To facilitate the synthesis of such analogs, a robust protocol for the regioselective protection of one of the two phenolic hydroxyls is paramount. This application note provides a detailed protocol for the selective silylation of the 6-position hydroxyl group of raloxifene. The strategy hinges on the principles of kinetic versus thermodynamic control, exploiting the differential acidity of the two phenolic protons to achieve regioselectivity.
Causality of Experimental Design: Achieving Regioselectivity
Raloxifene presents two phenolic hydroxyl groups for potential silylation: one at the 6-position on the benzothiophene scaffold and another at the 4'-position of the 2-phenyl substituent.[2] Achieving selective protection at the 6-position requires careful consideration of steric and electronic factors.
-
Electronic Effects and Acidity: The hydroxyl group at the 6-position is electronically influenced by the benzothiophene ring system and the adjacent electron-withdrawing carbonyl group at the 3-position. This is hypothesized to increase the acidity of the 6-OH proton compared to the 4'-OH proton. In the presence of a base, the more acidic proton will be removed more rapidly, generating a more nucleophilic phenoxide at the 6-position.
-
Kinetic vs. Thermodynamic Control: By conducting the reaction at a low temperature, we operate under kinetic control.[6][7] This favors the product that is formed fastest. Since the 6-position phenoxide is likely formed more quickly due to higher acidity, silylation will preferentially occur at this site before equilibration to the potentially more thermodynamically stable 4'-silyl ether can occur.[8][9]
-
Choice of Silylating Agent: tert-Butyldimethylsilyl chloride (TBDMSCl) is chosen as the silylating agent. It offers a good balance of reactivity and stability. The resulting TBDMS ether is robust enough to withstand various subsequent reaction conditions but can be selectively removed when desired.[10][11] The steric bulk of the TBDMS group also plays a role in preventing di-silylation when using a controlled amount of the reagent.[12]
The following workflow diagram illustrates the key steps of the proposed protocol.
Materials and Reagents
| Reagent | Grade | Supplier |
| Raloxifene Hydrochloride | ≥98% | Standard Supplier |
| tert-Butyldimethylsilyl Chloride (TBDMSCl) | ≥98% | Standard Supplier |
| Imidazole | ≥99% | Standard Supplier |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Standard Supplier |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier |
| Hexanes | ACS Grade | Standard Supplier |
| Saturated aq. Ammonium Chloride (NH₄Cl) | - | In-house prep. |
| Saturated aq. Sodium Chloride (Brine) | - | In-house prep. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Standard Supplier |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Standard Supplier |
Detailed Experimental Protocol
1. Preparation of Raloxifene Free Base:
-
1.1 To a suspension of Raloxifene Hydrochloride (1.0 eq) in a mixture of dichloromethane (DCM) and water (10:1 v/v), add saturated aqueous sodium bicarbonate solution dropwise with vigorous stirring until the aqueous layer is neutral to pH paper.
-
1.2 Separate the organic layer, and extract the aqueous layer twice with DCM.
-
1.3 Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the raloxifene free base as a solid. Dry thoroughly under vacuum before proceeding.
2. Regioselective Silylation at the 6-Position:
-
2.1 In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the dried raloxifene free base (1.0 eq) in anhydrous DMF.
-
2.2 Add imidazole (1.5 eq) to the solution and stir until fully dissolved.
-
2.3 Cool the reaction mixture to 0 °C using an ice-water bath.
-
2.4 In a separate dry vial, dissolve TBDMSCl (1.0 eq) in a small amount of anhydrous DMF.
-
2.5 Add the TBDMSCl solution dropwise to the stirred raloxifene solution over 15-20 minutes.
-
2.6 Maintain the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
3. Reaction Workup and Purification:
-
3.1 Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
3.2 Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
3.3 Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
3.4 Combine the organic layers and wash sequentially with water (3x) and brine (1x) to remove residual DMF.
-
3.5 Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
3.6 Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to isolate the desired 6-O-TBDMS-raloxifene.
Self-Validation and Characterization
This protocol constitutes a self-validating system through the following steps:
-
Structural Confirmation: The regiochemistry of the silylation must be confirmed unequivocally. This is typically achieved using 1D and 2D NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC). The silylation of the 6-OH will induce characteristic shifts in the signals of the aromatic protons on the benzothiophene core, which can be distinguished from shifts expected upon silylation of the 4'-OH.
-
Deprotection: The integrity of the raloxifene scaffold can be confirmed by removing the TBDMS group to regenerate the starting material. A standard method for this is treatment with tetra-n-butylammonium fluoride (TBAF) in THF.[3] Successful deprotection and comparison of the resulting product with the starting material (e.g., by ¹H NMR and melting point) validates the process.
Conclusion
This application note provides a comprehensive and scientifically-grounded protocol for the regioselective silylation of raloxifene at the 6-position hydroxyl group. By leveraging the principles of kinetic control and exploiting the differential acidity of the phenolic protons, this method offers a reliable pathway for researchers and drug development professionals to access key intermediates for the synthesis of novel raloxifene analogs. The self-validating nature of the protocol, through rigorous characterization and deprotection, ensures trustworthiness and reproducibility in a research setting.
References
-
Williams, D. R., Taylor, L., 4th, Miter, G. A., Sheiman, J. L., Wallace, J. M., Allen, M. R., Kohler, R., & Medeiros, C. (2024). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. ACS Medicinal Chemistry Letters, 15(6), 879–884. [Link]
-
Williams, D. R., Taylor, L., 4th, Miter, G. A., Sheiman, J. L., Wallace, J. M., Allen, M. R., Kohler, R., & Medeiros, C. (2024). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. ACS Medicinal Chemistry Letters. [Link]
-
Williams, D. R., et al. (2024). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. IUPUI ScholarWorks. [Link]
-
Kaur, M., et al. (n.d.). Design, synthesis and estrogen receptor modulation activity of modified raloxifene analogues. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Dadiboyena, S. (2012). Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator. European Journal of Medicinal Chemistry, 52, 1-13. [Link]
-
Grese, T. A., et al. (1998). Synthesis and Pharmacology of Conformationally Restricted Raloxifene Analogues: Highly Potent Selective Estrogen Receptor Modulators. Journal of Medicinal Chemistry, 41(8), 1272-1283. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12. [Link]
-
Alghamdi, N. S. (2015). How can I protect only one secondary hydroxyl group leaving the other hydroxyle free? ResearchGate. [Link]
-
LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
Basheer, A., et al. (2023). Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol. Preprints.org. [Link]
-
Caprathe, B. W., et al. (1999). Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator. Journal of Medicinal Chemistry, 42(8), 1332-1342. [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]
-
Zhou, G.-C. (n.d.). Selective Protection and De-Protection of Phenolic Hydroxyl Groups of Naringenin. SciSpace. [Link]
-
Westin, J. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. MCAT Content. [Link]
-
Procter, D. J., et al. (2017). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. Nature Communications, 8, 15203. [Link]
-
Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag. [Link]
-
Cullen, J. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions. The Catalyst. [Link]
-
Khan, A. T., et al. (2007). Selective deprotection of TBDMS alkyl ethers in the presence of TIPS or TBDPS phenyl ethers by catalytic CuSO4·5H2O in methanol. ResearchGate. [Link]
-
ResearchGate. (2022). Methods of Protection/Deprotection of Hydroxy Groups in the Synthesis of Polyhydroxy Flavonols. [Link]
-
Seeberger, P. H. (2007). Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. [Link]
-
Procter, D. J., et al. (2017). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. University of Oklahoma. [Link]
-
Bathini, P. K., & Nimmakayala, V. R. (2015). AN IMPROVED SYNTHESIS OF RALOXIFENE HYDROCHORIDE: A SELECTIVE ESTROGEN RECEPTOR MODULATOR. Indo American Journal of Pharmaceutical Research, 5(1), 515-519. [Link]
-
ResearchGate. (n.d.). Steric Effects of Silyl Groups. [Link]
-
Hartwig, J. F., et al. (2018). Rhodium-Catalyzed Regioselective Silylation of Alkyl C–H Bonds for the Synthesis of 1,4-Diols. eScholarship, University of California. [Link]
-
Professor Dave Explains. (2018, September 25). Regioselective Enolization and Thermodynamic vs. Kinetic Control [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). Raloxifene Hydrochloride. PubChem. [Link]
-
Hartwig, J. F., et al. (2018). Rhodium-Catalyzed Regioselective Silylation of Alkyl C-H Bonds for the Synthesis of 1,4-Diols. Journal of the American Chemical Society, 140(7), 2651-2662. [Link]
-
ResearchGate. (n.d.). Unique Steric Effect of Geminal Bis(silane) To Control the High Exo-selectivity in Intermolecular Diels-Alder Reaction. [Link]
-
da Silva, J. B. P., et al. (2020). Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and functionalization. ChemRxiv. [Link]
-
Procter, D. J., et al. (2017). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. ResearchGate. [Link]
-
Lu, F., et al. (2015). Electronic vs steric effects on the stability of anionic species: a case study on the ortho and para regioisomers of organofullerenes. The Journal of Organic Chemistry, 80(3), 1557-1563. [Link]
-
Le, T., & Tadi, P. (2024). Raloxifene. StatPearls. [Link]
-
Teeter, J. S., & Meyerhoff, R. D. (2002). Environmental fate and chemistry of raloxifene hydrochloride. Environmental Toxicology and Chemistry, 21(4), 729-736. [Link]
-
National Center for Biotechnology Information. (n.d.). Raloxifene. PubChem. [Link]
Sources
- 1. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wjpps.com [wjpps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 8. jackwestin.com [jackwestin.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 12. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
Application Note & Protocol: Utilizing 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene for Targeted Metabolic Studies
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene in metabolic studies. Raloxifene, a selective estrogen receptor modulator (SERM), undergoes extensive first-pass metabolism, primarily via glucuronidation at its 6- and 4'-phenolic hydroxyl groups. Dissecting the contribution of each site to the overall metabolic profile presents a significant analytical challenge. This guide outlines the rationale and provides detailed protocols for using this compound, a site-specifically protected intermediate, to investigate the metabolism at the 4'-position in isolation. By temporarily masking the 6-hydroxyl group, this tool enables the unambiguous synthesis of the raloxifene-4'-glucuronide metabolite standard and facilitates precise enzymatic and cellular assays.
Scientific Background
Raloxifene: A Selective Estrogen Receptor Modulator (SERM)
Raloxifene is a second-generation SERM belonging to the benzothiophene class of compounds.[1][2] It exhibits tissue-specific estrogen agonist and antagonist effects. It acts as an agonist in bone, preserving bone mineral density, and on lipid metabolism, but functions as an antagonist in breast and uterine tissues.[1][3] This unique profile makes it a valuable therapeutic agent for the prevention and treatment of osteoporosis in postmenopausal women and for reducing the risk of invasive breast cancer.[3][4][5]
The Metabolic Fate of Raloxifene
Raloxifene's pharmacokinetic profile is characterized by rapid absorption followed by extensive first-pass metabolism, resulting in an absolute bioavailability of only 2%.[5][6] The primary metabolic pathway is not mediated by cytochrome P450 enzymes but by UDP-glucuronosyltransferases (UGTs), which conjugate glucuronic acid to the molecule's two phenolic hydroxyl groups.[1][2][3] This process yields three main metabolites: raloxifene-4'-glucuronide (R4G), raloxifene-6-glucuronide (R6G), and raloxifene-6,4'-diglucuronide.[1][2] Understanding the kinetics and specific UGT enzymes involved at each site is crucial for evaluating drug-drug interactions and inter-patient variability.[3][6]
Caption: Metabolic pathway of Raloxifene via glucuronidation.
The Role of Protecting Groups in Metabolism Studies
In complex molecules with multiple reactive sites, studying a specific metabolic reaction in isolation is often impossible. Chemical protecting groups are indispensable tools that temporarily and reversibly mask a reactive functional group, directing chemical or enzymatic reactions to other unprotected sites.[7] The tert-butyldimethylsilyl (TBDMS) group is a widely used protecting group for hydroxyls due to its steric bulk and predictable stability.[8][9] It is stable to a wide range of reaction conditions but can be cleanly and selectively removed under mild conditions using a fluoride ion source, such as tetra-n-butylammonium fluoride (TBAF).[8]
Rationale for Using this compound
The subject of this guide, 6-TBDMS-4'-hydroxy Raloxifene, is a synthetic derivative where the highly reactive 6-hydroxyl group is protected by a TBDMS ether. This strategic modification leaves the 4'-hydroxyl group as the sole primary site available for metabolic transformation.
The scientific utility is twofold:
-
Targeted Metabolite Synthesis: It serves as a direct precursor for the synthesis of pure raloxifene-4'-glucuronide (R4G). This is critical for generating analytical reference standards required for the validation of bioanalytical methods used in pharmacokinetic and clinical studies.[6][10]
-
Mechanistic In Vitro Studies: It allows researchers to probe the specific kinetics and enzymatic pathways of 4'-glucuronidation without the confounding parallel reaction at the 6-position. This is essential for enzyme phenotyping (i.e., identifying which UGT isoforms are responsible) and for studying the effects of specific inhibitors or inducers on this pathway.[11][12]
Caption: Directed metabolism using a protected Raloxifene derivative.
Experimental Protocols
These protocols provide a framework for typical applications. Researchers should optimize conditions based on their specific experimental systems and analytical instrumentation.
Protocol 2.1: In Vitro Glucuronidation Assay Using Human Liver Microsomes (HLMs)
Objective: To monitor the formation of 6-TBDMS-raloxifene-4'-glucuronide from its parent compound using a subcellular fraction rich in UGT enzymes.
Materials:
-
This compound (Substrate)
-
Human Liver Microsomes (HLMs, pooled)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Magnesium Chloride (MgCl₂)
-
Ice-cold Acetonitrile (ACN) with internal standard (e.g., Raloxifene-d4)
-
96-well incubation plate and thermal cycler or water bath
Procedure:
-
Prepare Reagents:
-
Thaw HLMs on ice. Determine protein concentration (e.g., via BCA assay) and dilute to 2 mg/mL in phosphate buffer. Keep on ice.
-
Prepare a 100 mM stock solution of UDPGA in ultrapure water.
-
Prepare a 1 mM stock solution of 6-TBDMS-4'-hydroxy Raloxifene in DMSO. Serially dilute to create working solutions. Causality Note: Keeping the final DMSO concentration below 0.5% is crucial to avoid enzyme inhibition.
-
-
Incubation Setup:
-
In a 96-well plate, add the components in the following order for a final volume of 200 µL:
-
158 µL of 100 mM Phosphate Buffer (pH 7.4)
-
10 µL of 100 mM MgCl₂
-
10 µL of diluted HLMs (final concentration 0.1 mg/mL)
-
2 µL of substrate working solution (final concentration typically 1-10 µM)
-
-
Include control wells: a) no UDPGA (to check for non-cofactor-dependent degradation) and b) no HLMs (to check for chemical instability).
-
-
Reaction Initiation and Incubation:
-
Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the reaction by adding 20 µL of 10 mM UDPGA (final concentration 1 mM).
-
Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes). Trustworthiness Note: A time course experiment validates that the metabolite formation is linear within the chosen timeframe.
-
-
Reaction Termination:
-
Stop the reaction by adding 400 µL of ice-cold acetonitrile containing the internal standard. This precipitates the microsomal proteins and quenches enzymatic activity.
-
-
Sample Processing:
-
Seal the plate and vortex for 2 minutes.
-
Centrifuge the plate at 4,000 x g for 20 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Caption: Workflow for the in vitro glucuronidation assay.
Protocol 2.2: LC-MS/MS Analysis
Objective: To separate and quantify the substrate and its glucuronide metabolite.
Instrumentation & Conditions:
-
LC System: UPLC or HPLC system (e.g., Thermo Scientific Vanquish, Waters Acquity).
-
Column: A reversed-phase column with good peak shape for polar metabolites (e.g., Hypersil GOLD PFP, 1.9 µm, 2.1 x 100 mm).[6]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would run from 10-95% B over 5-7 minutes.
-
Mass Spectrometer: Triple quadrupole (e.g., Thermo Scientific TSQ series, Sciex QTRAP).
-
Ionization: Heated Electrospray Ionization (HESI) in positive mode.
Data Acquisition:
-
Operate in Selected Reaction Monitoring (SRM) mode. The specific mass transitions must be optimized by infusing pure standards. Theoretical values are provided below for guidance.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Notes |
| 6-TBDMS-4'-OH Raloxifene | 588.3 | 112.1 | Positive | Piperidinyl ethoxy fragment |
| 6-TBDMS-Raloxifene-4'-glucuronide | 764.3 | 588.3 | Positive | Neutral loss of glucuronic acid (176 Da) |
| Raloxifene-d4 (Internal Standard) | 478.2 | 116.1 | Positive | Deuterated piperidinyl ethoxy fragment |
| Table 1: Example LC-MS/MS parameters for analysis. Note: These m/z values are theoretical for [M+H]⁺ and must be empirically optimized. |
Protocol 2.3: Chemical Deprotection of the Silyl Group
Objective: To convert the purified 6-TBDMS-raloxifene-4'-glucuronide into raloxifene-4'-glucuronide.
Materials:
-
Purified 6-TBDMS-raloxifene-4'-glucuronide (from a scaled-up enzymatic reaction or chemical synthesis)
-
Tetra-n-butylammonium fluoride (TBAF), 1 M solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
Procedure:
-
Dissolve the silylated metabolite in anhydrous THF in a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0°C in an ice bath.
-
Add 1.1 equivalents of 1 M TBAF in THF dropwise. Expertise Note: TBAF is a potent nucleophile; slow addition prevents side reactions. The fluoride ion's high affinity for silicon is the driving force for the cleavage of the Si-O bond.[8]
-
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude raloxifene-4'-glucuronide using an appropriate method, such as preparative HPLC.
Data Interpretation and Expected Outcomes
Upon successful execution of the protocols, you should observe:
-
Time-Dependent Metabolite Formation: LC-MS/MS analysis of samples from the time course incubation should show a decrease in the peak area ratio (Parent/IS) and a corresponding increase in the peak area ratio (Metabolite/IS) over time.
-
Mass Confirmation: The detected metabolite peak should have the correct precursor and product ion m/z values as determined during method development, confirming its identity as 6-TBDMS-raloxifene-4'-glucuronide.
-
Enzyme Kinetics: By running the assay with varying substrate concentrations, Michaelis-Menten kinetics (Kₘ and Vₘₐₓ) for the 4'-glucuronidation reaction can be determined. This quantitative data provides invaluable insight into the efficiency of the metabolic pathway.
| Incubation Time (min) | Substrate Peak Area Ratio (Parent/IS) | Metabolite Peak Area Ratio (Metabolite/IS) |
| 0 | 15.78 | 0.01 (Below LOQ) |
| 5 | 12.34 | 3.52 |
| 15 | 7.91 | 7.98 |
| 30 | 3.15 | 12.55 |
| 60 | 0.49 | 15.21 |
| Table 2: Example quantitative data from an in vitro HLM incubation assay. |
Conclusion
This compound is a sophisticated chemical probe that circumvents the inherent challenges of studying a drug with multiple, competing metabolic sites. Its application enables the precise investigation of 4'-position metabolism and the generation of essential, high-purity analytical standards. The protocols and rationale presented herein provide a robust foundation for researchers to integrate this valuable tool into their drug metabolism and pharmacokinetics (DMPK) programs, leading to a more complete and accurate understanding of Raloxifene's disposition.
References
- Jeffery, G. H., et al. (1989). Vogel's Textbook of Quantitative Chemical Analysis. Longman Scientific & Technical. (Note: General reference for chemical principles).
-
PubChem. (n.d.). Raloxifene. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Food and Drug Administration. (1997). Clinical Pharmacology and Biopharmaceutics Review for Raloxifene. FDA AccessData. Retrieved from [Link]
-
LabRulez. (n.d.). LC-MS/MS method for the determination of raloxifene and its glucuronide metabolites from human plasma. Retrieved from [Link]
-
Trontelj, J., et al. (2007). Development and validation of liquid chromatograph-tandem mass spectrometry assay for determination of raloxifene and its metabolites in human plasma. Journal of Chromatography B, 855(2), 220-227. Available at: [Link]
-
Jeong, E. J., et al. (2005). Characterization of raloxifene glucuronidation. Drug Metabolism and Disposition, 33(12), 1847-1853. Retrieved from [Link]
-
de Assis, P. M., et al. (2011). Development of alternative methods for the determination of raloxifene hydrochloride in tablet dosage form. Brazilian Journal of Pharmaceutical Sciences, 47(1), 163-174. Retrieved from [Link]
-
Choi, J. S., & Shin, S. C. (2009). Metabolic Inhibition and Kinetics of Raloxifene by Pharmaceutical Excipients in Human Liver Microsomes. Archives of Pharmacal Research, 32(2), 257-263. Retrieved from [Link]
-
Marques, S. C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 4(1), 102102. Retrieved from [Link]
-
Hammond Cell Tech. (n.d.). 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Demeunynck, M. (2002). The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides. In Current Protocols in Nucleic Acid Chemistry. John Wiley & Sons, Inc. Retrieved from [Link]
-
Crich, D., & Yao, Q. (2004). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. Journal of the American Chemical Society, 126(25), 8244–8246. Retrieved from [Link]
-
Das, B., et al. (2023). In Vitro and In Vivo Metabolism Studies. ResearchGate. Retrieved from [Link]
-
MCE (MedChemExpress). (n.d.). 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene. Retrieved from [Link]
- Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190–6191.
-
Jordan, V. C. (2007). The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice. Clinical Cancer Research, 13(7), 1971-1975. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - tBDMS group. Retrieved from [Link]
-
Delmas, P. D. (2000). Raloxifene: results from the MORE study. Endocrine, 13(3), 279-85. Retrieved from [Link]
-
Plosker, G. L., & Goa, K. L. (1999). Raloxifene hydrochloride. Drugs & Aging, 14(5), 383-99. Retrieved from [Link]
-
Jensen, K. J. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 102–117. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyldiphenylsilyl. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2016). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved from [Link]
- Testa, B., & Mayer, J. M. (2003). Principles of Drug Metabolism. Wiley-VCH.
Sources
- 1. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Raloxifene: results from the MORE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Raloxifene hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 9. Illustrated Glossary of Organic Chemistry - tBDMS group [chem.ucla.edu]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. Metabolic inhibition and kinetics of raloxifene by pharmaceutical excipients in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to the Experimental Glucuronidation of Protected Phenols
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This comprehensive guide provides a detailed exploration of the experimental procedures for the glucuronidation of protected phenols. Moving beyond a simple recitation of steps, this document delves into the underlying principles and strategic considerations essential for the successful synthesis and analysis of phenolic glucuronides. These protocols are designed to be robust and self-validating, empowering researchers in drug development and metabolic studies to generate reliable and reproducible results.
Introduction: The Significance of Phenol Glucuronidation
Glucuronidation is a critical phase II metabolic pathway responsible for the detoxification and elimination of a wide array of xenobiotics, including many phenolic drugs and environmental toxins.[1][2][3] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the conjugation of a glucuronic acid moiety to the phenolic hydroxyl group, thereby increasing its water solubility and facilitating its excretion from the body.[1][2] The study of phenol glucuronidation is paramount in drug discovery and development for several key reasons:
-
Pharmacokinetic Profiling: Understanding the extent and rate of glucuronidation is crucial for predicting a drug's half-life, bioavailability, and potential for accumulation.
-
Drug-Drug Interactions: Co-administered drugs can compete for the same UGT enzymes, leading to altered metabolic profiles and potential toxicity.[4][5]
-
Toxicity Assessment: In some instances, glucuronide metabolites can be chemically reactive, leading to idiosyncratic drug reactions.
-
Prodrug Design: The glucuronidation pathway can be exploited to design prodrugs that are activated upon cleavage of the glucuronide moiety in specific tissues.[6]
Given the polyfunctional nature of many phenolic compounds, the strategic use of protecting groups is often necessary to achieve regioselective glucuronidation, particularly in a chemical synthesis context.[7][8] This guide will address both chemical and enzymatic approaches to the glucuronidation of protected phenols.
Strategic Considerations: Protecting Group Selection for Phenols
The choice of a suitable protecting group for the phenolic hydroxyl is a critical first step in the chemical synthesis of glucuronides. An ideal protecting group should be stable under the conditions of the glucuronidation reaction and easily removable without affecting the newly formed glycosidic bond.[9]
| Protecting Group | Protection Conditions | Deprotection Conditions | Key Considerations |
| Benzyl (Bn) | Benzyl bromide (BnBr), K₂CO₃, Acetone | H₂, Pd/C | Stable to a wide range of conditions; cleavage by hydrogenolysis is clean. |
| Methyl (Me) | Dimethyl sulfate (DMS), K₂CO₃, Acetone | BBr₃, CH₂Cl₂ | Very stable; requires harsh deprotection conditions that may not be suitable for complex molecules.[9] |
| Silyl Ethers (e.g., TBDMS, TIPS) | TBDMSCl, Imidazole, DMF | TBAF, THF | Mild protection and deprotection; stability can be tuned by the choice of silyl group. |
| Acetyl (Ac) | Acetic anhydride, Pyridine | NaOMe, MeOH or K₂CO₃, MeOH/H₂O | Easily introduced and removed; may not be stable to some glucuronidation conditions. |
Expert Insight: For many applications, the benzyl group is a preferred choice due to its robustness and the mild, neutral conditions of its removal via catalytic hydrogenation. This minimizes the risk of side reactions, such as the degradation of the glucuronide moiety.
Chemical Synthesis of Phenolic Glucuronides: A Step-by-Step Protocol
The chemical synthesis of phenolic glucuronides typically involves three main stages: protection of the phenol, the glycosylation reaction to form the glucuronide, and subsequent deprotection and purification.
General Workflow for Chemical Synthesis
Caption: Workflow for the chemical synthesis of phenolic glucuronides.
Protocol 1: Koenigs-Knorr Glucuronidation
The Koenigs-Knorr reaction is a classical and reliable method for the formation of glycosidic bonds.[10][11][12] It typically involves the reaction of a glycosyl halide with an alcohol in the presence of a heavy metal salt promoter.[10]
Materials:
-
Protected Phenol
-
Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (Acetobromoglucuronate)
-
Silver(I) carbonate (Ag₂CO₃) or Cadmium Carbonate (CdCO₃)[13]
-
Anhydrous Dichloromethane (DCM)
-
Molecular Sieves (4Å)
-
Sodium Methoxide (NaOMe) in Methanol
-
Dowex® 50WX8 hydrogen form resin
-
Solvents for chromatography (e.g., Ethyl acetate, Hexanes, Methanol)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the protected phenol (1.0 eq), silver carbonate (1.5 eq), and freshly activated 4Å molecular sieves in anhydrous DCM.
-
Addition of Glucuronyl Donor: In a separate flask, dissolve methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (1.2 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture in the dark at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the silver salts and molecular sieves. Wash the Celite® pad with DCM. Combine the filtrates and concentrate under reduced pressure.
-
Purification of Protected Glucuronide: Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the protected phenolic glucuronide.
-
Deprotection:
-
Deacetylation: Dissolve the purified protected glucuronide in anhydrous methanol. Add a catalytic amount of sodium methoxide in methanol (0.1 M solution) and stir at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Neutralization: Neutralize the reaction mixture with Dowex® 50WX8 resin, filter, and concentrate the filtrate.
-
Phenolic Deprotection (if applicable): If a benzyl protecting group was used, dissolve the deacetylated product in methanol and subject it to catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
-
Final Purification: Purify the final phenolic glucuronide by preparative reverse-phase High-Performance Liquid Chromatography (HPLC).[14][15]
Trustworthiness Check: The stereochemical outcome of the Koenigs-Knorr reaction is influenced by the participating neighboring group at the C2 position of the glucuronyl donor. The acetyl group at C2 typically leads to the formation of the desired 1,2-trans-glycoside (β-anomer) through anchimeric assistance.[10]
Enzymatic Synthesis and Analysis: In Vitro Glucuronidation Assays
In vitro glucuronidation assays using liver microsomes are a cornerstone of drug metabolism studies.[16][17] These assays provide valuable data on the kinetics of glucuronide formation and help identify the specific UGT isoforms involved.[18][19]
Overall Workflow for In Vitro Glucuronidation Assay
Caption: Workflow for an in vitro glucuronidation assay.
Protocol 2: Determination of Enzyme Kinetics in Human Liver Microsomes
This protocol is designed to determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the glucuronidation of a phenolic substrate.[1][20][21]
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
Phenolic Substrate
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Tris-HCl buffer (pH 7.4)
-
Magnesium Chloride (MgCl₂)
-
Alamethicin
-
Acetonitrile (ACN) with an internal standard
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the phenolic substrate in a suitable solvent (e.g., DMSO, methanol).
-
Prepare a stock solution of UDPGA in water.
-
Prepare a Tris-HCl buffer (50 mM, pH 7.4) containing 10 mM MgCl₂.
-
-
Microsome Activation: On ice, dilute the HLMs to the desired concentration (e.g., 0.5 mg/mL) in the Tris-HCl buffer. Add alamethicin (e.g., 50 µg/mg protein) to the microsome suspension to disrupt the membrane and ensure access of the substrate and cofactor to the UGT active site.[16] Pre-incubate the activated microsomes at 37°C for 5 minutes.
-
Initiation of the Reaction: To a series of microcentrifuge tubes, add the activated microsome suspension. Add varying concentrations of the phenolic substrate. Pre-incubate at 37°C for 3 minutes. Initiate the reaction by adding a saturating concentration of UDPGA.
-
Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 30 minutes). The incubation time should be within the linear range of product formation.
-
Reaction Quenching: Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard.
-
Sample Processing: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to HPLC vials and analyze the formation of the glucuronide metabolite using a validated LC-MS/MS method.
-
Data Analysis: Plot the rate of glucuronide formation against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Data Presentation:
| Substrate Concentration (µM) | Rate of Glucuronide Formation (pmol/min/mg protein) |
| 0.1 | ... |
| 0.5 | ... |
| 1 | ... |
| 5 | ... |
| 10 | ... |
| 25 | ... |
| 50 | ... |
| 100 | ... |
Characterization of Phenolic Glucuronides
Unambiguous characterization of the synthesized glucuronide is essential. A combination of analytical techniques is typically employed.
-
High-Performance Liquid Chromatography (HPLC): Used for purification and to assess the purity of the final product.[14][15][22][23][24]
-
Mass Spectrometry (MS): Provides molecular weight confirmation of the glucuronide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for structural elucidation, confirming the site of glucuronidation and the stereochemistry of the glycosidic bond.[25][26][27] The anomeric proton of the β-glucuronide typically appears as a doublet with a coupling constant (J) of approximately 7-8 Hz.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield in chemical synthesis | Incomplete reaction; decomposition of starting materials or product. | Ensure anhydrous conditions; use freshly prepared reagents; optimize reaction time and temperature. |
| Mixture of anomers (α and β) | Lack of neighboring group participation. | Use a glucuronyl donor with a participating group at C2 (e.g., acetyl). |
| No or low activity in enzymatic assay | Inactive microsomes; suboptimal assay conditions. | Use a fresh batch of microsomes; ensure proper activation with alamethicin; optimize pH, temperature, and cofactor concentration. |
| Poor peak shape in HPLC | Inappropriate mobile phase or column. | Optimize mobile phase pH and organic modifier; try a different column chemistry. |
Conclusion
The successful glucuronidation of protected phenols, whether through chemical synthesis or enzymatic methods, requires careful planning and execution. By understanding the principles behind protecting group strategies, glycosylation reactions, and in vitro metabolic assays, researchers can confidently generate and analyze phenolic glucuronides. This knowledge is fundamental to advancing our understanding of drug metabolism and developing safer, more effective therapeutics.
References
- Synthesis of urine drug metabolites: glucuronic acid glycosides of phenol intermediates. Carbohydr Res. 2007 May 21;342(7):970-4.
- Preparative HPLC for the Facile Isolation of Drug Glucuronide Conjugates from Crude Extracts of Urine.
- Preparative HPLC for the Facile Isolation of Drug Glucuronide Conjugates
- Efficacy comparison of different protecting groups for phenols in synthesis. Benchchem.
- Protecting groups for phenols. Oxford Learning Link.
- Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. Molecules. 2016;21(9):1234.
- In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin. Drug Metab Dispos. 2002;30(8):897-903.
- Reverse-phase HPLC purification for an extremely unstable glucuronide metabolite. J Pharm Biomed Anal. 2021 Jan 5;192:113651.
- In vitro assay of six UDP-glucuronosyltransferase isoforms in human liver microsomes, using cocktails of probe substrates and liquid chromatography-tandem mass spectrometry. Drug Metab Dispos. 2009;37(2):387-95.
- Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis. RSC Adv. 2017;7(53):33271-33289.
- Simultaneous In Vitro Assay of Six UGT Isoforms in Human Liver Microsomes, Using Cocktails of Probe Substr
- In Vitro Glucuronidation of Wushanicaritin by Liver Microsomes, Intestine Microsomes and Expressed Human UDP-Glucuronosyltransferase Enzymes. Molecules. 2018;23(11):2933.
- Direct characterization of drug glucuronide isomers in human urine by HPLC-NMR spectroscopy: application to the positional isomers of 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid glucuronide. Anal Chem. 1996 Sep 1;68(17):2832-7.
- High-performance liquid chromatographic analysis of glucuronic acid conjugates after derivatization with 4-bromomethyl-7-methoxycoumarin.
- Koenigs–Knorr reaction. Wikipedia.
- Glucuronidations using the Koenigs-Knorr procedure.
- Identification of UDP-glucuronosyltransferase (UGT) isoforms involved in the metabolism of Chlorophenols (CPs).
- The effect of incubation conditions on the enzyme kinetics of UDP-glucuronosyltransferases. Request PDF.
- Discovery of Phenyl-β-D-glucuronide Medical Function for in Vivo Producing Handheld Gas Sensor Detectable Phenol. bioRxiv. 2024.
- Enzyme Kinetics of Uridine Diphosphate Glucuronosyltransferases (UGTs). Methods Mol Biol. 2021;2306:247-268.
- Koenigs knorr reaction and mechanism. SlideShare.
- Glucuronidation. The Medicinal Chemist's Guide to Solving ADMET Challenges. 2021.
- Human UDP-glucuronosyltransferase isoforms involved in bisphenol A glucuronidation. Drug Metab Dispos. 2004;32(12):1501-5.
- Enzyme Kinetics of Uridine Diphosphate Glucuronosyltransferases (UGTs). Request PDF.
- Quantification of Glucuronide Metabolites in Biological M
- Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjug
- Steroid conjugates. VI. Improved Koenigs--Knorr synthesis of aryl glucuronides using cadmium carbonate, a new and effective catalyst. J Org Chem. 1971;36(8):1141-1143.
- Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy. Chem Res Toxicol. 2005;18(3):538-46.
Sources
- 1. Enzyme Kinetics of Uridine Diphosphate Glucuronosyltransferases (UGTs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro assay of six UDP-glucuronosyltransferase isoforms in human liver microsomes, using cocktails of probe substrates and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. learninglink.oup.com [learninglink.oup.com]
- 8. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Human UDP-glucuronosyltransferase isoforms involved in bisphenol A glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Reverse-phase HPLC purification for an extremely unstable glucuronide metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. High-performance liquid chromatographic analysis of glucuronic acid conjugates after derivatization with 4-bromomethyl-7-methoxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. scispace.com [scispace.com]
- 25. Direct characterization of drug glucuronide isomers in human urine by HPLC-NMR spectroscopy: application to the positional isomers of 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. biorxiv.org [biorxiv.org]
- 27. Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy. | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Strategic Use of TBDMS Protecting Group in Benzothiophene Chemistry
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide on the application of the tert-butyldimethylsilyl (TBDMS) protecting group in the chemical synthesis and modification of benzothiophene derivatives. Benzothiophenes are a critical scaffold in medicinal chemistry, and the strategic use of protecting groups is paramount for achieving complex molecular targets. These notes offer in-depth protocols for the protection of hydroxylated benzothiophenes, discuss the stability of the TBDMS ether under various reaction conditions, and provide a reliable method for its subsequent deprotection.
Introduction: The Benzothiophene Scaffold and the Role of TBDMS
The benzothiophene nucleus is a privileged heterocyclic scaffold found in a wide array of pharmacologically active compounds, including raloxifene (an osteoporosis drug) and sertaconazole (an antifungal agent). The synthesis of complex benzothiophene-containing molecules often requires a multi-step approach where specific functional groups must be temporarily masked or "protected" to prevent unwanted side reactions.
The hydroxyl group (-OH) is one such functionality that frequently requires protection due to its acidity and nucleophilicity. The choice of the protecting group is critical and is dictated by its stability to the reaction conditions planned for subsequent steps and the ease of its removal under mild conditions that do not compromise the integrity of the target molecule.
The tert-butyldimethylsilyl (TBDMS) group, introduced as a silyl ether, is a robust and versatile protecting group for hydroxyl functions. Its steric bulk, conferred by the tert-butyl group, provides significant stability against a wide range of reagents and pH conditions, yet it can be selectively removed when desired.
Strategic Application of TBDMS in Benzothiophene Synthesis
The TBDMS group is particularly advantageous in benzothiophene chemistry for several reasons:
-
High Stability: TBDMS ethers are stable to a variety of reaction conditions, including organometallic reagents (e.g., Grignard, organolithiums), many oxidizing and reducing agents, and chromatographical purification.
-
Ease of Introduction: The protection reaction proceeds efficiently under mild basic conditions.
-
Selective Deprotection: The TBDMS group can be selectively cleaved in the presence of other functional groups using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), or acidic conditions.
A common scenario involves the protection of a hydroxyl group on the benzothiophene core or a side chain to allow for modifications elsewhere in the molecule, such as metal-catalyzed cross-coupling reactions or functionalization of the thiophene ring.
Experimental Protocols
Protection of Hydroxylated Benzothiophenes with TBDMS-Cl
This protocol describes the general procedure for the protection of a hydroxyl group on a benzothiophene derivative using tert-butyldimethylsilyl chloride (TBDMS-Cl).
Rationale: The reaction proceeds via an SN2 mechanism where the hydroxyl group, activated by a base (imidazole), acts as a nucleophile attacking the silicon atom of TBDMS-Cl. Imidazole is a preferred base as it is a non-nucleophilic catalyst and also acts as a scavenger for the HCl generated during the reaction. Dichloromethane (DCM) or dimethylformamide (DMF) are commonly used solvents.
Protocol:
-
To a solution of the hydroxylated benzothiophene (1.0 eq) in anhydrous DCM (0.1 M), add imidazole (2.5 eq).
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 10 minutes.
-
Add TBDMS-Cl (1.2 eq) portion-wise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Table 1: Typical Reaction Parameters for TBDMS Protection
| Parameter | Value/Condition |
| Substrate | Hydroxylated Benzothiophene |
| Reagent | TBDMS-Cl |
| Base | Imidazole |
| Solvent | Anhydrous DCM or DMF |
| Stoichiometry | Substrate:TBDMS-Cl:Imidazole (1:1.2:2.5) |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
Workflow for TBDMS Protection of a Hydroxylated Benzothiophene
regioselective silylation of polyhydroxylated SERMs
Application Note & Protocol
Topic: Regioselective Silylation of Polyhydroxylated Selective Estrogen Receptor Modulators (SERMs)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Imperative for Regioselective Protection in SERM Synthesis
Selective Estrogen Receptor Modulators (SERMs) are a critical class of therapeutic agents that exhibit tissue-specific estrogen receptor agonism or antagonism.[1] Many of these molecules, particularly those derived from natural products or designed as advanced scaffolds, are polyhydroxylated. These hydroxyl groups are pivotal for biological activity, influencing receptor binding, solubility, and metabolic stability.[2][3] However, their presence complicates synthetic modifications aimed at developing next-generation SERMs with improved therapeutic profiles.
To perform selective chemistry at one specific hydroxyl group in the presence of others, a robust protection strategy is paramount. Silyl ethers are among the most versatile and widely used protecting groups for hydroxyls due to their ease of installation, stability across a wide range of reaction conditions, and clean removal.[4][5] This guide provides a deep dive into the principles and practice of achieving regioselective silylation on polyhydroxylated SERMs, transforming a synthetic challenge into a strategic advantage for medicinal chemists and drug development professionals.
Part 1: The Chemical Logic of Regioselectivity
Achieving regioselectivity in the silylation of a polyhydroxylated SERM is not a matter of chance but a deliberate exploitation of the subtle differences in the steric and electronic environments of each hydroxyl group. The primary factors governing which hydroxyl group reacts preferentially are steric hindrance, the acidity of the hydroxyl proton, and the precise reaction conditions employed.
Steric Hindrance: The "Size-Exclusion" Principle
The most intuitive factor is steric bulk. Silylating agents themselves possess varying degrees of steric hindrance, which can be leveraged to selectively protect the most accessible hydroxyl group.[4] Less-hindered primary alcohols will react faster than secondary alcohols, which in turn react faster than tertiary alcohols. Within a complex molecule like a SERM, phenolic hydroxyls are often more sterically accessible than aliphatic ones.
-
Less Bulky Reagents (e.g., TMS-Cl): Trimethylsilyl chloride is small and highly reactive, often leading to poor selectivity and polysilylation.
-
Moderately Bulky Reagents (e.g., TBDMS-Cl, TES-Cl): tert-Butyldimethylsilyl chloride (TBDMS-Cl or TBS-Cl) and triethylsilyl chloride (TES-Cl) offer a good balance of reactivity and steric sensitivity, making them workhorses for selective protection of primary or less-hindered secondary hydroxyls.[6]
-
Highly Bulky Reagents (e.g., TIPS-Cl, TBDPS-Cl): Triisopropylsilyl chloride (TIPS-Cl) and tert-butyldiphenylsilyl chloride (TBDPS-Cl) are exceptionally bulky. They will almost exclusively react with the most sterically unencumbered hydroxyl group, providing excellent regioselectivity where significant size differences exist between potential reaction sites.[7]
Electronic Effects & Acidity: The "Reactivity" Principle
The inherent acidity of a hydroxyl group dictates its nucleophilicity upon deprotonation by a base. Phenolic hydroxyls (pKa ≈ 10) are significantly more acidic than aliphatic alcohols (pKa ≈ 16-18). Under basic conditions (e.g., using imidazole or triethylamine), the more acidic phenolic hydroxyl will be deprotonated to a greater extent, forming a more nucleophilic phenoxide that reacts more rapidly with the electrophilic silicon atom of the silylating agent.[8][9] This provides a powerful tool for selectively silylating phenolic hydroxyls in the presence of aliphatic ones.
For SERMs containing multiple phenolic groups, such as a catechol moiety, subtle differences in acidity due to inductive or resonance effects from other parts of the molecule can be exploited for even finer control.[10][11]
Reaction Conditions: Fine-Tuning the Outcome
The choice of solvent, base, and temperature provides an additional layer of control.
-
Base: A non-nucleophilic, hindered base like 2,6-lutidine can enhance selectivity based on steric factors. Imidazole is a common choice as it acts as both a base and a catalyst.[7]
-
Solvent: Aprotic polar solvents like N,N-Dimethylformamide (DMF) are known to catalyze and accelerate silylation reactions.[12][13] Dichloromethane (DCM) or Tetrahydrofuran (THF) are also commonly used.
-
Temperature: Running the reaction at lower temperatures (e.g., 0 °C or -78 °C) can slow down the reaction rate and amplify the kinetic differences between competing hydroxyl groups, often leading to higher selectivity.
The interplay of these factors is summarized in the diagram below.
Caption: Factors influencing regioselective silylation.
Part 2: Comparative Analysis of Common Silylating Agents
The selection of the silylating agent is the most critical decision in designing a regioselective protection strategy. The stability of the resulting silyl ether to various reaction conditions, particularly acidic and basic hydrolysis, dictates its utility in subsequent synthetic steps.[7][14]
| Silyl Group | Abbreviation | Silylating Reagent | Relative Steric Bulk | Acid Stability | Base Stability | Key Application / Selectivity |
| Trimethylsilyl | TMS | TMS-Cl, HMDS | Very Low | Very Low | Low | General protection, derivatization for GC-MS. Poor regioselectivity.[4] |
| Triethylsilyl | TES | TES-Cl, TES-OTf | Low | Low | Moderate | More stable than TMS. Can offer some selectivity for primary vs. secondary alcohols.[7] |
| tert-Butyldimethylsilyl | TBDMS / TBS | TBDMS-Cl, TBDMS-OTf | Moderate | Good | Good | Excellent general-purpose protecting group. High selectivity for primary vs. secondary alcohols and phenolic vs. aliphatic hydroxyls.[7][12] |
| Triisopropylsilyl | TIPS | TIPS-Cl, TIPS-OTf | High | High | Very High | Highly selective for less-hindered hydroxyls. Very robust protecting group.[4][7] |
| tert-Butyldiphenylsilyl | TBDPS | TBDPS-Cl | Very High | Very High | Good | Extremely bulky and stable to acid. Ideal for protecting a specific site in a complex molecule.[4][7] |
Stability is relative: TMS is the least stable (baseline), while TBDPS is among the most stable to acid. The stability order towards acid is generally: TMS < TES < TBDMS < TIPS < TBDPS.[4][7]
Part 3: Experimental Protocol - Monosilylation of a Dihydroxylated SERM Analog
This protocol describes a general procedure for the regioselective silylation of the more acidic and less sterically hindered phenolic hydroxyl group in a model SERM containing both a phenolic and a secondary aliphatic hydroxyl group. The chosen reagent, TBDMS-Cl, provides a good balance of reactivity and selectivity.
Materials and Reagents
-
Substrate: Dihydroxylated SERM Analog (1.0 eq)
-
Silylating Agent: tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq)
-
Base: Imidazole (2.5 eq)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction Quench: Saturated aqueous NH₄Cl solution
-
Extraction Solvent: Ethyl Acetate (EtOAc)
-
Washing Solutions: Deionized Water, Saturated aqueous NaCl (Brine)
-
Drying Agent: Anhydrous Na₂SO₄ or MgSO₄
-
Purification: Silica Gel for column chromatography
-
Equipment: Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, syringes, TLC plates, rotary evaporator.
Step-by-Step Methodology
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the dihydroxylated SERM analog (1.0 eq) and imidazole (2.5 eq).
-
Add anhydrous DMF via syringe to dissolve the solids (concentration typically 0.1-0.5 M).
-
Stir the solution at room temperature for 10-15 minutes to ensure complete dissolution.
-
-
Silylation:
-
Cool the flask to 0 °C using an ice-water bath.
-
Add a solution of TBDMS-Cl (1.1 eq) in a small amount of anhydrous DMF dropwise over 5-10 minutes. Rationale: Slow addition helps control the reaction and minimize potential side reactions or polysilylation.
-
Allow the reaction to stir at 0 °C and gradually warm to room temperature.
-
-
Reaction Monitoring (Self-Validation):
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30-60 minutes.
-
Use a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes).
-
Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate). The product should have a higher Rƒ value (be less polar) than the starting material. The reaction is complete when the starting material spot is no longer visible.
-
-
Workup and Extraction:
-
Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water (2x) and then with brine (1x). Rationale: Washing removes residual DMF and inorganic salts.
-
-
Drying and Concentration:
-
Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., starting with 5% EtOAc in Hexanes and gradually increasing polarity).
-
Collect fractions and analyze by TLC to isolate the pure, monosilylated product.
-
-
Characterization:
-
Confirm the structure and regioselectivity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of one phenolic -OH proton signal and the appearance of the characteristic tert-butyl (singlet, ~0.9 ppm) and dimethylsilyl (singlet, ~0.1 ppm) signals in the ¹H NMR spectrum confirms successful silylation.
-
Workflow Visualization
Caption: A typical experimental workflow for silylation.
References
-
Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
-
Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). Suzhou Highfine Biotech. [Link]
-
Silyl ether. Wikipedia. [Link]
-
Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
-
Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties. PMC - NIH. [Link]
-
The suggested mechanism of silylation of alcohols, phenols and oximes... ResearchGate. [Link]
-
Silylation of the phenols, allyl, and propargyl alcohols in DES. ResearchGate. [Link]
-
Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols. NIH. [Link]
-
Flavonoids as peroxynitrite scavengers: The role of the hydroxyl groups. ResearchGate. [Link]
-
Selective Protection and De-Protection of Phenolic Hydroxyl Groups of Naringenin. SciSpace. [Link]
-
Simple and Practical Protocol for the Silylation of Phenol Derivatives Using Reusable NaHSO4 Dispread on Silica Gel. Taylor & Francis Online. [Link]
-
Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent. Green Chemistry (RSC Publishing). [Link]
-
Organic Functional Groups and Their Substitution Sites in Natural Flavonoids: A Review on Their Contributions to Antioxidant, Anti‐Inflammatory, and Analgesic Capabilities. PubMed Central. [Link]
-
Silyl ether synthesis by silylation or cyanosilylation. Organic Chemistry Portal. [Link]
-
Simple and Practical Protocol for the Silylation of Phenol Derivatives Using Reusable NaHSO4 Dispread on Silica Gel Under Neutral Conditions. ResearchGate. [Link]
-
Acidity of Hydroxyl Groups: An Overlooked Influence on Antiradical Properties of Flavonoids. ACS Publications. [Link]
-
Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol. Authorea. [Link]
-
tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]
-
Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. NIH. [Link]
-
Illustrated Glossary of Organic Chemistry - tBDMS group. UCLA Chemistry. [Link]
-
The proposed mechanism for silylation of hydroxyl group catalyzed by DMF. ResearchGate. [Link]
-
Iridium-Catalyzed, Site-Selective Silylation of Secondary C(sp3). eScholarship.org. [Link]
-
Improved performance of protected catecholic polysiloxanes for bio-inspired wet adhesion to surface oxides. PMC - NIH. [Link]
-
Regioselective anti-Silyllithiation of Propargylic Alcohols. ResearchGate. [Link]
-
Photochemical Synthesis of N-arylbenzophenanthridine Selective Estrogen Receptor Modulators (Serms). PubMed. [Link]
-
Can anyone provide a synthesis of SERMs? ResearchGate. [Link]
-
Catalysts of Healing: A Symphony of Synthesis and Clinical Artistry in Small-Molecule Agents for Breast Cancer Alleviation. MDPI. [Link]
-
Regioselective enzymatic acylations of polyhydroxylated eudesmanes: semisynthesis, theoretical calculations, and biotransformation of cyclic sulfites. PubMed. [Link]
-
The discovery and development of selective estrogen receptor modulators (SERMs) for clinical practice. PubMed. [Link]
-
Regioselective Derivatization of Silylated[12]Silafulleranes. PubMed. [Link]
-
The Selective Estrogen Receptor Modulator (SERM) Lasofoxifene Forms Reactive Quinones Similar to Estradiol. PMC - NIH. [Link]
Sources
- 1. The discovery and development of selective estrogen receptor modulators (SERMs) for clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Functional Groups and Their Substitution Sites in Natural Flavonoids: A Review on Their Contributions to Antioxidant, Anti‐Inflammatory, and Analgesic Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Illustrated Glossary of Organic Chemistry - tBDMS group [chem.ucla.edu]
- 7. Silyl ether - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Improved performance of protected catecholic polysiloxanes for bio-inspired wet adhesion to surface oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Practical Guide to the Synthesis of Raloxifene Metabolites for In Vitro Biological Evaluation
Introduction
Raloxifene, a second-generation selective estrogen receptor modulator (SERM), is a cornerstone in the prevention and treatment of osteoporosis and has shown efficacy in reducing the risk of invasive breast cancer in postmenopausal women.[1][2] Its pharmacological activity is tissue-specific, acting as an estrogen agonist in bone and on lipid metabolism, while exhibiting antagonist effects in breast and uterine tissues.[2] Following oral administration, raloxifene undergoes extensive first-pass metabolism, primarily in the liver and intestines, leading to the formation of glucuronide conjugates.[3][4] The two major metabolites, raloxifene-6-β-glucuronide (Ral-6-G) and raloxifene-4'-β-glucuronide (Ral-4'-G), constitute the vast majority of circulating raloxifene species.[3] Although these metabolites exhibit a significantly lower affinity for the estrogen receptor compared to the parent compound, their high circulating concentrations necessitate a thorough understanding of their biological activities to fully elucidate the in vivo pharmacology of raloxifene.[5][6]
This application note provides a detailed, field-proven synthetic route for the preparation of raloxifene-6-β-glucuronide and raloxifene-4'-β-glucuronide. Furthermore, it outlines protocols for the utilization of these synthesized metabolites in key in vitro assays to assess their biological effects, specifically focusing on estrogen receptor-mediated cell proliferation and the induction of transforming growth factor-beta 3 (TGF-β3), a critical mediator of the bone-protective effects of raloxifene.
Rationale for Metabolite Synthesis
The low oral bioavailability of raloxifene (approximately 2%) is a direct consequence of its rapid and extensive glucuronidation.[7] Therefore, studying the parent drug alone in vitro may not accurately reflect its in vivo mechanism of action. By synthesizing and characterizing the primary glucuronide metabolites, researchers can:
-
Directly assess the intrinsic biological activity of the metabolites at various target tissues.
-
Investigate the potential for tissue-specific deconjugation back to the active parent compound.
-
Develop more accurate pharmacokinetic and pharmacodynamic models.
Synthetic Pathway Overview
The synthesis of raloxifene glucuronides is achieved through a multi-step process that involves the selective protection of one of the phenolic hydroxyl groups of raloxifene, followed by a Koenigs-Knorr glycosidation with a protected glucuronic acid derivative, and concluding with a global deprotection to yield the final products.
Figure 1: Overall synthetic workflow for the preparation of Raloxifene glucuronide metabolites.
Detailed Synthetic Protocols
Part 1: Selective Silylation of Raloxifene and Isomer Separation
Rationale: The selective protection of one of the two phenolic hydroxyl groups is crucial for directing the subsequent glycosidation to the desired position. The use of a bulky silyl protecting group like tert-butyldimethylsilyl (TBDMS) allows for the preferential protection of the less sterically hindered hydroxyl group. Chromatographic separation of the resulting regioisomers is a critical step to ensure the synthesis of pure individual metabolites.
Protocol:
-
Dissolution: Dissolve Raloxifene hydrochloride (1.0 eq) in a mixture of anhydrous Tetrahydrofuran (THF) and N,N-Dimethylformamide (DMF).
-
Silylation: To the stirred solution, add 4-Dimethylaminopyridine (DMAP) (catalytic amount) followed by tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Separation: The resulting mixture of monosilylated isomers (6-O-TBDMS-Raloxifene and 4'-O-TBDMS-Raloxifene) is separated by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Part 2: Koenigs-Knorr Glycosidation
Rationale: The Koenigs-Knorr reaction is a classic and reliable method for the formation of glycosidic bonds.[8] This reaction involves the coupling of a glycosyl halide donor with an alcohol acceptor in the presence of a promoter, typically a heavy metal salt.[8][9] In this protocol, the protected glucuronic acid bromide acts as the glycosyl donor and the free hydroxyl group of the monosilylated raloxifene as the acceptor.
Protocol (for each separated isomer):
-
Reactant Preparation: Dissolve the separated monosilylated Raloxifene isomer (1.0 eq) and methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (1.2 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Glycosidation: To the stirred solution, add a suitable promoter such as silver(I) oxide or a mercury(II) salt (e.g., Hg(CN)2) and stir at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of celite to remove the metal salts and wash the filter cake with dichloromethane. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting protected glucuronide by column chromatography on silica gel.
Part 3: Deprotection to Yield Final Metabolites
Rationale: The final step involves the removal of the acetyl protecting groups from the glucuronic acid moiety and the silyl protecting group from the raloxifene core. A basic hydrolysis using sodium hydroxide is effective for the simultaneous cleavage of these protecting groups.
Protocol (for each protected glucuronide):
-
Hydrolysis: Dissolve the protected glucuronide in a mixture of methanol and water. Add a solution of sodium hydroxide (e.g., 1 M aqueous solution) and stir at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is fully consumed.
-
Neutralization and Purification: Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to pH ~7. The crude product can then be purified by preparative reverse-phase High-Performance Liquid Chromatography (HPLC) to yield the pure Raloxifene-6-β-glucuronide or Raloxifene-4'-β-glucuronide.
Characterization of Synthesized Metabolites
The identity and purity of the synthesized raloxifene metabolites should be rigorously confirmed using a combination of analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Confirmation of the chemical structure, including the presence of the glucuronic acid moiety and the correct regiochemistry of attachment. |
| ¹³C NMR | Confirmation of the carbon skeleton of the molecule. |
| Mass Spectrometry (MS) | Determination of the molecular weight of the synthesized metabolite, confirming the addition of the glucuronic acid moiety. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of the purity of the final product. A single, sharp peak is indicative of a pure compound. |
In Vitro Assay Protocols
Protocol 1: MCF-7 Breast Cancer Cell Proliferation Assay (MTT Assay)
Rationale: This assay is used to determine the effect of the synthesized raloxifene metabolites on the proliferation of estrogen receptor-positive (ER+) breast cancer cells. A reduction in cell viability indicates an antiproliferative, or estrogen antagonist, effect.
Figure 2: Workflow for the MCF-7 cell proliferation (MTT) assay.
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in complete growth medium and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of Raloxifene, Raloxifene-6-β-glucuronide, or Raloxifene-4'-β-glucuronide. Include a vehicle control (e.g., DMSO) and a positive control (e.g., estradiol).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values for each compound.
Protocol 2: Transforming Growth Factor-beta 3 (TGF-β3) Production Assay (ELISA)
Rationale: Raloxifene's bone-protective effects are, in part, mediated by the stimulation of TGF-β3 production in osteoblast-like cells.[6] This assay quantifies the amount of TGF-β3 secreted by cells in response to treatment with the synthesized metabolites.
Protocol:
-
Cell Seeding: Seed human osteosarcoma cells (e.g., U2OS or Saos-2) in a 24-well plate and grow to near confluence.
-
Treatment: Replace the growth medium with a serum-free medium containing various concentrations of Raloxifene, Raloxifene-6-β-glucuronide, or Raloxifene-4'-β-glucuronide.
-
Conditioned Media Collection: Incubate the cells for 24-48 hours. Collect the conditioned medium from each well and centrifuge to remove any cellular debris.
-
ELISA: Perform a quantitative enzyme-linked immunosorbent assay (ELISA) for human TGF-β3 on the collected conditioned media according to the manufacturer's instructions.[10][11]
-
Data Analysis: Generate a standard curve using recombinant human TGF-β3. Determine the concentration of TGF-β3 in each sample by interpolating from the standard curve.
Conclusion
This application note provides a comprehensive guide for the chemical synthesis and in vitro biological evaluation of the major metabolites of raloxifene. The successful synthesis and characterization of Raloxifene-6-β-glucuronide and Raloxifene-4'-β-glucuronide, coupled with their assessment in relevant cell-based assays, will enable researchers to gain a deeper understanding of the complex pharmacology of this important therapeutic agent. The provided protocols are robust and can be adapted to specific research needs, ultimately contributing to the development of novel therapies for osteoporosis and breast cancer.
References
- Glatt, H., et al. (2001). Glucuronidation of raloxifene by human UDP-glucuronosyltransferases. Drug Metabolism and Disposition, 29(8), 1065-1070.
- Yang, N. N., et al. (1996). Raloxifene, a selective estrogen receptor modulator, stimulates transforming growth factor-beta 3 gene expression in bone: a potential mechanism for its bone-sparing action. Endocrinology, 137(5), 2075-2084.
-
RayBiotech. (n.d.). Human TGF beta 3 ELISA Kit. Retrieved from [Link]
-
Aviscera Bioscience. (n.d.). HUMAN TGF-β3 ELISA KIT. Retrieved from [Link]
- Sun, D., et al. (2013). Characterization of raloxifene glucuronidation: Potential role of UGT1A8 genotype on raloxifene metabolism in vivo. Cancer Prevention Research, 6(7), 719-730.
- Kemp, D. C., et al. (2002). Characterization of raloxifene glucuronidation in vitro: contribution of intestinal metabolism to presystemic clearance. Drug Metabolism and Disposition, 30(6), 694-700.
- Trdan Lušin, T., et al. (2012). Raloxifene glucuronidation in human intestine, kidney, and liver microsomes and in human liver microsomes genotyped for the UGT1A1*28 polymorphism. Drug Metabolism and Disposition, 40(3), 565-574.
-
Wikipedia. (2023, December 1). Koenigs–Knorr reaction. Retrieved from [Link]
- Bennett, C. S. (2011). Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. Israel Journal of Chemistry, 51(8-9), 955-963.
- Debenham, J. S., & Fraser-Reid, B. (1997). Glucuronidations using the Koenigs-Knorr procedure.
- Belgacem, O., & Pourceau, G. (2019). Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. Molecules, 24(16), 2969.
- Seshagiri Rao, J. V. L. N., & Kumar, P. R. (2004). RP-HPLC Determination of Raloxifene in Pharmaceuticl Tablets. Asian Journal of Chemistry, 16(3-4), 1731.
- Reddy, G. R., et al. (2012). Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride. Scientia Pharmaceutica, 80(3), 605-617.
- Garegg, P. J., et al. (1985). Studies on Koenigs-Knorr Glycosidations. Acta Chemica Scandinavica, 39b, 569-577.
- Rao, J. V. L. N. S., et al. (2004). RP-HPLC Determination of Raloxifene in Pharmaceutical Tablets. Asian Journal of Chemistry, 16(3-4), 1731-1734.
- Trdan Lušin, T., et al. (2011). Determination of raloxifene and its glucuronides in human urine by liquid chromatography-tandem mass spectrometry assay.
- Giarratana, N., et al. (2004). Raloxifene Modulates interleukin-6 and Tumor Necrosis Factor-Alpha Synthesis in Vivo: Results From a Pilot Clinical Study. The Journal of Clinical Endocrinology & Metabolism, 89(12), 6097-6099.
- Lee, K., et al. (2017). Growth-suppressive activity of raloxifene on liver cancer cells by targeting IL-6/GP130 signaling. Oncotarget, 8(30), 49653-49666.
- Reddy, B. R., et al. (2011). Process for the preparation of raloxifene hydrochloride. WO 2011/132194 A1.
- Chen, J., et al. (2022). Raloxifene Prevents Chemically-Induced Ferroptotic Neuronal Death In Vitro and In Vivo. Molecular Neurobiology, 59(1), 229-244.
-
University of Bath. (n.d.). The syntheses of morphine glycosides. Retrieved from [Link]
Sources
- 1. Raloxifene modulates interleukin-6 and tumor necrosis factor-alpha synthesis in vivo: results from a pilot clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Growth-suppressive activity of raloxifene on liver cancer cells by targeting IL-6/GP130 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of raloxifene glucuronidation in vitro: contribution of intestinal metabolism to presystemic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the major metabolites of raloxifene as modulators of tissue selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 9. scispace.com [scispace.com]
- 10. raybiotech.com [raybiotech.com]
- 11. Human TGFB3 ELISA Kit (ab272203) | Abcam [abcam.com]
Application Note: Preparation and Validation of Analytical Standards for Raloxifene Glucuronides
Abstract & Introduction
Raloxifene is a second-generation selective estrogen receptor modulator (SERM) prescribed for the prevention and treatment of osteoporosis and to reduce the risk of invasive breast cancer in postmenopausal women.[1][2] Upon oral administration, raloxifene exhibits very low bioavailability (<2%) due to extensive first-pass metabolism.[1][3] The primary metabolic pathway is glucuronidation, which is mediated by UDP-glucuronosyltransferase (UGT) enzymes in the liver and intestine.[4][5] This process yields two major monoglucuronides, raloxifene-6-β-glucuronide (Ral-6-G) and raloxifene-4'-β-glucuronide (Ral-4'-G) , and a minor raloxifene-6,4'-diglucuronide .[1][6] In circulation, these glucuronide conjugates account for approximately 99% of the administered dose, making them the predominant analytes in pharmacokinetic (PK) and drug metabolism (DMPK) studies.[1]
The accurate quantification of these metabolites is therefore paramount for understanding raloxifene's disposition, inter-patient variability, and potential drug-drug interactions. This requires the availability of high-purity, well-characterized analytical standards. This application note provides a comprehensive guide with detailed protocols for the enzymatic synthesis, purification, and characterization of raloxifene glucuronide standards for research and drug development professionals.
The Scientific Imperative: Why Biosynthesis is Preferred
While chemical synthesis of glucuronides is possible, it often involves multi-step processes with challenging regioselectivity, requiring protection and deprotection of hydroxyl groups.[7] Enzymatic synthesis, leveraging the inherent specificity of UGT enzymes, offers a more direct and biomimetic route to produce the exact metabolites formed in vivo. This approach is particularly advantageous for producing specific isomers like Ral-6-G and Ral-4'-G. The choice of enzyme source—from broad-spectrum human liver microsomes (HLMs) to specific recombinant UGT isoforms—provides precise control over the metabolite profile produced.[1][8]
Table 1: Key UGT Isoforms in Raloxifene Glucuronidation
| UGT Isoform | Primary Location | Major Raloxifene Metabolite Produced | Reference |
|---|---|---|---|
| UGT1A1 | Liver, Jejunum | Raloxifene-6-glucuronide (high activity) & Raloxifene-4'-glucuronide (lower activity) | [1][8][9] |
| UGT1A9 | Liver | Raloxifene-6-glucuronide & Raloxifene-4'-glucuronide (moderate activity) | [1][10] |
| UGT1A8 | Jejunum (Extrahepatic) | Raloxifene-6-glucuronide & Raloxifene-4'-glucuronide (high activity) | [1][8] |
| UGT1A10 | Jejunum (Extrahepatic) | Raloxifene-4'-glucuronide (highest activity) |[8][11] |
Protocol 1: Enzymatic Synthesis of Raloxifene Glucuronides
This protocol describes a scalable method for producing raloxifene glucuronides using commercially available recombinant human UGT enzymes. Using specific isoforms allows for the targeted synthesis of either Ral-6-G or Ral-4'-G.
Causality and Experimental Design
The reaction is designed to mimic physiological conditions to ensure optimal enzyme activity.
-
Enzyme Selection: Recombinant UGT1A1 is chosen for targeted synthesis of Ral-6-G, while UGT1A10 or UGT1A8 is selected for Ral-4'-G.[1][8] Using a mixture or HLMs will generate a mix of metabolites.
-
Cofactor: Uridine 5'-diphosphoglucuronic acid (UDPGA) is the essential sugar donor for the glucuronidation reaction. It is supplied in molar excess to ensure the reaction proceeds to completion.
-
Alamethicin: This pore-forming peptide is crucial when using microsomes to permeabilize the membrane and expose the enzyme's active site to the substrate and cofactor, thereby overcoming latency.[8]
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (acetonitrile), which precipitates proteins and halts all enzymatic activity.
Materials & Reagents
-
Raloxifene HCl (Substrate)
-
Recombinant Human UGT1A1, UGT1A8, or UGT1A10 (e.g., from HEK293 overexpressing cells)
-
UDPGA, trisodium salt (Cofactor)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Magnesium Chloride (MgCl₂)
-
Alamethicin
-
Acetonitrile (ACN), HPLC grade
-
Water, LC-MS grade
Step-by-Step Synthesis Protocol
-
Substrate Preparation: Prepare a 10 mM stock solution of Raloxifene HCl in DMSO.
-
Reaction Mixture Assembly: In a suitable reaction vessel (e.g., a 50 mL conical tube), combine the following components in order:
-
Tris-HCl Buffer (50 mM, pH 7.4)
-
MgCl₂ to a final concentration of 5 mM.
-
Alamethicin to a final concentration of 50 µg/mL (if using microsomes). Mix and pre-incubate on ice for 15 minutes.
-
Recombinant UGT enzyme or human liver microsomes (protein concentration typically 0.5-1.0 mg/mL).
-
Raloxifene stock solution to a final substrate concentration of 100-200 µM.
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Reaction Initiation: Initiate the reaction by adding UDPGA to a final concentration of 2-5 mM.
-
Incubation: Incubate at 37°C for 4-8 hours. Reaction progress can be monitored by taking small aliquots (e.g., 50 µL) at time points (0, 1, 2, 4, 8 hr), quenching with 2 volumes of cold acetonitrile, centrifuging, and analyzing the supernatant by LC-MS/MS.
-
Reaction Termination: To terminate the bulk reaction, add 2 volumes of ice-cold acetonitrile. Vortex vigorously.
-
Protein Precipitation: Place the vessel on ice for 30 minutes, then centrifuge at >10,000 x g for 15 minutes at 4°C to pellet the precipitated protein.
-
Supernatant Collection: Carefully collect the supernatant, which contains the synthesized glucuronides, and proceed to purification.
Caption: Workflow for the characterization of purified standards.
Structural Elucidation by NMR
While MS/MS confirms the addition of a glucuronide group, it cannot definitively distinguish between isomers (e.g., Ral-6-G vs. Ral-4'-G). Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure determination. [12]1D (¹H) and 2D (HMBC, HSQC) NMR experiments will reveal the precise point of attachment of the glucuronic acid moiety to the raloxifene backbone.
Purity Assessment by HPLC-UV
The purity of the final standard should be assessed using a validated analytical HPLC-UV method. Purity is typically calculated based on the peak area percentage of the main analyte peak relative to all other detected peaks at an appropriate wavelength (~280 nm). The target purity for an analytical standard should be ≥95%. [13]
Quantification
An accurate concentration must be assigned to the standard. This can be achieved by:
-
Gravimetry: Carefully weighing the purified, dried solid on a calibrated microbalance.
-
Quantitative NMR (qNMR): A highly accurate method that determines concentration by comparing the integral of an analyte proton signal to that of a certified internal standard of known concentration.
-
Calibrated LC-MS/MS: Using a validated LC-MS/MS method with a calibration curve prepared from a previously certified reference standard, if available. [14]
Application Notes: Stability and Storage
Glucuronide conjugates can be susceptible to hydrolysis, especially under non-neutral pH conditions or at elevated temperatures. [15][16]* Storage: Purified standards should be stored as a solid at -20°C or, preferably, -80°C. Stock solutions should be prepared in a non-aqueous solvent like DMSO or methanol and stored at -80°C. Avoid repeated freeze-thaw cycles. [17]* Working Solutions: Aqueous working solutions should be prepared fresh in a neutral buffer (pH ~6.5-7.4).
-
Stability Testing: The stability of the standard under intended storage and experimental conditions should be formally evaluated. [17]This involves analyzing the standard at time zero and after storage for defined periods (e.g., short-term at room temp, long-term at -80°C) and comparing the results. The concentration should remain within ±15% of the initial value. [17]
Conclusion
The protocols and data presented in this application note provide a robust framework for the in-house preparation of high-quality analytical standards of raloxifene glucuronides. By employing regioselective enzymatic synthesis followed by systematic purification and rigorous characterization, researchers can generate the critical reagents necessary for accurate bioanalysis, thereby supporting advanced pharmacokinetic and metabolic studies in the development and clinical application of raloxifene.
References
-
Sun, D., Jones, N.R., Manni, A., et al. (2013). Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo. Cancer Prevention Research, 6(7), 719-730. [Link]
-
Kemp, D.C., Fan, P.W., & Stevens, J.C. (2002). Characterization of raloxifene glucuronidation in vitro: contribution of intestinal metabolism to presystemic clearance. Drug Metabolism and Disposition, 30(6), 694-700. [Link]
-
Jeong, E.J., Liu, K.H., & Lee, H.S. (2005). Characterization of Raloxifene Glucuronidation in Vitro: Contribution of Intestinal Metabolism to Presystemic Clearance. ResearchGate. [Link]
-
Request PDF. (n.d.). Characterization of raloxifene glucuronidation in vitro: contribution of intestinal metabolism to presystemic clearance. ResearchGate. [Link]
-
Barfield, M., & Wheller, J. (2011). Evaluation of glucuronide metabolite stability in dried blood spots. Bioanalysis, 3(14), 1627-1636. [Link]
-
Gao, S. (2017). Age-and Region-Dependent Disposition of Raloxifene in Rats. ProQuest. [Link]
-
Sun, D. (2013). Kinetic analysis of the glucuronidation activity of UGTs against raloxifene. ResearchGate. [Link]
-
Roškar, R., & Trdan, T. (2011). Determination of raloxifene and its glucuronides in human urine by liquid chromatography-tandem mass spectrometry assay. Journal of Chromatography B, 879(23), 2323-2331. [Link]
-
El-Shourbagy, T. (2013). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. Academia.edu. [Link]
-
LabRulez. (n.d.). LC-MS/MS method for the determination of raloxifene and its glucuronide metabolites from human plasma using SPE micro elution for rapid, high-throughput sample processing. LabRulez LCMS. [Link]
-
Sun, D. (2013). Kinetic analyses of raloxifene glucuronidation. ResearchGate. [Link]
-
New Drug Approvals. (2020). RALOXIFENE. FDA. [Link]
-
Yao, M., Tong, N., Baghla, R., & Ruan, Q. (2024). Structure characterization for Raloxifene-glucuronidation conjugate... ResearchGate. [Link]
-
Dodge, J.A., Lugar, C.W., Cho, S., et al. (1998). Evaluation of the major metabolites of raloxifene as modulators of tissue selectivity. Journal of Steroid Biochemistry and Molecular Biology, 67(3), 225-232. [Link]
-
Sun, D. (2013). Characterization of Raloxifene Glucuronidation: Potential Role of UGT1A8 Genotype on Raloxifene Metabolism In Vivo. ResearchGate. [Link]
-
Dadiboyena, S. (2012). Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator. European Journal of Medicinal Chemistry, 52, 23-34. [Link]
-
Skopp, G., Pötsch, L., & Klingmann, A. (2004). An investigation of the stability of free and glucuronidated 11-nor-delta9-tetrahydrocannabinol-9-carboxylic acid in authentic urine samples. Journal of Analytical Toxicology, 28(1), 35-40. [Link]
-
Bathini, P.K., & Rao, V.V.R. (2010). An improved synthesis of raloxifene hydrochloride: a selective estrogen receptor modulator. Organic Chemistry International. [Link]
-
Singh, S. (2018). Chapter 5: Synthesis of Raloxifene. ResearchGate. [Link]
-
Li, Y., Wang, Z., & Liu, B. (2019). Enzymatic Synthesis of Bioactive O-Glucuronides Using Plant Glucuronosyltransferases. Journal of Agricultural and Food Chemistry, 67(24), 6747-6755. [Link]
-
Timmerman, P., et al. (2013). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 15(3), 778-786. [Link]
-
Taylor & Francis Online. (n.d.). Solid phase extraction – Knowledge and References. Taylor & Francis. [Link]
-
Request PDF. (n.d.). Simultaneous determination of raloxifene and tamoxifen using dispersive micro solid-phase extraction and HPLC method... ResearchGate. [Link]
-
National Institute of Justice. (2019). Stability and Hydrolysis of Desomorphine-Glucuronide. Office of Justice Programs. [Link]
- Google Patents. (n.d.). WO2011132194A1 - Process for the preparation of raloxifene hydrochloride. Google.
-
Singh, B. (2014). Scheme for the synthesis of Raloxifene. ResearchGate. [Link]
-
Brantley, S.J., et al. (2015). Milk Thistle Constituents Inhibit Raloxifene Intestinal Glucuronidation: A Potential Clinically Relevant Natural Product–Drug Interaction. Drug Metabolism and Disposition, 43(1), 34-41. [Link]
-
Reddy, G.S. (2012). Structural Elucidation of Potential Impurities of Raloxifene Hydrochloride by LC/ESI-MS and NMR. ResearchGate. [Link]
-
European Medicines Agency. (2003). Guideline on Stability Testing. CPMP/QWP/122/02, rev 1. [Link]
Sources
- 1. Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of raloxifene and its glucuronides in human urine by liquid chromatography-tandem mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. Characterization of raloxifene glucuronidation in vitro: contribution of intestinal metabolism to presystemic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. lcms.labrulez.com [lcms.labrulez.com]
- 15. An investigation of the stability of free and glucuronidated 11-nor-delta9-tetrahydrocannabinol-9-carboxylic acid in authentic urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stability and Hydrolysis of Desomorphine-Glucuronide | National Institute of Justice [nij.ojp.gov]
- 17. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Raloxifene Derivatives
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A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of Raloxifene and its derivatives. As a Senior Application Scientist, I understand that navigating the multi-step synthesis of these complex benzothiophene-based Selective Estrogen Receptor Modulators (SERMs) can present significant challenges. This guide is designed to provide practical, experience-driven solutions to common problems encountered in the lab, from stubborn reactions to purification headaches.
The synthesis of Raloxifene analogs typically involves three key stages: formation of the substituted benzothiophene core, a Friedel-Crafts acylation to couple the side chain, and a final deprotection step to reveal the phenolic hydroxyl groups.[1] Each stage has its unique set of potential pitfalls. This guide is structured to help you troubleshoot these issues effectively.
Frequently Asked Questions (FAQs)
Here we address some of the most common high-level questions that arise during the synthesis of Raloxifene derivatives.
Q1: My Friedel-Crafts acylation is giving very low yields. What are the most likely causes?
A1: Low yields in this crucial C-C bond-forming step are common and can typically be attributed to several factors:
-
Lewis Acid Activity: The Lewis acid (commonly AlCl₃) may be old or have been deactivated by atmospheric moisture. Use fresh, high-purity AlCl₃ and handle it under anhydrous conditions.[2]
-
Substrate Reactivity: The benzothiophene core's reactivity is highly sensitive to the substituents it carries. Electron-withdrawing groups, particularly at the C6 position, can significantly deactivate the ring towards electrophilic acylation, requiring harsher conditions like higher temperatures and longer reaction times.[3][4]
-
Incomplete Acyl Chloride Formation: Ensure the precursor benzoic acid has been completely converted to the acyl chloride. Residual carboxylic acid will not participate in the reaction.
-
Side Reactions: Polysubstitution or acylation at undesired positions can occur, consuming starting material and complicating purification.[5][6] Careful control of stoichiometry and temperature is critical.
Q2: The final demethylation step using Boron Tribromide (BBr₃) is messy and the yield is poor. Are there alternatives or ways to optimize this?
A2: BBr₃ is a powerful but aggressive reagent that requires careful handling.[7] Poor yields often stem from difficult workups and product degradation.
-
Workup Issues: Quenching BBr₃ can be highly exothermic and violent if done improperly.[7] A common issue is the formation of gummy precipitates or agglomerates between the aqueous and organic layers during extraction, trapping the product.[8]
-
Optimization:
-
Temperature Control: Start the reaction at a low temperature (-78 °C to 0 °C) and allow it to warm slowly to room temperature.[7][9]
-
Quenching: Quench the reaction slowly at 0 °C by adding methanol first to handle excess BBr₃, followed by careful addition of water or ice.[1][8] Using a brine solution can sometimes help break up agglomerates during extraction.[8]
-
-
Alternatives: While BBr₃ is most common, other demethylating agents can be considered. For certain substrates, reagents like AlCl₃ with a thiol co-reagent (e.g., ethanethiol or decanethiol) can effect demethylation in a one-pot acylation/deprotection sequence.[2] Hydrobromic acid (HBr) is another classic reagent, though it typically requires higher temperatures.[8]
Q3: My final product is difficult to purify by column chromatography. What strategies can I use?
A3: Raloxifene derivatives are often polar, basic compounds that can streak on silica gel.
-
Column Additives: Add a small amount of a basic modifier like triethylamine or pyridine (e.g., 0.5-1%) to the eluent system. This deactivates acidic sites on the silica, preventing tailing and improving peak shape.
-
Reverse-Phase Chromatography: If silica gel proves ineffective, reverse-phase (C18) chromatography is an excellent alternative for these moderately polar compounds.
-
Salt Formation: Convert the final product to its hydrochloride salt. The salt often has better crystallinity, making it easier to purify by recrystallization and removing minor impurities.[1]
In-Depth Troubleshooting Guides
This section provides a more detailed, step-by-step approach to troubleshooting the most challenging reactions in the Raloxifene synthesis workflow.
Guide 1: Friedel-Crafts Acylation of the Benzothiophene Core
The Friedel-Crafts acylation is the cornerstone reaction for coupling the benzothiophene core with the side chain. Success hinges on managing the potent Lewis acids and the reactivity of the aromatic system.[1][10]
Problem: Low or no conversion of the benzothiophene starting material.
| Potential Cause | Diagnostic Check | Recommended Solution & Rationale |
| Inactive Lewis Acid | Use a fresh bottle of AlCl₃ or other Lewis acid. Ensure anhydrous handling. | Old AlCl₃ readily absorbs atmospheric moisture, hydrolyzing it to inactive aluminum oxides and HCl. Always use a freshly opened bottle or store it properly in a desiccator. |
| Poor Acyl Chloride Quality | Check the acyl chloride by IR (disappearance of broad O-H stretch, appearance of sharp C=O stretch ~1770-1800 cm⁻¹). | Prepare the acyl chloride in situ using oxalyl chloride or thionyl chloride just before the acylation step to ensure maximum reactivity.[3] |
| Deactivated Benzothiophene | Review the electronic properties of your substituents. | If your benzothiophene has strong electron-withdrawing groups, you may need to increase the equivalents of Lewis acid (from 3-4 eq. to 5-6 eq.), increase the reaction temperature, or switch to a more potent Lewis acid system.[3][4] |
| Solvent Issues | Ensure the solvent (e.g., DCM, 1,2-dichloroethane) is anhydrous. | Water will quench the Lewis acid. Use freshly distilled or commercially available anhydrous solvents. |
Problem: Formation of multiple products, including regioisomers and poly-acylated species.
-
Mechanistic Insight: The benzothiophene ring is electron-rich, and acylation preferentially occurs at the C3 position. However, acylation at other positions, like C7, can occur, leading to impurities such as 7-Acetyl-Raloxifene analogs.[5][6]
-
Troubleshooting Flowchart:
Caption: Decision workflow for acylation side products.
Guide 2: Demethylation of Phenolic Ethers
Cleavage of the methoxy protecting groups is the final and often most challenging step. BBr₃ is effective but harsh, forming viscous boron complexes that complicate the workup.[7]
Problem: A persistent, intractable emulsion or solid agglomerate forms during aqueous workup.
-
Causality: This is a classic sign of incomplete quenching and the formation of complex boronate salts with your nitrogen-containing product. These salts can be amphiphilic and difficult to partition between aqueous and organic layers.[8]
-
Step-by-Step Optimized Workup Protocol:
-
Monitor for Completion: Before workup, ensure the reaction is complete by TLC or LC-MS. Incomplete reactions mean you have a mixture of starting material, mono-demethylated, and di-demethylated products, which is very difficult to separate.
-
Initial Quench (Cold & Slow): After the reaction, cool the vessel to 0 °C in an ice bath. Slowly and dropwise, add anhydrous methanol (5-10 equivalents). This will react with excess BBr₃ in a more controlled manner than water, producing volatile trimethyl borate. You will observe gas evolution.[1][11]
-
Solvent Removal: After the initial quench ceases, remove the solvents (DCM, methanol, trimethyl borate) under reduced pressure.
-
Hydrolysis: To the resulting residue, add a saturated aqueous solution of sodium bicarbonate or a pH 7-8 buffer at 0 °C. This hydrolyzes the aryl-boron complexes and neutralizes any residual acidic species.
-
Extraction: Extract the product with a suitable organic solvent like ethyl acetate or a mixture of DCM/isopropanol. If an emulsion persists, add a saturated brine solution, which can help break it by increasing the ionic strength of the aqueous phase.[8]
-
Problem: Product degradation or charring.
-
Causality: BBr₃ is a strong Lewis acid and can promote side reactions if the temperature is not controlled.
-
Solutions:
-
Strict Temperature Control: Initiate the reaction at -78 °C and let it warm very slowly to room temperature, monitoring by TLC. For some substrates, the reaction may be complete at 0 °C or even lower.[9]
-
Reduce Equivalents: While protocols often call for 3-4 equivalents of BBr₃ per methoxy group, it's possible to use less. Titrate the BBr₃ slowly and monitor the reaction; you may find that 2-2.5 equivalents are sufficient, reducing the harshness of the conditions and the difficulty of the quench.
-
Analytical & Purification Clinic
Q: My ¹H NMR spectrum is complex. What are the key signals to confirm the structure of my Raloxifene derivative?
A: The ¹H NMR of Raloxifene derivatives has several characteristic regions:
-
Aromatic Region (approx. 6.5-7.5 ppm): This will be the most complex region. Look for the distinct AA'BB' splitting patterns of the two p-disubstituted phenyl rings. The protons on the benzothiophene core will also appear here.
-
Aliphatic Side Chain (approx. 2.5-4.5 ppm): The two methylene groups of the –O–CH₂–CH₂–N– linker are key. The –O–CH₂– protons will be further downfield (around 4.2 ppm) than the –CH₂–N– protons (around 2.8 ppm). The signals from the piperidine or other amine moiety will also be in this region.
-
Phenolic Hydroxyls (approx. 9.5-10.5 ppm): The two –OH protons are often broad and may be exchanged with D₂O. Their presence is a strong indicator of successful demethylation.
Identifying Impurities: Several process-related impurities have been identified and characterized for Raloxifene.[5][6][12][13] Common impurities can arise from:
-
Incomplete Demethylation: The presence of sharp methoxy singlets (~3.7-3.8 ppm) in the final product indicates that one or both of the methyl ethers remain.[14]
-
N-Oxidation: The piperidine nitrogen can be oxidized, leading to the Raloxifene-N-Oxide impurity.[5][6]
-
Side-Chain Fragments: Impurities related to the side-chain starting materials may be present if not fully removed.[5][6]
A well-developed gradient HPLC method is essential for separating these closely related substances and ensuring the purity of the final compound.[6][12]
Experimental Workflows & Diagrams
General Synthetic Pathway
The following diagram outlines a common synthetic route to Raloxifene derivatives, highlighting the key transformations discussed.
Caption: General synthetic workflow for Raloxifene.
This guide provides a starting point for addressing the common challenges in the synthesis of Raloxifene derivatives. Remember that every derivative is unique, and optimization of these protocols for your specific target molecule is a crucial part of the research process.
References
-
Reddy, B., et al. (2012). Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride. Organic Chemistry: An Indian Journal. Available from: [Link]
-
Reddy, B., et al. (2012). Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride. ResearchGate. Available from: [Link]
-
Reddy, B., et al. (2012). Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride. National Institutes of Health (NIH). Available from: [Link]
-
Jagadeesh, N., et al. (2014). Structural Elucidation of Potential Impurities of Raloxifene Hydrochloride by LC/ESI-MS and NMR. ResearchGate. Available from: [Link]
-
Jones, C.D., et al. (1999). Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator. Journal of Medicinal Chemistry. Available from: [Link]
-
Gauthier, S., et al. (2011). Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents. National Institutes of Health (NIH). Available from: [Link]
-
Pal, S., et al. (2007). Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction. National Institutes of Health (NIH). Available from: [Link]
-
Sanika Chemicals. 6-Hydroxy-2-(4-Hydroxyphenyl)benzo[b]thiophene. Available from: [Link]
-
Chem-Station. O-Demethylation. Available from: [Link]
-
Vrettos, E.I. (2018). Discussion on BBr3 Demethylation Workup. ResearchGate. Available from: [Link]
-
Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride. (2018). Organic Chemistry: An Indian Journal. Available from: [Link]
-
Pal, S., et al. (2007). Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction. PubMed. Available from: [Link]
-
Gauthier, S., et al. (2012). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. National Institutes of Health (NIH). Available from: [Link]
-
Common Organic Chemistry. Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Available from: [Link]
-
Dadiboyena, S. (2012). Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator. European Journal of Medicinal Chemistry. Available from: [Link]
-
Wikipedia. McMurry reaction. Available from: [Link]
-
Kosak, T., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. ResearchGate. Available from: [Link]
-
Snieckus, V., et al. (2007). Synthesis of Constrained Raloxifene Analogues by Complementary Use of Friedel−Crafts and Directed Remote Metalation Reactions. The Journal of Organic Chemistry. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tsijournals.com [tsijournals.com]
- 3. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 8. researchgate.net [researchgate.net]
- 9. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 10. Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing T-Butyldimethylsilyl (TBDMS) Protection of Phenolic Hydroxyl Groups
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the successful TBDMS protection of phenolic hydroxyl groups. Here, we move beyond simple protocols to explore the underlying principles that govern this crucial synthetic transformation, ensuring you can troubleshoot and optimize your reactions with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for TBDMS protection of a phenol?
A1: The most common and generally reliable method involves reacting the phenol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base.[1] A typical starting point is to use 1.1-1.5 equivalents of TBDMS-Cl and 2.0-2.5 equivalents of imidazole in an anhydrous polar aprotic solvent like dimethylformamide (DMF) at room temperature.[1][2][3]
Q2: Why is imidazole preferred over other bases like triethylamine (TEA) or pyridine?
A2: Imidazole plays a dual role as both a base and a catalyst. It reacts with TBDMS-Cl to form a highly reactive silylating intermediate, N-tert-butyldimethylsilylimidazole.[2][4] This intermediate is a much more potent silyl donor than TBDMS-Cl itself. While bases like TEA can act as proton scavengers, they do not form this activated intermediate, often leading to significantly slower reaction rates.[5]
Q3: Can I use a solvent other than DMF?
A3: Yes, other solvents can be used, but reaction rates may vary. Dichloromethane (DCM) and tetrahydrofuran (THF) are common alternatives. However, silylations in less polar solvents like DCM are often considerably slower than in DMF.[5] If using DCM, allowing the reaction to proceed overnight may be necessary.[5] Acetonitrile is also a viable solvent.[6] For a greener approach, microwave-assisted synthesis under solvent-free conditions has also been shown to be effective.[7]
Q4: My phenol is sterically hindered. What adjustments should I make?
A4: For sterically congested phenols, standard conditions may be too slow. Several strategies can be employed:
-
Switch to a more reactive silylating agent: tert-Butyldimethylsilyl trifluoromethanesulfonate (TBDMS-OTf) is significantly more reactive than TBDMS-Cl and is often the reagent of choice for hindered hydroxyl groups.[4] When using TBDMS-OTf, a non-nucleophilic base like 2,6-lutidine is typically used instead of imidazole.[4]
-
Increase the temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the rate of silylation.
-
Use a stronger, non-nucleophilic base: If generating the phenoxide in situ, a strong base like sodium hydride (NaH) in THF can be effective prior to the addition of TBDMS-Cl.[5]
Q5: How does the acidity of the phenol affect the reaction?
A5: The acidity (pKa) of the phenolic proton influences its reactivity. More acidic phenols (those with electron-withdrawing groups) are more readily deprotonated, which can facilitate the reaction. Conversely, less acidic phenols (with electron-donating groups) may require slightly more forcing conditions. However, the nucleophilicity of the resulting phenoxide also plays a crucial role.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions.
Problem 1: The reaction is very slow or has stalled.
-
Question: I've been stirring my reaction (phenol, TBDMS-Cl, imidazole in DCM) for several hours, and TLC analysis shows a significant amount of starting material remaining. What's going wrong?
-
Causality & Solution:
-
Solvent Effects: Dichloromethane (DCM) is known to result in slower silylation rates compared to polar aprotic solvents like DMF.[5] The higher polarity of DMF helps to stabilize the charged intermediates in the reaction mechanism.
-
Actionable Advice: If possible, switch to anhydrous DMF. If the substrate is not stable in DMF, be prepared to run the reaction in DCM overnight.[5]
-
-
Moisture Contamination: Silylating agents are highly sensitive to moisture. Any water in the reaction will consume the TBDMS-Cl and the reactive silyl-imidazole intermediate.
-
Actionable Advice: Ensure your solvent is anhydrous and that your glassware was properly flame- or oven-dried. Store hygroscopic reagents like TBDMS-Cl and imidazole in a desiccator.
-
-
Insufficient Base/Catalyst: An inadequate amount of imidazole will limit the formation of the highly reactive silylating agent.
-
Actionable Advice: Ensure you are using at least 2 equivalents of imidazole relative to the phenol.
-
-
Problem 2: I'm observing decomposition of my product during purification.
-
Question: My reaction went to completion, but I'm recovering the starting phenol after silica gel column chromatography. Why is the TBDMS group being cleaved?
-
Causality & Solution:
-
Silica Gel Acidity: Standard silica gel is slightly acidic and can catalyze the hydrolysis of silyl ethers, especially those of phenols which are more labile than their aliphatic counterparts.[5]
-
Actionable Advice: Deactivate the silica gel before use. This can be done by preparing a slurry of the silica in your eluent containing 1-2% triethylamine, then packing the column with this mixture.[5] This neutralizes the acidic sites on the silica surface.
-
-
Eluent Pro-activity: Protic solvents like methanol in the eluent can facilitate desilylation on the column.
-
Actionable Advice: Avoid using high concentrations of protic solvents in your eluent system. If methanol is required for polarity, keep its percentage low and consider using a deactivated silica gel.
-
-
Problem 3: Multiple products are being formed.
-
Question: My starting material contains both a phenolic and a primary alcohol. The TBDMS group is reacting with both. How can I achieve selectivity for the phenol?
-
Causality & Solution:
-
Relative Reactivity: Phenols are generally more acidic than alcohols and will react faster under standard silylation conditions (TBDMS-Cl/imidazole).[8] However, if the reaction is left for too long or if conditions are too forcing, protection of the less reactive alcohol can occur.
-
Actionable Advice: To favor phenolic protection, carefully control the stoichiometry. Use closer to 1.05-1.1 equivalents of TBDMS-Cl. Add the TBDMS-Cl slowly to the solution of the substrate and imidazole at 0 °C, and monitor the reaction closely by TLC. Quench the reaction as soon as the starting material is consumed to prevent over-silylation.
-
-
Visualizing the Process
Reaction Mechanism
The diagram below illustrates the catalytic role of imidazole in activating TBDMS-Cl for the silylation of a phenol.
Caption: Catalytic activation of TBDMS-Cl by imidazole.
Troubleshooting Workflow
Use this decision tree to diagnose and resolve common issues during TBDMS protection.
Caption: Decision tree for troubleshooting TBDMS protection.
Quantitative Data Summary
The choice of reagents and conditions is critical for success. The following table summarizes key parameters for consideration.
| Reagent/Condition | Typical Value/Choice | Rationale & Key Considerations |
| Silylating Agent | TBDMS-Cl | Cost-effective and suitable for most non-hindered phenols. |
| TBDMS-OTf | More reactive; ideal for sterically hindered or less reactive phenols. | |
| Base | Imidazole | Catalytic; forms a highly reactive silylating intermediate.[4] |
| 2,6-Lutidine | Non-nucleophilic; used with TBDMS-OTf to avoid side reactions. | |
| Triethylamine (TEA) | Acts only as a proton scavenger; results in slower reactions.[5] | |
| Solvent | DMF (anhydrous) | Polar aprotic; generally provides the fastest reaction rates.[5] |
| DCM, THF (anhydrous) | Less polar; slower reaction rates, may require overnight stirring.[5] | |
| Stoichiometry | Phenol:TBDMS-Cl:Imidazole | 1 : 1.1-1.5 : 2.0-2.5 |
| Temperature | Room Temperature (RT) | Sufficient for most phenols. |
| 0 °C to RT | Useful for controlling selectivity in molecules with multiple hydroxyl groups. | |
| 40-60 °C | Can accelerate reactions with hindered substrates. |
Experimental Protocol: Standard TBDMS Protection
This protocol provides a reliable starting point for the TBDMS protection of a simple, non-hindered phenol.
Materials:
-
Phenol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq)
-
Imidazole (2.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the phenol (1.0 eq) and imidazole (2.2 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the solids (to a concentration of approximately 0.2-0.5 M).
-
Reagent Addition: Add TBDMS-Cl (1.2 eq) to the stirred solution at room temperature. The reaction mixture may become cloudy as imidazole hydrochloride precipitates.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 1-4 hours).
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing diethyl ether (or ethyl acetate) and water.
-
Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (if necessary, use silica pre-treated with 1% triethylamine in the eluent) to afford the pure aryl-TBDMS ether.
-
References
- Benchchem. (n.d.). TBDMS vs. TIPS: A Comparative Guide to Steric Hindrance in Hydroxyl Protection.
- Lakshman, M. K., et al. (2017). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Synlett, 28, 381-385.
- Baader, W. J., et al. (2005). Microwave-Assisted Protection of Phenols as tert-Butyldimethylsilyl (TBDMS) Ethers Under Solvent-Free Conditions. Synthetic Communications, 35(11), 1501-1509.
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
- ResearchGate. (2019). TBMDS Protection of a Phenol going way over expected time?
- ResearchGate. (n.d.). A Facile and Selective Deprotection of tert-Butyldimethylsilyl Ethers of Phenols Using Triethylamine N-Oxide.
-
SynArchive. (n.d.). Protection of Phenol by Silyl ether. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldiphenylsilyl Ethers. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Retrieved from [Link]
- Benchchem. (n.d.). Conditions for removing TBDMS group in the presence of other protecting groups.
-
Brittain, W. D. G., & Cobb, S. L. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry, 17(4), 794-798. Retrieved from [Link]
- Reddit. (2021). Looking for advice on protecting phenol in presence of primaril alcohol.
- ResearchGate. (n.d.). Efficient and Selective Protection of Alcohols and Phenols with Triisopropylsilyl Chloride/Imidazole Using Microwave Irradiation.
-
Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Retrieved from [Link]
- Benchchem. (n.d.). Efficacy comparison of different protecting groups for phenols in synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 3. synarchive.com [synarchive.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]
- 7. tandfonline.com [tandfonline.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Synthesis of 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene
Welcome to the technical support center for the synthesis of 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and practical laboratory experience. Our goal is to provide you with the expertise to troubleshoot potential issues, optimize your reaction conditions, and ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of this compound?
The primary challenges in this synthesis revolve around chemoselectivity and the stability of the protecting groups. Specifically, researchers may encounter:
-
Selective Protection: Achieving selective silylation of the 6-hydroxyl group over the 4'-hydroxyl group of the 2-(4-hydroxyphenyl)-6-hydroxybenzothiophene core can be difficult due to the similar reactivity of the two phenolic hydroxyls.
-
Stability of the TBDMS Group: The tert-Butyldimethylsilyl (TBDMS) ether is susceptible to cleavage under the acidic conditions typically employed in Friedel-Crafts acylation, a key step in the synthesis.
-
Side Product Formation: A variety of side products can arise from incomplete reactions, competing reactions, and the degradation of intermediates or the final product.
-
Purification: Separating the desired product from structurally similar impurities can be challenging and may require multiple chromatographic steps.
Q2: Why is the tert-Butyldimethylsilyl (TBDMS) group chosen for the protection of the 6-hydroxy position?
The TBDMS group offers a good balance of stability and reactivity. It is robust enough to withstand many reaction conditions, yet it can be removed under specific and relatively mild conditions, often using a fluoride source like tetrabutylammonium fluoride (TBAF)[1]. This allows for the selective deprotection of other hydroxyl groups if they are protected with more labile groups, or for the TBDMS group to be carried through several synthetic steps. Its steric bulk can also influence the regioselectivity of subsequent reactions.
Q3: What analytical techniques are recommended for monitoring the progress of the synthesis and identifying side products?
A combination of Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) is highly recommended.
-
TLC: Ideal for rapid, real-time monitoring of reaction progress.
-
HPLC: Provides quantitative information on the purity of the product and the relative amounts of any impurities.
-
LC-MS: Essential for identifying the molecular weights of the main product and any side products, which is crucial for deducing their structures.
Troubleshooting Guides
Issue 1: Non-selective Silylation of the Dihydroxy Benzothiophene Core
Question: I am attempting to selectively protect the 6-hydroxy group of 2-(4-hydroxyphenyl)-6-hydroxybenzothiophene with TBDMSCl, but I am observing the formation of a significant amount of the di-silylated byproduct and the 4'-silylated isomer. How can I improve the selectivity for the 6-position?
Answer:
Achieving high selectivity in the silylation of dihydroxybenzothiophenes can be challenging. The relative acidity and steric environment of the two hydroxyl groups play a crucial role. Here are some strategies to enhance selectivity for the 6-OH group:
Causality: The selectivity of the silylation reaction is influenced by a combination of steric hindrance and the nucleophilicity of the hydroxyl groups. While the electronic properties of the two phenols are similar, subtle differences in their steric accessibility can be exploited.
Troubleshooting Steps:
-
Stoichiometry of the Silylating Agent: Carefully control the stoichiometry of TBDMSCl. Using a slight excess (1.05-1.1 equivalents) can help drive the reaction to completion for the more reactive site while minimizing di-silylation.
-
Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0°C to room temperature). Lower temperatures can accentuate the small differences in activation energy between the two hydroxyl groups, favoring the more kinetically accessible site.
-
Choice of Base and Solvent: The choice of base and solvent is critical.
-
Imidazole in DMF: Using imidazole as a base in a polar aprotic solvent like N,N-dimethylformamide (DMF) is a standard and effective method for silylation.
-
Hindered Bases: Employing a bulkier, non-nucleophilic base such as 2,6-lutidine or diisopropylethylamine (DIPEA) can enhance selectivity by sterically hindering the approach to the more sterically encumbered 4'-OH group.
-
-
Slow Addition: Add the silylating agent dropwise to the solution of the diol and base. This maintains a low concentration of the silylating agent, which can improve selectivity for the more reactive hydroxyl group.
Experimental Protocol: Optimized Selective Silylation
-
Dissolve 2-(4-hydroxyphenyl)-6-hydroxybenzothiophene (1.0 equiv) and imidazole (1.2 equiv) in anhydrous DMF (0.1 M).
-
Cool the solution to 0°C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of TBDMSCl (1.05 equiv) in anhydrous DMF dropwise over 30 minutes.
-
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, monitoring the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 1: Effect of Reaction Conditions on Silylation Selectivity
| Condition | Description | Expected Outcome |
| A (Standard) | 1.1 eq TBDMSCl, Imidazole, DMF, RT | Moderate selectivity, some di-silylated product |
| B (Optimized) | 1.05 eq TBDMSCl, 2,6-lutidine, CH2Cl2, 0°C | Improved selectivity for the 6-OH position |
Issue 2: Cleavage of the 6-O-TBDMS Group During Friedel-Crafts Acylation
Question: During the Friedel-Crafts acylation of my 6-O-TBDMS protected benzothiophene with 4-[2-(piperidin-1-yl)ethoxy]benzoyl chloride and a Lewis acid like AlCl₃, I am observing a significant amount of the desilylated product. How can I prevent this?
Answer:
The cleavage of the TBDMS ether is a common side reaction during Friedel-Crafts acylation due to the strongly acidic nature of the Lewis acid catalyst required for the reaction.
Causality: Lewis acids, such as aluminum chloride (AlCl₃), can coordinate to the oxygen atom of the silyl ether, weakening the silicon-oxygen bond and making it susceptible to cleavage.
Troubleshooting Strategies:
-
Choice of Lewis Acid: The strength of the Lewis acid is a critical factor. While strong Lewis acids like AlCl₃ are effective for the acylation, they are also harsh on acid-sensitive protecting groups. Consider using milder Lewis acids.
-
Milder Lewis Acids: Experiment with milder Lewis acids such as zinc chloride (ZnCl₂), ferric chloride (FeCl₃), or scandium triflate (Sc(OTf)₃). These may require higher temperatures or longer reaction times but can be more compatible with the TBDMS group.
-
-
Reaction Temperature and Time: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to minimize the exposure of the product to the acidic conditions.
-
Alternative Acylation Methods: If Lewis acid-catalyzed Friedel-Crafts acylation proves to be too harsh, consider alternative methods for introducing the acyl group at the 3-position of the benzothiophene. One such method involves a 3-lithiation followed by reaction with a Weinreb amide.
Experimental Protocol: Milder Friedel-Crafts Acylation
-
To a solution of the 6-O-TBDMS protected benzothiophene (1.0 equiv) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the acyl chloride (1.1 equiv).
-
Cool the mixture to 0°C.
-
Add the milder Lewis acid (e.g., ZnCl₂, 1.2 equiv) portion-wise, keeping the temperature below 5°C.
-
Stir the reaction at 0°C to room temperature, carefully monitoring its progress by TLC.
-
Once the reaction is complete, quench it by slowly pouring it into a mixture of ice and dilute HCl.
-
Extract the product with DCM, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Diagram: Side Reaction Pathway During Friedel-Crafts Acylation
Caption: Competing pathways in Friedel-Crafts acylation.
Issue 3: Incomplete Deprotection or Unwanted Side Reactions During Final Deprotection Step
Question: I am trying to deprotect the 4'-hydroxyl group (assuming it was protected with a different protecting group, e.g., a benzyl ether) while keeping the 6-O-TBDMS group intact. However, I am either getting incomplete deprotection or some cleavage of the TBDMS group. What are the best conditions for this selective deprotection?
Answer:
This requires an orthogonal protecting group strategy, where one protecting group can be removed without affecting the other. The choice of the protecting group for the 4'-OH and the corresponding deprotection conditions are crucial.
Causality: The success of this step depends on the differential lability of the two protecting groups. For instance, a benzyl ether can be cleaved by hydrogenolysis, a reaction to which a TBDMS ether is stable.
Troubleshooting Orthogonal Deprotection:
-
If the 4'-OH is protected as a Benzyl Ether (Bn):
-
Reaction: Hydrogenolysis using H₂ gas and a palladium catalyst (e.g., 10% Pd/C) in a solvent like ethanol or ethyl acetate.
-
Potential Issue: Incomplete reaction.
-
Solution: Ensure the catalyst is active, use a sufficient catalyst loading, and ensure efficient hydrogen delivery (e.g., using a balloon or a Parr hydrogenator). The reaction may require elevated pressure or longer reaction times.
-
-
If the 4'-OH is protected as a more labile silyl ether (e.g., TMS):
-
Reaction: Very mild acidic conditions (e.g., a catalytic amount of acetic acid in THF/water) or specific fluoride reagents under controlled conditions can sometimes selectively cleave a TMS ether in the presence of a TBDMS ether. However, achieving high selectivity can be difficult.
-
Potential Issue: Lack of selectivity.
-
Solution: This strategy is less ideal due to the similar nature of the protecting groups. A more robust orthogonal strategy is recommended from the outset of the synthesis design.
-
Experimental Protocol: Selective Deprotection of a 4'-O-Bn Group
-
Dissolve the doubly protected raloxifene precursor (1.0 equiv) in ethanol or ethyl acetate.
-
Add 10% Palladium on carbon (10 mol % Pd).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (a balloon is often sufficient for lab scale).
-
Stir the reaction vigorously at room temperature until TLC analysis indicates the complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify as necessary.
Diagram: Orthogonal Protecting Group Strategy
Caption: Stepwise deprotection of orthogonal protecting groups.
References
-
Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014. [Link]
-
Gehringer, M.; Laufer, S. A. The Benzothiophene Motif in Medicinal Chemistry. J. Med. Chem.2019 , 62 (11), 5317–5338. [Link]
-
Jones, C. D.; Jevnikar, M. G.; Pike, A. J.; Peters, M. K.; Black, L. J.; Thompson, A. R.; Falcone, J. F.; Clemens, J. A. Antiestrogens. 2. Structure-Activity Studies in a Series of 3-Aroyl-2-arylbenzo[b]thiophene Derivatives Leading to [6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]then-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone Hydrochloride (Raloxifene), a Clinically Important Antiestrogen and Antiosteoporosis Agent. J. Med. Chem.1984 , 27 (8), 1057–1066. [Link]
-
Prakash, G. K. S.; Olah, G. A. Friedel-Crafts Acylation. In Friedel-Crafts and Related Reactions; Olah, G. A., Ed.; Wiley-Interscience: New York, 1963; Vol. 3, pp 1–383. [Link]
Sources
Technical Support Center: Purification Strategies for Silylated Benzothiophenes
Welcome to the Technical Support Center for the purification of silylated benzothiophenes. This guide is designed for researchers, medicinal chemists, and materials scientists who work with these valuable synthetic intermediates. Here, we address common challenges and provide practical, field-proven solutions to streamline your purification workflows and maximize the recovery of your target compounds. Our approach is rooted in a deep understanding of the interplay between the robust benzothiophene core and the labile nature of silyl protecting groups.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying silylated benzothiophenes?
The purification of silylated benzothiophenes presents a unique set of challenges that stem from the inherent properties of both the benzothiophene scaffold and the silyl ether protecting group. The principal difficulties include:
-
Desilylation: The silicon-oxygen or silicon-carbon bond is susceptible to cleavage under acidic or nucleophilic conditions. Standard silica gel for chromatography is slightly acidic and can catalyze the hydrolysis of more labile silyl groups, particularly during prolonged exposure.[1]
-
Co-elution of Impurities: Silylation reactions can generate a variety of byproducts, including unreacted starting material (e.g., a hydroxybenzothiophene), excess silylating agent, and siloxane-related impurities. These can have polarities similar to the desired product, complicating separation by chromatography.
-
Product Lability: Depending on the substitution pattern of the benzothiophene ring, the molecule itself may be sensitive to certain pH ranges or prolonged heating, which can occur during solvent evaporation or recrystallization.
A successful purification strategy hinges on selecting conditions that preserve the integrity of the silyl group while effectively removing all process-related impurities.
Q2: Which silyl protecting group is most suitable to avoid purification issues?
The stability of a silyl ether is directly related to the steric bulk around the silicon atom.[1] Choosing a more robust silyl group during the synthetic planning phase can prevent many downstream purification headaches.
| Silyl Group | Abbreviation | Relative Stability (Acidic Conditions) | Comments |
| Trimethylsilyl | TMS | 1 (Least Stable) | Very prone to cleavage on silica gel; often too labile for routine column chromatography.[2] |
| Triethylsilyl | TES | 64 | Offers a moderate increase in stability over TMS.[1] |
| tert-Butyldimethylsilyl | TBDMS or TBS | 20,000 | A good balance of stability and ease of removal. It is significantly more stable than TMS and generally survives chromatography on standard silica gel.[3] |
| Triisopropylsilyl | TIPS | 700,000 | Very bulky and robust, offering high stability against a wide range of conditions, including chromatography. |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 (Most Stable) | Among the most stable common silyl ethers, resistant to a wider range of conditions. |
For most applications involving benzothiophenes, TBDMS (TBS) offers a reliable balance of stability for purification and subsequent synthetic steps, without being overly difficult to remove when intended. If your downstream chemistry is particularly harsh, or if you encounter persistent desilylation with TBDMS, upgrading to a TIPS group is a logical next step.
Troubleshooting Guide: Column Chromatography
Column chromatography is the most common method for purifying silylated benzothiophenes. However, several issues can arise. This section provides solutions to the most frequently encountered problems.
Issue 1: My silylated benzothiophene is decomposing on the silica gel column.
This is the most common failure mode, almost always due to unintended desilylation.
Causality: Standard silica gel has a slightly acidic surface (pH ≈ 4-5) due to the presence of silanol groups. These acidic sites can catalyze the hydrolysis of the silyl ether, especially for less sterically hindered groups like TMS. The longer the compound remains on the column, the greater the extent of decomposition.
Solutions:
-
Neutralize the Silica Gel: Before packing the column, prepare a slurry of the silica gel in the chosen eluent system containing a small amount of a volatile base, such as triethylamine (Et₃N) or pyridine (typically 0.1-1% v/v). This deactivates the acidic silanol groups.
-
Use Pre-treated Silica: Commercially available neutral silica gel or alumina can be used as an alternative stationary phase. Alumina is available in basic, neutral, and acidic grades; for silyl ether stability, neutral or basic alumina is recommended.
-
Increase Elution Speed (Flash Chromatography): Minimize the residence time of your compound on the column. Use a slightly more polar solvent system than initially planned to accelerate elution, and apply positive pressure (flash chromatography) to speed up the flow rate.
-
Switch to a More Robust Silyl Group: If decomposition persists even with neutralized silica, the silyl group may be too labile for the molecule's structure. Re-synthesize the compound using a bulkier protecting group like TBDMS or TIPS.
Workflow for Mitigating On-Column Decomposition
Caption: Decision tree for troubleshooting on-column decomposition.
Issue 2: Poor separation between my product and impurities.
This issue arises when the polarity of the product and impurities are too similar.
Causality: Common impurities in a silylation reaction include the unreacted hydroxy-benzothiophene (more polar), excess silylating agent (e.g., TBDMS-Cl), and siloxane byproducts (often less polar). If the polarity of your target compound is intermediate, it can be challenging to find a solvent system that resolves all components.
Solutions:
-
Systematic TLC Analysis: Before running a column, screen a variety of solvent systems using Thin Layer Chromatography (TLC). The ideal eluent should provide a retention factor (Rf) of approximately 0.3 for the desired compound.[4] Good starting points for silylated benzothiophenes are mixtures of non-polar and moderately polar solvents.
Common Eluent Systems for Silylated Aromatics Hexanes / Ethyl Acetate Petroleum Ether / Ethyl Acetate[5] Hexanes / Dichloromethane[6] Hexanes / Diethyl Ether -
Gradient Elution: Start the column with a very non-polar solvent (e.g., 100% hexanes) to elute non-polar impurities first. Then, gradually and systematically increase the polarity of the eluent by adding small increments of a more polar solvent (e.g., ethyl acetate) to elute your product, leaving more polar impurities on the column.[7]
-
Alternative Stationary Phases: If separation on silica is poor, consider using a different stationary phase. Reversed-phase silica (C18) can be effective, where the elution order is inverted (most polar compounds elute first).
Experimental Protocol: Flash Column Chromatography
This protocol provides a general guideline for the purification of a TBDMS-protected benzothiophene.
1. Preparation: a. TLC Analysis: Determine the optimal eluent system. A common starting point is 5-10% Ethyl Acetate in Hexanes. The target compound should have an Rf value of ~0.3. b. Slurry Preparation: In a beaker, add the required amount of silica gel (typically 50-100 times the weight of the crude material). Add the initial, low-polarity eluent and stir to create a uniform slurry. For sensitive compounds, add 1% triethylamine to the eluent.
2. Packing the Column: a. Secure a glass column vertically. Ensure the stopcock is closed. b. Place a small plug of cotton or glass wool at the bottom. Add a thin layer (~1 cm) of sand. c. Pour the silica gel slurry into the column. Gently tap the sides of the column to ensure even packing and dislodge any air bubbles. d. Once the silica has settled, add another thin layer of sand on top to protect the silica bed. e. Open the stopcock and drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
3. Sample Loading: a. Dissolve the crude silylated benzothiophene in a minimal amount of a suitable solvent (dichloromethane is often a good choice as it is volatile and dissolves many organics). b. Wet Loading: Carefully add the dissolved sample solution directly to the top of the column using a pipette. Rinse the flask with a tiny amount of eluent and add it to the column to ensure complete transfer. c. Dry Loading (Recommended for less soluble compounds): Add a small amount of silica gel to the dissolved sample solution. Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection: a. Carefully fill the column with the eluent. b. Apply gentle air pressure to the top of the column to achieve a steady flow rate (a drop rate of ~5-10 cm per minute is typical for flash chromatography). c. Collect the eluting solvent in fractions (e.g., in test tubes). d. Monitor the collected fractions by TLC to identify which ones contain the pure product.
5. Isolation: a. Combine the pure fractions in a round-bottom flask. b. Remove the solvent using a rotary evaporator to yield the purified silylated benzothiophene.
Troubleshooting Guide: Recrystallization
Recrystallization is an excellent purification technique for solid silylated benzothiophenes, particularly for removing small amounts of impurities after chromatography or for large-scale purification.
Issue 1: The compound "oils out" instead of forming crystals.
Causality: This happens when the solution becomes supersaturated at a temperature above the melting point of the compound (or a compound-solvent eutectic). It is common for low-melting solids or when the cooling process is too rapid.[8]
Solutions:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once at room temperature, induce further crystallization by placing the flask in an ice bath or refrigerator.
-
Use a More Dilute Solution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it. Then, allow it to cool more slowly.
-
Change Solvent System: The chosen solvent may be too good of a solvent. Try a solvent pair: dissolve the compound in a minimal amount of a "good" hot solvent, then slowly add a "poor" solvent (in which the compound is less soluble) until the solution becomes slightly cloudy (the cloud point). Add a drop or two of the good solvent to clarify and then allow to cool slowly.[9]
-
Seed Crystals: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to initiate crystallization. If not, gently scratch the inside of the flask with a glass rod at the surface of the liquid to create microscopic imperfections that can serve as nucleation sites.
Recrystallization Troubleshooting Flowchart
Caption: Step-by-step guide for resolving "oiling out" issues.
Issue 2: Poor recovery of the purified material.
Causality: This typically occurs if too much solvent was used during dissolution, or if the compound has significant solubility in the cold solvent.
Solutions:
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the solid. Adding solvent in small portions near its boiling point is crucial.[8]
-
Cool Thoroughly: Ensure the solution is cooled sufficiently to maximize precipitation. Cooling in an ice bath or even a freezer (if the solvent's freezing point allows) for an extended period can improve yield.
-
Concentrate the Mother Liquor: After filtering the crystals, partially evaporate the solvent from the filtrate (the "mother liquor") and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Choose a Better Solvent: The ideal recrystallization solvent dissolves the compound poorly at low temperatures but very well at high temperatures.[10] If your compound is still quite soluble at 0 °C, you need to find a different solvent system.
Experimental Protocol: Recrystallization
This protocol provides a general guideline for the recrystallization of a solid silylated benzothiophene.
1. Solvent Selection: a. Place a small amount of the crude solid in a test tube. Add a few drops of a potential solvent. If it dissolves immediately at room temperature, the solvent is too good. b. If it does not dissolve at room temperature, gently heat the test tube. If the solid dissolves when hot but reappears upon cooling, the solvent is a good candidate. Common solvents for benzothiophene derivatives include isopropanol, ethanol, and mixtures like hexane/ethyl acetate.[8][11]
2. Dissolution: a. Place the crude solid in an Erlenmeyer flask. b. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with swirling until it boils. c. Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess.
3. Decolorization (Optional): a. If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. b. Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities. c. Perform a hot gravity filtration through a fluted filter paper to remove the charcoal.
4. Crystallization: a. Cover the flask and allow the solution to cool slowly to room temperature. b. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
5. Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of the cold recrystallization solvent to rinse away any remaining impurities from the mother liquor. c. Allow the crystals to dry on the filter under vacuum. For final drying, transfer the crystals to a watch glass or leave them in a vacuum desiccator.
By understanding the key lability of the silyl group and applying these targeted troubleshooting strategies, researchers can confidently and efficiently purify silylated benzothiophenes, ensuring high purity and yield for their downstream applications.
References
-
ResearchGate. (2015, May 28). How to purify compound with TBDMS as a protective group? Retrieved from [Link]
-
Karmel, C. (n.d.). Selective Silylation of Aromatic and Aliphatic C–H Bonds. eScholarship.org. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Notes - Organic Syntheses Procedure. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
SILICA GEL-ASSISTED PREPARATION OF (BROMO)(CHLORO)(IODO)BENZO[b]THIOPHENES BEARING HALOGEN ATOMS AT THE 2-, 4-, AND 7-POSITIONS. (n.d.). Retrieved from [Link]
-
One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. (n.d.). Retrieved from [Link]
-
PubMed. (2014). Preferential geminal bis-silylation of 3,4-benzothiophane is caused by the dominance of electron withdrawal by R3Si over steric shielding effects. Retrieved from [Link]
-
University of Alberta, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Toyota, K., Tanaka, H., & Hanagasaki, T. (2022). Silica gel-assisted synthesis of benzo[b]thiophenes from o-(alkylsulfanyl)(ethynyl)benzenes. Results in Chemistry, 4, 100487.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Google Patents. (n.d.). JP4357608B2 - Purification method of benzothiophene.
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
A useful feature of silyl ethers is that they greatly increase the volatility of an otherwise nonvo. (n.d.). Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Lithiated Benzothiophenes and Benzofurans Require 2-Silyl Protection to Avoid Anion Migration. Retrieved from [Link]
-
Trimethylsilyl Chloride Promoted Synthesis of α-branched amines by Nucleophilic Addition of Organozinc Halides to Nitrones. (n.d.). Retrieved from [Link]
-
Table of Contents. (n.d.). Retrieved from [Link]
-
PubMed. (2024, December 13). Insights into the Silylation of Benzodiazepines Using N, O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS. Retrieved from [Link]
-
ResearchGate. (n.d.). techniques for silylation. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
Magritek. (n.d.). Column Chromatography. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). B. Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Silica Gel in Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Scope of the dehydrogenative C−H silylation‐hydrolysis of... Retrieved from [Link]
-
ChemistryViews. (2020, September 15). New Path to Benzothiophenes. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 4. magritek.com [magritek.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. mt.com [mt.com]
- 11. Reagents & Solvents [chem.rochester.edu]
TBDMS Protected Phenols: A Technical Support Guide to Stability & Lability Under Basic Conditions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical insights into the stability of tert-butyldimethylsilyl (TBDMS) protected phenols under basic conditions. Here, we move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental issues, and answer frequently asked questions to empower your synthetic strategies.
Introduction: The Versatility and Nuances of TBDMS Protection
The tert-butyldimethylsilyl (TBDMS or TBS) group is a workhorse for protecting hydroxyl functionalities in multi-step organic synthesis.[1][2] Its popularity stems from a favorable balance of being readily installed, robust enough to withstand a variety of non-acidic and non-fluoride reaction conditions, and cleavable under specific, often mild, protocols.[1] However, the stability of a TBDMS ether is not absolute and is highly dependent on its chemical environment, particularly the electronic nature of the oxygen it protects.
Phenolic TBDMS ethers exhibit significantly different stability profiles compared to their aliphatic (alcoholic) counterparts, especially under basic conditions. Generally, phenol silyl ethers are more rapidly cleaved in basic media than in acidic media.[3] This differential reactivity is the cornerstone of many orthogonal protection strategies but can also be a source of unexpected outcomes if not properly understood and controlled.
This guide is structured to address the practical challenges and questions you may encounter in the lab.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems that may arise during your experiments, offering probable causes and actionable solutions based on established chemical principles.
Issue 1: Premature or Unintended Deprotection of Phenolic TBDMS Ether
Scenario: You are performing a reaction under basic conditions (e.g., hydrolysis of an ester with LiOH, NaOH, or K₂CO₃/MeOH) on a molecule containing both a phenolic TBDMS ether and other functional groups. During workup or analysis, you observe significant or complete loss of the phenolic TBDMS group.
Probable Causes:
-
Enhanced Acidity of Phenols: Phenols are significantly more acidic than alcohols. The resulting phenoxide is a better leaving group, making the silicon center more susceptible to nucleophilic attack by the base (e.g., hydroxide, methoxide).
-
Reagent Choice and Concentration: Strong aqueous bases like NaOH or LiOH can readily cleave phenolic TBDMS ethers.[3] For instance, the half-life for the deprotection of p-cresol TBDMS ether is a mere 3.5 minutes with 5% NaOH in 95% ethanol.[3]
-
Reaction Temperature and Time: Elevated temperatures and prolonged reaction times will accelerate the rate of cleavage.
Solutions & Experimental Protocols:
-
Employ Milder Bases: If compatible with your desired transformation, switch to a milder base.
-
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃): These are often used for ester saponification and are generally less aggressive towards phenolic TBDMS ethers, especially at lower temperatures.
-
1,8-Diazabicycloundec-7-ene (DBU): DBU can be used for the selective deprotection of aryl silyl ethers in the presence of alkyl silyl ethers and base-sensitive groups like esters.[4][5]
-
-
Control Reaction Conditions:
-
Temperature: Perform the reaction at the lowest temperature that allows for the desired transformation (e.g., 0 °C or even lower).
-
Monitoring: Carefully monitor the reaction progress by TLC or LC-MS to minimize reaction time and prevent over-exposure to the basic conditions.
-
-
Protocol: Selective Ester Hydrolysis in the Presence of a Phenolic TBDMS Ether
-
Dissolve the substrate (1.0 equiv) in a suitable solvent system (e.g., a mixture of THF and water).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a stoichiometric amount of lithium hydroxide (LiOH) (e.g., 1.1-1.5 equiv) as an aqueous solution dropwise.
-
Stir vigorously at 0 °C and monitor the reaction closely by TLC (e.g., every 15-30 minutes).
-
Upon consumption of the starting material, immediately quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl solution).
-
Proceed with standard aqueous workup and extraction.
-
Issue 2: Silyl Group Migration
Scenario: Your molecule contains multiple hydroxyl groups, one of which is a TBDMS-protected phenol, and another is a nearby alcohol. After exposure to basic conditions, you isolate an isomer where the TBDMS group has moved from the phenol to the alcohol.
Probable Causes:
-
Intramolecular Nucleophilic Attack: Under basic conditions, a free hydroxyl group can be deprotonated to form an alkoxide. This alkoxide can then act as an intramolecular nucleophile, attacking the silicon atom of the nearby TBDMS ether, leading to migration.[6][7]
-
Equilibrium Driven Process: This migration is often an equilibrium process. The position of the equilibrium is dictated by the relative thermodynamic stability of the resulting silyl ethers.
Solutions & Preventative Measures:
-
Protect All Hydroxyl Groups: If silyl migration is a persistent issue, a more robust strategy is to protect all nucleophilic hydroxyl groups before subjecting the molecule to basic conditions.
-
Use a Bulkier Silyl Group: For the phenolic protection, consider using a more sterically hindered silyl group like triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS), which are generally more resistant to migration.
-
pH Control: Maintaining the reaction mixture at a lower pH (if the primary reaction allows) can suppress the formation of the nucleophilic alkoxide, thus inhibiting migration.
Issue 3: Incomplete or Sluggish Deprotection with Fluoride Reagents
Scenario: You are attempting to deprotect a phenolic TBDMS ether using tetrabutylammonium fluoride (TBAF) in THF, but the reaction is slow or stalls, even with excess reagent.
Probable Causes:
-
"Anhydrous" TBAF is not truly anhydrous: Commercial TBAF solutions in THF contain a certain amount of water, which can influence reactivity. While often effective, truly anhydrous conditions can sometimes be required.
-
Steric Hindrance: Although phenolic TBDMS ethers are generally labile, significant steric hindrance around the silyl ether can slow down the rate of deprotection.
-
Solvent Effects: The choice of solvent can impact the efficacy of fluoride-mediated deprotection.
Solutions & Troubleshooting Steps:
-
Use Buffered or Alternative Fluoride Sources:
-
TBAF with Acetic Acid: The basicity of TBAF can sometimes lead to side reactions and decomposition.[6][8] Buffering the reaction with a mild acid like acetic acid can mitigate these issues.
-
Triethylamine Trihydrofluoride (TEA·3HF): This reagent is less basic than TBAF and is effective for deprotecting silyl ethers, especially in substrates with base-labile functional groups.[9]
-
Potassium Bifluoride (KHF₂): KHF₂ in methanol is a mild and highly selective reagent for the cleavage of phenolic TBDMS ethers at room temperature, often leaving alkyl TBDMS ethers intact.[3]
-
-
Optimize Reaction Conditions:
-
Solvent: While THF is common, other polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) can be explored.
-
Temperature: Gentle heating (e.g., to 40-50 °C) can accelerate stubborn deprotections, but should be done with care to avoid side reactions.
-
-
Protocol: KHF₂-Mediated Selective Deprotection of a Phenolic TBDMS Ether
-
Dissolve the TBDMS-protected phenol (1.0 equiv) in methanol (MeOH).
-
Add potassium bifluoride (KHF₂) (2.5 equiv).
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 30 minutes for TBDMS-protected phenols.[3]
-
Once complete, remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected phenol.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the general order of stability for phenolic silyl ethers under basic conditions?
The stability of silyl ethers under basic conditions is primarily influenced by steric hindrance around the silicon atom. The general order of lability is: TMS > TES > TBDMS ≈ TBDPS > TIPS.[3] This means that a Trimethylsilyl (TMS) ether will cleave much more readily than a Triisopropylsilyl (TIPS) ether under the same basic conditions.
Q2: Why are phenolic TBDMS ethers more labile to bases than alcoholic TBDMS ethers?
The key reason is the greater acidity of the phenolic proton compared to an alcoholic proton. This results in a more stable conjugate base (the phenoxide). The increased stability of the leaving group facilitates the cleavage of the Si-O bond upon nucleophilic attack at the silicon center. This electronic difference allows for the selective deprotection of phenolic TBDMS ethers in the presence of alcoholic TBDMS ethers.[3]
Q3: Can I use K₂CO₃ in methanol to remove a phenolic TBDMS group?
Yes, potassium carbonate in methanol is a commonly used method for the mild cleavage of phenolic TBDMS ethers. The methoxide ion, generated in situ, acts as the nucleophile. This method is often preferred over stronger bases like NaOH when dealing with sensitive substrates.
Q4: My substrate is sensitive to the basicity of TBAF. What are my options?
If your substrate is base-sensitive, you have several alternatives to standard TBAF deprotection:
-
Buffered TBAF: Add one equivalent of acetic acid to your TBAF solution to neutralize the basicity.
-
HF•Pyridine or TEA•3HF: These reagents are acidic fluoride sources and are excellent for deprotecting silyl ethers on acid-tolerant but base-sensitive substrates.[9]
-
KHF₂ in MeOH: As detailed above, this is a very mild and selective method for phenolic TBDMS ethers.[3]
Q5: How can I visually decide on a deprotection strategy?
The following decision tree can help guide your choice of deprotection conditions based on the stability of other functional groups in your molecule.
Caption: Decision tree for phenolic TBDMS deprotection.
Data Summary: Base Stability and Deprotection Conditions
The following table summarizes the stability of TBDMS-protected phenols with various basic reagents and provides recommended conditions for their selective cleavage.
| Reagent(s) | Solvent(s) | Typical Conditions | Selectivity & Remarks |
| NaOH / KOH | H₂O / Alcohol | Room Temp | Low Selectivity. Rapidly cleaves phenolic TBDMS ethers.[3] Can also cleave sensitive esters. |
| K₂CO₃ / Cs₂CO₃ | Methanol / DMF | 0 °C to Room Temp | Good Selectivity. Mild conditions for cleaving phenolic silyl ethers, often compatible with esters. |
| TBAF | THF | 0 °C to Room Temp | High Selectivity for Si-O bonds. Reagent is basic and can affect base-labile groups.[6][9] |
| DBU | Acetonitrile | Room Temp | Excellent Selectivity. Deprotects aryl silyl ethers in the presence of alkyl silyl ethers and esters.[4][5] |
| KHF₂ | Methanol | Room Temp | Excellent Selectivity. Cleaves phenolic TBDMS ethers in the presence of alkyl TBDMS ethers.[3] |
| TEA•3HF | Acetonitrile / DCM | Room Temp | Good Selectivity. Less basic fluoride source, suitable for base-sensitive substrates.[9] |
Mechanistic Overview: Fluoride-Mediated Deprotection
The most common method for TBDMS ether cleavage involves a fluoride source. The high affinity of fluoride for silicon is the driving force for this reaction.
Caption: Mechanism of fluoride-mediated TBDMS deprotection.
The reaction proceeds via a nucleophilic attack of the fluoride ion on the silicon atom, forming a transient, hypervalent pentacoordinate silicon intermediate.[4] This intermediate then collapses, breaking the Si-O bond to release a phenoxide, which is protonated during aqueous workup to yield the free phenol. The formation of the very strong Si-F bond provides a powerful thermodynamic driving force for the reaction.[4]
References
-
t-Butyldimethylsilyl (TBDMS) as protective group in carbohydrate chemistry migration of the tbdms group in trans-diol systems. ResearchGate. Available at: [Link]
-
tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. Available at: [Link]
-
Lakshman, M. K., Tine, F. A., Khandaker, T. A., et al. (2017). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Synlett, 28(3), 381-385. Available at: [Link]
-
TBS Protecting Group: TBS Protection & Deprotection. Total Synthesis. Available at: [Link]
-
Deprotection of a tert-butyldimethylsilyl ether. ChemSpider Synthetic Pages. Available at: [Link]
-
Wang, B., Sun, H.-X., & Sun, Z.-H. (2009). A Highly Efficient and Chemoselective Method for the Deprotection of Aryl Silyl Ethers with Lithium Acetate. The Journal of Organic Chemistry, 74(4), 1781–1784. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Stability of Silyl Ethers
A Guide to Preventing Unwanted Desilylation in Organic Synthesis
Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This guide is designed to provide in-depth, practical advice on a common challenge in multi-step organic synthesis: preventing the premature cleavage of silyl ether protecting groups. As Senior Application Scientists, we understand that unexpected desilylation can lead to significant setbacks in a synthetic campaign. This resource combines fundamental principles with field-proven troubleshooting strategies to help you maintain the integrity of your silyl-protected compounds throughout your reaction sequences.
Understanding Silyl Ether Stability: The Core Principles
Silyl ethers are indispensable tools for the temporary protection of hydroxyl groups, valued for their ease of installation and tunable stability.[1] The key to their successful application lies in understanding the factors that govern their resilience to various reaction conditions. The stability of a silyl ether is primarily influenced by a combination of steric and electronic effects.[2]
Steric Hindrance: The size of the substituents on the silicon atom is the most critical factor determining a silyl ether's stability.[2] Bulkier groups create a "steric shield" around the silicon-oxygen bond, hindering the approach of reagents that could cause cleavage.[2][3] This principle is the foundation for the selective protection and deprotection of different hydroxyl groups within the same molecule.[4]
Electronic Effects: The electronic nature of the substituents on the silicon atom also plays a role. Electron-withdrawing groups can increase the electrophilicity of the silicon atom, making it more susceptible to nucleophilic attack and reducing the silyl ether's stability. Conversely, electron-donating groups enhance stability.[2]
The general order of stability for commonly used silyl ethers, from least to most stable, is as follows:
TMS < TES < TBDMS < TIPS < TBDPS [3][5]
This hierarchy is a crucial guide when selecting a protecting group that needs to withstand specific downstream reaction conditions.
Troubleshooting Unwanted Desilylation: A Q&A Approach
This section addresses common issues encountered during reactions involving silyl-protected compounds.
Q1: My silyl ether was cleaved during an aqueous workup. What happened and how can I prevent it?
A1: Unintentional desilylation during aqueous workup is a frequent problem, often stemming from the pH of the aqueous solution.
-
Root Cause: Silyl ethers are susceptible to hydrolysis under both acidic and basic conditions. Even seemingly neutral water can have a pH that is sufficiently acidic or basic to cleave more labile silyl ethers, such as trimethylsilyl (TMS).
-
Troubleshooting Steps:
-
Neutralize Carefully: Before extraction, meticulously neutralize the reaction mixture to a pH of approximately 7.
-
Use Buffered Solutions: Employ buffered aqueous solutions for washing, such as saturated sodium bicarbonate (to remove acid) or saturated ammonium chloride (to remove base).[6]
-
Minimize Contact Time: Reduce the time the organic layer is in contact with the aqueous phase during extractions.
-
Consider a More Robust Group: If you are using a TMS group and consistently face this issue, switching to a more stable group like tert-butyldimethylsilyl (TBDMS or TBS) is a reliable solution.[6]
-
Q2: I'm observing significant desilylation during column chromatography on silica gel. What are the contributing factors?
A2: Silica gel is inherently acidic and can act as a catalyst for the cleavage of silyl ethers, particularly those that are more sensitive.
-
Root Cause: The acidic nature of standard silica gel can lead to the degradation of silyl ethers as the compound passes through the column.[6]
-
Troubleshooting Steps:
-
Neutralize the Silica: Pre-treat the silica gel by preparing a slurry with a small amount of a non-polar solvent containing a base, such as triethylamine (typically 0.1-1% by volume), and then removing the solvent. This will neutralize the acidic sites.
-
Buffer the Eluent: Add a small percentage of triethylamine or another suitable base to your eluent system to maintain a neutral environment during chromatography.[6]
-
Use Alternative Stationary Phases: Consider using deactivated or neutral silica gel, or other stationary phases like alumina, if silyl ether cleavage remains a persistent issue.
-
Optimize Chromatography: Aim for rapid elution by using a slightly more polar solvent system to minimize the residence time of your compound on the column.[6]
-
Q3: My reaction involves a Lewis acid, and I'm seeing my silyl ether cleave. Are all Lewis acids incompatible?
A3: Many Lewis acids can promote the cleavage of silyl ethers, but their reactivity varies significantly.
-
Root Cause: Lewis acids can coordinate to the oxygen atom of the silyl ether, activating the silicon-oxygen bond towards nucleophilic attack.
-
Troubleshooting Steps:
-
Select Milder Lewis Acids: The strength of the Lewis acid is a key factor. For instance, zinc chloride (ZnCl₂) is generally less harsh than titanium tetrachloride (TiCl₄). Research the compatibility of your specific silyl ether with the intended Lewis acid.
-
Lower the Temperature: Running the reaction at a lower temperature can often suppress the rate of desilylation while still allowing the desired reaction to proceed.
-
Use a More Robust Silyl Ether: If the reaction conditions are fixed, employing a more sterically hindered and stable silyl ether, such as triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS), can prevent cleavage.[7]
-
Q4: I need to perform a reaction under strongly basic conditions. Which silyl ethers are most likely to survive?
A4: While silyl ethers are generally more stable to basic than acidic conditions, strong bases can still pose a threat.
-
Root Cause: Strong bases can directly attack the silicon atom, leading to cleavage.
-
Troubleshooting Steps:
-
Choose Bulky Silyl Ethers: Steric hindrance is your best defense. TIPS and TBDPS groups are significantly more resistant to basic hydrolysis than TMS, TES, or even TBDMS.[5][8]
-
Avoid Protic Solvents: The presence of a protic solvent in combination with a strong base can facilitate cleavage. Whenever possible, use anhydrous aprotic solvents.
-
Control Reaction Time and Temperature: As with many side reactions, minimizing the reaction time and temperature can help preserve the silyl ether.
-
Proactive Strategies for Avoiding Desilylation
Careful planning during the design of your synthetic route is the most effective way to prevent unwanted desilylation.
Strategic Selection of Silyl Ethers
The concept of "orthogonal protection" is central to complex molecule synthesis.[7][9] This involves choosing protecting groups that can be removed under specific conditions without affecting other protecting groups.[7]
| Silyl Ether | Abbreviation | Relative Stability | Common Deprotection Conditions |
| Trimethylsilyl | TMS | 1 | Very mild acid (e.g., acetic acid), K₂CO₃ in methanol[3][4] |
| Triethylsilyl | TES | 64 | Mild acid, fluoride sources[5] |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | Fluoride sources (e.g., TBAF), stronger acids[5] |
| Triisopropylsilyl | TIPS | 700,000 | Fluoride sources, strong acid[5] |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | Fluoride sources, very strong acid[5] |
Relative stability is in acidic media compared to TMS.[5]
Experimental Protocols
Protocol 1: Neutralization of Silica Gel for Chromatography
-
Weigh the required amount of silica gel for your column.
-
In a fume hood, prepare a slurry of the silica gel in a non-polar solvent (e.g., hexanes or dichloromethane).
-
Add triethylamine to the slurry to a final concentration of 0.5-1% (v/v).
-
Gently swirl the slurry for 5-10 minutes.
-
Remove the solvent by rotary evaporation until a free-flowing powder is obtained.
-
Pack your column with the neutralized silica gel as you normally would.
Protocol 2: Buffered Aqueous Workup
-
After your reaction is complete, cool the reaction mixture to room temperature.
-
If the reaction was conducted under acidic conditions, slowly add a saturated aqueous solution of sodium bicarbonate with stirring until gas evolution ceases and the pH of the aqueous layer is ~7-8.
-
If the reaction was conducted under basic conditions, slowly add a saturated aqueous solution of ammonium chloride with stirring until the pH of the aqueous layer is ~6-7.
-
Proceed with the extraction of your product using an appropriate organic solvent.
-
Wash the combined organic layers with brine to remove excess water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.
Visualizing the Logic of Silyl Ether Stability and Cleavage
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Factors influencing silyl ether stability and common cleavage pathways.
Caption: A logical workflow for troubleshooting unwanted silyl ether cleavage.
By understanding the fundamental principles of silyl ether stability and proactively addressing potential pitfalls, researchers can significantly improve the efficiency and success rate of their synthetic endeavors. This guide serves as a starting point for troubleshooting and developing robust synthetic strategies.
References
-
Wikipedia. Silyl ether. Available from: [Link].
-
Gelest. Silyl Groups. Available from: [Link].
-
Grokipedia. Silyl protecting groups. Available from: [Link].
-
Gelest. Deprotection of Silyl Ethers. Available from: [Link].
-
Master Organic Chemistry. Protecting Groups For Alcohols. Available from: [Link].
-
Chemistry LibreTexts. 16: Silylethers. Available from: [Link].
-
Chemistry Stack Exchange. By what mechanism do acids deprotect primary silyl ethers?. Available from: [Link].
-
University of Rochester. Protecting Groups. Available from: [Link].
-
ACS Publications. New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. Available from: [Link].
-
LinkedIn. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Available from: [Link].
-
YouTube. TBAF Deprotection Mechanism | Organic Chemistry. Available from: [Link].
-
PMC - NIH. Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Available from: [Link].
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Available from: [Link].
-
YouTube. 26.02 Silyl Ethers as Protecting Groups. Available from: [Link].
-
Chem-Station Int. Ed. Silyl Protective Groups. Available from: [Link].
-
Science.org. β-Silyl alkynoates: Versatile reagents for biocompatible and selective amide bond formation. Available from: [Link].
-
Organic Chemistry Portal. Desilylation. Available from: [Link].
-
Regis Technologies. Silylation Reagents. Available from: [Link].
-
NIH. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. Available from: [Link].
-
NIH. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. Available from: [Link].
-
YouTube. Silyl Ether Chemistry ( One MCQ): Protection and deprotection of alcohol by Dr. Tanmoy Biswas.. Available from: [Link].
-
Journal of the American Chemical Society. Structure and basicity of silyl ethers: a crystallographic and ab initio inquiry into the nature of silicon-oxygen interactions. Available from: [Link].
-
ResearchGate. Which silyl or other 'common' protecting groups are stable to HI acidic media?. Available from: [Link].
-
Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. Available from: [Link].
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Silyl ether - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jocpr.com [jocpr.com]
Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Acylation of Benzothiophenes
Welcome to our dedicated technical support center for resolving challenges in the Friedel-Crafts acylation of benzothiophenes. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this critical reaction. Here, we provide in-depth troubleshooting advice, frequently asked questions, detailed protocols, and mechanistic insights to help you navigate the complexities of this reaction and significantly improve your yields.
Troubleshooting Guide: A Symptom-Based Approach
Low yields in the Friedel-Crafts acylation of benzothiophenes can be frustrating. This section is structured to help you diagnose and solve common problems based on the symptoms you observe in your reaction.
Q1: My reaction shows very low conversion, and I'm recovering a significant amount of unreacted benzothiophene. What's going wrong?
This is a classic symptom that points to several potential root causes, primarily related to the activation of the electrophile and the reactivity of the substrate.
Possible Cause 1: Inactive Lewis Acid Catalyst
The most common culprit is a deactivated Lewis acid catalyst, such as aluminum chloride (AlCl₃). These catalysts are extremely sensitive to moisture.[1][2] Any trace of water in your reagents, solvent, or glassware will hydrolyze the catalyst, rendering it inactive.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Flame-dry all glassware and allow it to cool under an inert atmosphere (nitrogen or argon). Use freshly opened, anhydrous solvents. Solvents should be dispensed from a system that minimizes atmospheric moisture exposure.
-
Use High-Quality, Fresh Catalyst: Use a freshly opened bottle of the Lewis acid. If the catalyst has been opened previously, its activity may be compromised. Consider purchasing smaller quantities to ensure freshness for critical reactions.
-
Proper Handling of Catalyst: Weigh and transfer the Lewis acid catalyst quickly in a glove box or under a positive pressure of inert gas to minimize exposure to air.
-
Possible Cause 2: Insufficient Catalyst Loading
Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric or even excess amounts of the Lewis acid.[3] This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the catalyst, effectively sequestering it from the reaction.[3]
-
Troubleshooting Steps:
-
Increase Catalyst Stoichiometry: A general starting point is to use at least 1.1 to 1.5 equivalents of the Lewis acid per equivalent of the acylating agent. For benzothiophene, which contains a Lewis basic sulfur atom, you may need to experiment with even higher loadings.
-
Incremental Addition: In some cases, adding the catalyst in portions throughout the reaction can maintain a sufficient concentration of active catalyst.
-
Possible Cause 3: Sub-Optimal Reaction Temperature
The acylation of benzothiophene may have a significant activation energy barrier that is not overcome at room temperature.
-
Troubleshooting Steps:
-
Gradual Temperature Increase: If your reaction is sluggish at room temperature, cautiously increase the temperature in 10-15 °C increments. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for product formation and the appearance of byproducts.
-
Avoid Excessive Heat: Overheating can lead to decomposition of the starting material and product, as well as the formation of polymeric side products, ultimately reducing the yield of the desired ketone.[1]
-
Q2: I'm observing the formation of multiple products, including isomers and potential byproducts. How can I improve the selectivity?
The formation of multiple products points to issues with regioselectivity or side reactions.
Possible Cause 1: Lack of Regiocontrol
The Friedel-Crafts acylation of unsubstituted benzothiophene can potentially occur at both the C2 and C3 positions. While classical Friedel-Crafts conditions with catalysts like AlCl₃ tend to favor acylation at the C3 position due to the higher electron density at this position, mixtures of isomers are often observed.[4]
-
Troubleshooting Steps:
-
Choice of Lewis Acid: The nature of the Lewis acid can influence regioselectivity. Milder Lewis acids may offer different selectivity profiles compared to strong ones like AlCl₃. Experimenting with catalysts such as SnCl₄ or ZnCl₂ could be beneficial.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) are commonly used. Changing the solvent might alter the isomer ratio.
-
Alternative Acylation Methods: For highly specific regiochemical outcomes, consider alternative methods. For instance, a Lewis acid-free approach using trifluoroacetic anhydride and phosphoric acid has been shown to yield a mixture of 2- and 3-acylated benzothiophenes, with the 3-isomer being the major product.[4]
-
Possible Cause 2: Side Reactions
Impurities in the starting materials or acylating agent can lead to the formation of byproducts. The benzothiophene ring itself can be susceptible to degradation under harsh acidic conditions.
-
Troubleshooting Steps:
-
Purify Starting Materials: Ensure the benzothiophene and the acylating agent are of high purity. Benzothiophene can be purified by recrystallization or column chromatography if necessary. Acyl chlorides should be freshly distilled if their purity is questionable.
-
Control Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of side product formation. Monitor the reaction closely and quench it once the starting material is consumed.
-
Frequently Asked Questions (FAQs)
-
Q: Why is the Friedel-Crafts acylation of benzothiophene challenging?
-
A: The main challenges arise from the presence of the sulfur atom in the benzothiophene ring. The sulfur is a Lewis base and can coordinate with the Lewis acid catalyst, potentially deactivating it. Additionally, the benzothiophene ring is susceptible to side reactions under the strongly acidic conditions of the reaction.
-
-
Q: Which position of the benzothiophene ring is more reactive towards acylation?
-
A: In electrophilic aromatic substitution reactions like the Friedel-Crafts acylation, the C3 position of the benzothiophene ring is generally more nucleophilic and thus more reactive than the C2 position. This is because the carbocation intermediate formed by attack at the C3 position is more stable.[4] Consequently, the 3-acylated product is often the major isomer under classical Friedel-Crafts conditions.
-
-
Q: Can I use an acid anhydride instead of an acyl chloride?
-
A: Yes, acid anhydrides are also effective acylating agents in Friedel-Crafts reactions.[5] However, they typically require a higher molar ratio of the Lewis acid catalyst (at least two equivalents) because one equivalent of the catalyst will complex with the carboxylate byproduct.
-
-
Q: My benzothiophene has an electron-withdrawing substituent. Why is the reaction not working?
-
A: Electron-withdrawing groups (e.g., nitro, cyano, carbonyl) deactivate the aromatic ring towards electrophilic substitution by reducing its electron density.[2] This makes the ring less nucleophilic and significantly slows down or even prevents the Friedel-Crafts acylation from occurring. In such cases, alternative synthetic strategies are often necessary.
-
Data Summary
The choice of reaction parameters significantly impacts the yield and regioselectivity of benzothiophene acylation. The following table provides a summary of expected outcomes based on different conditions.
| Parameter | Condition | Expected Outcome on Yield | Expected Outcome on Regioselectivity | Reference(s) |
| Lewis Acid Catalyst | Strong (e.g., AlCl₃) | Generally effective, but sensitive to moisture. | Tends to favor the 3-acylated product. | [4] |
| Milder (e.g., SnCl₄, ZnCl₂) | May require higher temperatures or longer reaction times. | Can sometimes offer improved regioselectivity. | [6] | |
| Solid Acids (e.g., Zeolites) | Can be effective, reusable, and environmentally benign. | Often show high selectivity, but require optimization. | [7] | |
| Solvent | Non-polar (e.g., CH₂Cl₂, CS₂) | Commonly used, good for solubilizing reagents. | Can influence the isomer ratio. | [1] |
| Polar (e.g., Nitrobenzene) | Can sometimes alter regioselectivity but may complicate workup. | May favor the thermodynamically more stable isomer. | [2] | |
| Temperature | Low (e.g., 0 °C to RT) | May result in low conversion if activation energy is high. | Often favors the kinetically controlled product. | [1] |
| Elevated | Can increase reaction rate but may lead to side products. | May lead to a mixture of isomers. | [3] |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of Benzothiophene with Acetyl Chloride and AlCl₃
This protocol is a representative example and may require optimization for specific substituted benzothiophenes.
Materials:
-
Benzothiophene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Hydrochloric Acid (HCl), concentrated
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Crushed Ice
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.3 equivalents).
-
Solvent Addition: Add anhydrous dichloromethane to the flask to create a slurry.
-
Cooling: Cool the mixture to 0 °C in an ice bath with constant stirring.
-
Acylating Agent Addition: Dissolve acetyl chloride (1.1 equivalents) in anhydrous dichloromethane and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ slurry over 20-30 minutes, maintaining the temperature below 5 °C.
-
Substrate Addition: Dissolve benzothiophene (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the benzothiophene solution dropwise to the reaction mixture over 30-45 minutes, keeping the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired acylated benzothiophene.
Visualizing the Science: Diagrams
Troubleshooting Workflow for Low Yield
Caption: A stepwise workflow for troubleshooting low yields.
Mechanism of Friedel-Crafts Acylation of Benzothiophene
Caption: The mechanism of Friedel-Crafts acylation on benzothiophene.
References
- BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Troubleshooting Friedel-Crafts Acylation with Electron-Withdrawing Groups. BenchChem Technical Support.
-
Pal, S., Khan, M. A., Bindu, P., & Dubey, P. K. (2007). Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction. Beilstein Journal of Organic Chemistry, 3, 35. [Link]
- Olah, G. A., Kuhn, S. J., Flood, S. H., & Hardie, B. A. (1964). Aromatic Substitution. XXII. Acetylation of Benzene, Alkylbenzenes, and Halobenzenes with Methyloxocarbonium (Acetylium) Hexafluoro- and Hexachloroantimonate. Journal of the American Chemical Society, 86(11), 2203–2210.
-
Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Pal, S., Khan, M. A., Bindu, P., & Dubey, P. K. (2007). Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction. National Center for Biotechnology Information. Retrieved from [Link]
- International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research, 3(1), 25-31.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell.
-
PubChem. (n.d.). 2-Acetylthiophene. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Advances, 6, 37031-37038. [Link]
- University of Liverpool. (2002). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Green Chemistry, 4, 159-162.
- International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. International Journal of Chemical Studies, 3(1), 20-25.
-
ResearchGate. (2025). Reactivity of[1]Benzothieno[3,2-b][1]benzothiophene — Electrophilic and Metalation Reactions. Retrieved from [Link]
-
ResearchGate. (2025). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. Retrieved from [Link]
- BenchChem. (2025). Experimental protocol for Friedel-Crafts acylation to synthesize 3-Acetylbenzophenone. BenchChem Technical Support.
-
Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
- TSI Journals. (2014).
- Google Patents. (n.d.). US2492629A - Acylation of thiophene.
-
Zenodo. (n.d.). Friedel-Crafts acylation of furan and thiophene using ytterbimn(nl) trifluoromethanesulfonate in [BPy ][BF 4] ionic liquid. Retrieved from [Link]
- Royal Society of Chemistry. (2018). Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions. Organic Chemistry Frontiers, 5, 113-119.
- Royal Society of Chemistry. (2020). Quantitative comparison of the copolymerisation kinetics in catalyst-transfer copolymerisation to synthesise polythiophenes. Polymer Chemistry, 11, 5671-5678.
-
ResearchGate. (n.d.). Synthetic concept via Friedel‐Crafts acylation was not successfully applied. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions. Organic Chemistry Frontiers, 5(1), 113-119. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 傅-克酰基化反应 [sigmaaldrich.com]
- 6. Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
byproduct formation in the deprotection of silyl ethers
Introduction
Silyl ethers are indispensable as protecting groups for hydroxyl functionalities in modern organic synthesis, prized for their ease of installation and tunable stability.[1] However, the cleavage of these robust groups can be fraught with challenges, leading to incomplete reactions, undesired side products, and complex purification issues. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, empowering researchers to navigate the complexities of silyl ether deprotection and achieve clean, high-yielding transformations.
Core Principles of Silyl Ether Deprotection
The successful removal of a silyl ether hinges on understanding the interplay between the silyl group's steric and electronic properties and the chosen deprotection method. The stability of common silyl ethers generally follows predictable trends, which is foundational for devising a selective deprotection strategy.[2][3]
| Condition | Relative Stability Trend (Least Stable > Most Stable) |
| Acidic Conditions | TMS < TES < TBDMS < TIPS < TBDPS[3][4] |
| Basic Conditions | TMS < TES < TBDMS ≈ TBDPS < TIPS[3] |
| Table 1. Relative stability of common silyl ethers under acidic and basic conditions. |
Deprotection is typically accomplished through one of three mechanistic pathways:
-
Fluoride-Mediated Cleavage: This is the most common method, leveraging the exceptionally high affinity of silicon for fluoride.[1] Reagents like tetrabutylammonium fluoride (TBAF) attack the silicon atom, forming a transient pentacoordinate intermediate that readily collapses to release the alkoxide and a stable silyl fluoride.[1][5][6] The immense thermodynamic driving force of forming the Si-F bond makes this method highly effective.[7]
-
Acid-Catalyzed Hydrolysis: This method involves protonation of the ether oxygen, making it a better leaving group.[7] Subsequent nucleophilic attack by a solvent molecule (like water or methanol) on the silicon atom leads to cleavage. Less sterically hindered silyl ethers are more susceptible to acidic deprotection.[2]
-
Base-Catalyzed Hydrolysis: While less common due to the general stability of silyl ethers to base, this method can be effective for less hindered groups like TMS or TES.[3][7] It typically proceeds via nucleophilic attack of a hydroxide or alkoxide ion on the silicon center.
Troubleshooting Guide: Byproduct Formation & Other Issues
This section addresses common problems encountered during silyl ether deprotection in a practical question-and-answer format.
Problem 1: Incomplete or Sluggish Deprotection
Q1: My TBDMS ether deprotection with TBAF is extremely slow and stalls before completion. What are the likely causes and how can I drive it to completion?
A1: This is a frequent issue, often rooted in reagent quality or reaction conditions.
Root Cause Analysis:
-
TBAF Reagent Quality (Water Content): Commercial TBAF solutions in THF contain varying amounts of water, which is essential for its reactivity. However, excessive water can significantly hinder the reaction, particularly for substrates like pyrimidine nucleosides.[8][9][10] Conversely, completely anhydrous TBAF is poorly reactive. An optimal, low water content (less than 5% w/w) is often crucial for efficient deprotection.[8][9]
-
Steric Hindrance: Highly hindered silyl ethers (e.g., a TBDMS group on a neopentyl or tertiary alcohol) will react much slower than those on primary alcohols.[2] The reaction may require more forcing conditions.
-
Insufficient Reagent: Using only a slight excess (e.g., 1.1 equivalents) of TBAF may not be enough to overcome reactant impurities or achieve a practical reaction rate.
Troubleshooting & Optimization Protocol:
-
Assess and Adjust TBAF Water Content: If you suspect high water content in your TBAF solution, add activated molecular sieves (3Å or 4Å) to the bottle and let it stand for several hours before use.[8][9] This is a reliable method to ensure the reagent is sufficiently dry.
-
Increase Reagent Stoichiometry & Temperature:
-
Increase the amount of TBAF solution to 1.5-2.0 equivalents.
-
If the reaction is still slow at room temperature, gently warm the mixture to 40-50 °C. Monitor carefully by TLC to avoid potential side reactions.
-
-
Consider a Stronger Fluoride Source: For exceptionally stubborn silyl ethers, switching to a more potent reagent may be necessary.
-
HF-Pyridine (HF•Py): This reagent is significantly more reactive than TBAF and is often used for cleaving robust groups like TBDPS.[11]
-
Protocol: To your substrate in THF or CH3CN at 0 °C, slowly add HF•Py (1.5-3.0 equiv). Caution: HF is highly corrosive and toxic. All manipulations must be performed in a chemical fume hood using plasticware (e.g., polyethylene or Teflon vials and syringes).[4]
-
-
Triethylamine Trihydrofluoride (Et3N•3HF): A milder and more user-friendly alternative to HF•Py that can be effective for difficult deprotections.[12]
-
Caption: Troubleshooting workflow for incomplete deprotection.
Problem 2: Formation of Siloxane & Silanol Byproducts
Q2: After my deprotection and workup, my NMR is messy, showing broad signals that I suspect are silicon-based byproducts. Why does this happen and how can I get rid of them?
A2: The formation of silanols (R₃Si-OH) and their condensation products, siloxanes (R₃Si-O-SiR₃), is an inherent part of silyl ether deprotection.[13] These byproducts are often greasy, non-polar oils that can complicate purification.
Mechanism of Byproduct Formation:
The initial cleavage generates a silanol. During aqueous workup or upon standing, these silanols can self-condense to form the corresponding disiloxane. This process is often catalyzed by residual acid or base.
Caption: Pathway for siloxane byproduct formation.
Purification & Removal Strategies:
Standard silica gel chromatography can be challenging because these byproducts often co-elute with non-polar to moderately polar products.[14]
-
Protocol 1: Basic Wash: If your product is stable to base, a wash with aqueous 1M NaOH can help. The hydroxide deprotonates the silanol to form a water-soluble silicate salt, which partitions into the aqueous layer.
-
Dilute the crude reaction mixture in an organic solvent (e.g., EtOAc or DCM).
-
Wash the organic layer 2-3 times with 1M NaOH.
-
Wash with brine, dry over Na₂SO₄ or MgSO₄, and concentrate.
-
-
Protocol 2: "Grease-out" Precipitation: This technique is effective for removing highly non-polar silyl byproducts from more polar products.[13]
-
Dissolve the crude mixture in a minimal amount of a polar solvent in which your desired product is soluble (e.g., acetonitrile or methanol).
-
Add a non-polar solvent in which the silyl byproducts are soluble but the desired product is not (e.g., hexanes).
-
Cool the mixture. The desired product may precipitate or crystallize out, leaving the silyl impurities in the mother liquor.
-
-
Protocol 3: Specialized Chromatography:
-
Deactivated Silica: Acidic sites on standard silica gel can cause streaking of amine-containing products. Running the column with a solvent system containing 1-2% triethylamine can neutralize these sites and improve separation.[13]
-
Reverse-Phase Chromatography: For very polar products, C18 reverse-phase chromatography is an excellent alternative, as the non-polar silyl impurities will be strongly retained or elute much later than the desired compound.
-
Problem 3: Substrate Degradation & Rearrangement
Q3: My substrate contains a base-sensitive ester, and I'm seeing significant hydrolysis during my TBAF deprotection. In another case, I observed migration of a silyl group from a secondary to a primary alcohol. How can I prevent these side reactions?
A3: These issues stem from the inherent reactivity of the deprotection reagents and intermediates.
Root Cause Analysis:
-
Basicity of TBAF: The TBAF reagent itself is basic.[1] More importantly, the deprotection reaction generates an alkoxide intermediate, which is a strong base and can catalyze reactions like elimination, epimerization, or hydrolysis of sensitive functional groups.[6]
-
Silyl Migration: Intramolecular migration of a silyl group, typically from a sterically hindered position to a less hindered one (e.g., secondary to primary hydroxyl), can occur under both acidic and basic conditions. This rearrangement is driven by the formation of a thermodynamically more stable silyl ether.[15]
Preventative Measures & Protocols:
-
Buffered TBAF Deprotection: To neutralize the basic alkoxide as it forms, the reaction can be buffered with a mild acid.
-
Protocol: Add TBAF (1.5 equiv) to a solution of the silyl ether in THF. Immediately after, add glacial acetic acid (1.5 equiv). Stir at room temperature and monitor by TLC. This method is highly effective at preventing base-mediated decomposition.[15]
-
-
Choosing Milder, pH-Neutral Reagents: When dealing with very sensitive substrates, avoiding strongly basic or acidic conditions is key.
-
Ammonium Fluoride (NH₄F): A mild, near-neutral source of fluoride that is buffered by its own conjugate acid.
-
Protocol: Dissolve the silyl ether in methanol and add a saturated solution of NH₄F. Heat the reaction to reflux and monitor. This method is particularly useful for cleaving TBS ethers in the presence of acid-labile groups.[4]
-
-
Acetyl Chloride in Methanol: This generates HCl in situ under mild, anhydrous conditions. It is effective for cleaving TBDMS and TBDPS ethers and avoids aqueous workups.[16]
-
Protocol: Dissolve the silyl ether in dry methanol. Cool to 0 °C and add a catalytic amount of acetyl chloride (0.1-0.2 equiv). Allow to warm to room temperature. The reaction is typically clean and generates volatile byproducts.[16]
-
-
-
Preventing Silyl Migration:
-
Use buffered or pH-neutral conditions as described above to minimize the concentration of charged intermediates that facilitate migration.
-
Run the reaction at the lowest possible temperature (e.g., 0 °C or -20 °C) to slow the rate of migration relative to deprotection.
-
In complex molecules, the order of protecting group removal is critical. It may be necessary to deprotect a less-hindered silyl group first under very mild conditions to avoid it being the acceptor in a migration event.[2]
-
| Deprotection Method | Reagent(s) | Common Silicon Byproducts | Potential Substrate Side Reactions |
| Fluoride-Mediated | TBAF in THF | Silanols, Siloxanes, Fluorosilanes | Silyl migration, elimination, ester hydrolysis (due to basicity)[15] |
| HF-Pyridine | Silanols, Siloxanes, Fluorosilanes | Cleavage of very acid-labile groups | |
| Acid-Mediated | Acetic Acid, HCl, TFA | Silanols, Siloxanes | Cleavage of other acid-labile groups (acetals, trityl ethers)[11] |
| Buffered/Mild | TBAF / Acetic Acid | Silanols, Siloxanes | Minimized base-catalyzed side reactions[15] |
| NH₄F in MeOH | Silanols, Siloxanes | Generally very mild and selective | |
| Table 2. Summary of common deprotection methods and associated byproducts/side reactions. |
Frequently Asked Questions (FAQs)
Q: Can I selectively deprotect one silyl ether in the presence of another? A: Yes, this is a cornerstone of modern synthesis and is highly achievable by exploiting the differential stability of silyl ethers.[2][4] For example, a labile TMS or TES group can often be removed with mild acidic conditions (like pyridinium p-toluenesulfonate, PPTS, in methanol) while leaving a robust TBDMS or TIPS group intact.[7] Conversely, a primary TBDMS ether can often be cleaved with TBAF at low temperatures in the presence of a more hindered secondary TBDMS or a TBDPS group.[17] Extensive literature exists on these selective transformations.[11][18]
Q: Are there any metal-free deprotection methods for very sensitive compounds? A: Absolutely. Most common methods are already metal-free. Fluoride-based (TBAF, HF•Py) and acid-catalyzed (TFA, HCl, PPTS) methods do not involve metals.[17] Recently, methods using catalytic amounts of reagents like iron(III) chloride have been developed for very mild and selective cleavage, but these are less common.[19] For extremely sensitive applications where even trace metals are a concern, fluoride or acid-based methods are the standard choice.
Q: My crude product is an oil, and I suspect it's contaminated with siloxane. How can I confirm this? A: ¹H NMR is a good indicator. Siloxane and silanol byproducts often appear as broad, overlapping signals in the alkyl region (typically 0.0-1.2 ppm) and can be difficult to assign. A ²⁹Si NMR experiment would provide definitive proof but is less common. A simple diagnostic test is to take the crude oil, dissolve it in a solvent like ether, and wash it with 1M NaOH. If the ¹H NMR of the organic layer is significantly cleaner afterward, it strongly suggests the presence of removable silicon-based impurities.
References
- BenchChem. (2025). Application Notes and Protocols: Deprotection of Silyl Ethers using Tetrabutylammonium Fluoride (TBAF).
- BenchChem. (2025). Technical Support Center: Purification of TBDPS-Deprotected Reaction Mixtures.
- Hogrefe, R. I., et al. (1993). Effect of excess water on the desilylation of oligoribonucleotides using tetrabutylammonium fluoride. Nucleic Acids Research, 21(20), 4739–4741.
- Hogrefe, R. I., et al. (1993). Effect of excess water on the desilylation of oligoribonucleotides using tetrabutylammonium fluoride. PMC, NIH.
- OChem Ninjas. (2020). TBAF Deprotection Mechanism. YouTube.
- BenchChem. (2025). Technical Support Center: Troubleshooting Byproduct Formation During t-Butylsilyl Ether Deprotection.
- Various Authors. (2011). Selective Deprotection of Silyl Ethers.
- OChem Ninjas. (2025). Protecting Groups for Alcohols: Silyl Ether On → TBAF Off. YouTube.
- McCampbell, E. (2014). Effect of excess water on the desilylation of oligoribonucleotides using tetrabutylammonium fluoride.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley.
- Wikipedia. (n.d.). Silyl ether.
- Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection.
- BenchChem. (n.d.). Application Notes and Protocols for the Deprotection of 2'-TBDMS-rU using Tetrabutylammonium Fluoride (TBAF).
- Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.
- Khan, A. T., & Mondal, E. (2003). A mild and efficient method for the cleavage of t-butyldimethylsilyl (TBDMS) ethers with acetyl chloride in dry methanol. Synlett, 2003(05), 694-698.
- BenchChem. (2025).
- Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
- ResearchGate. (2018).
- Li, B., et al. (2005). Facile Cleavage of Silyl Protecting Groups with Catalytic Amounts of FeCl3. Synlett, 2005(14), 2237-2239.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Silyl ether - Wikipedia [en.wikipedia.org]
- 3. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Effect of excess water on the desilylation of oligoribonucleotides using tetrabutylammonium fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 17. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 18. wiley.com [wiley.com]
- 19. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Technical Support Center: Scaling Up the Synthesis of Raloxifene Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful scale-up of pharmaceutical intermediates is a critical phase in drug development, often presenting unique challenges not encountered at the bench scale. This technical support center provides practical, in-depth guidance for troubleshooting common issues encountered during the large-scale synthesis of key intermediates for Raloxifene, a selective estrogen receptor modulator (SERM). As Senior Application Scientists, we offer insights grounded in established chemical principles and extensive field experience to ensure the robustness and efficiency of your synthetic processes.
This guide is structured in a question-and-answer format to directly address specific problems you may face. We will delve into the causality behind experimental choices, providing not just solutions, but a deeper understanding of the underlying chemistry.
Core Raloxifene Intermediates
The synthesis of Raloxifene typically involves the coupling of two key intermediates: a substituted benzothiophene core and a side chain containing a piperidinyl ethoxy benzoyl moiety. This guide will focus on the scalable synthesis of these precursors:
-
Intermediate A: 2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol
-
Intermediate B: 4-(2-(piperidin-1-yl)ethoxy)benzoyl chloride
I. Troubleshooting the Synthesis of 2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol (Intermediate A)
This crucial benzothiophene core is often synthesized via a multi-step process.[1][2][3] A common route involves the demethylation of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene.[4]
Frequently Asked Questions (FAQs)
Q1: My demethylation of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene is sluggish and gives a low yield. What are the likely causes and how can I optimize this step?
A1: Low yields in this demethylation step on a large scale are frequently linked to several factors:
-
Inefficient Demethylating Agent: The choice and handling of the demethylating agent are critical. While traditional reagents like boron tribromide (BBr₃) are effective, they can be hazardous and difficult to handle on a large scale. An alternative and often more industrially viable approach is the use of a Lewis acid in combination with a nucleophilic thiol, such as aluminum chloride (AlCl₃) and ethanethiol or decanethiol.[4][5] The thiol acts as a soft nucleophile to cleave the methyl ether.
-
Moisture Contamination: Lewis acids like AlCl₃ are extremely sensitive to moisture, which will quench the reagent and inhibit the reaction.[6] Ensure all solvents, reagents, and glassware are rigorously dried before use. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired byproducts. A gradual increase in temperature after the initial mixing of reagents is often recommended to maintain control over the reaction exotherm.
-
Insufficient Reaction Time: Scale-up reactions often require longer reaction times than their bench-scale counterparts due to mass and heat transfer limitations. Monitor the reaction progress closely using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC), to ensure completion.
Troubleshooting Workflow for Demethylation:
Caption: Troubleshooting workflow for low yield in demethylation.
Q2: I'm observing significant levels of impurities after the demethylation and workup. What are the common impurities and how can I minimize their formation?
A2: Impurity profiles can become more complex on a larger scale. Common impurities in this step include:
-
Mono-demethylated Products: Incomplete reaction can leave one of the two methoxy groups intact. To address this, ensure a sufficient stoichiometric amount of the demethylating agent is used and that the reaction is allowed to proceed to completion.
-
Re-methylation or Alkylation: If the workup procedure is not carefully controlled, re-methylation or alkylation of the newly formed hydroxyl groups can occur, especially if certain solvents or quenching agents are used. A carefully planned quenching and extraction procedure is crucial.
-
Sulfur-related Impurities: The benzothiophene core can be susceptible to oxidation or other side reactions involving the sulfur atom. Maintaining an inert atmosphere during the reaction can help mitigate oxidative side reactions.
Strategies for Impurity Control:
| Impurity Type | Potential Cause | Recommended Action |
| Mono-demethylated Products | Insufficient demethylating agent or reaction time. | Increase stoichiometry of demethylating agent and monitor reaction to completion. |
| Re-alkylation Products | Improper workup procedure. | Optimize quenching and extraction steps. Consider using a non-alkylating quenching agent. |
| Oxidized Impurities | Exposure to air during reaction or workup. | Maintain an inert atmosphere (N₂ or Ar) throughout the process.[7] |
II. Troubleshooting the Synthesis of 4-(2-(piperidin-1-yl)ethoxy)benzoyl chloride (Intermediate B)
This acyl chloride intermediate is typically prepared from 4-(2-(piperidin-1-yl)ethoxy)benzoic acid hydrochloride.[8][9] The conversion to the acyl chloride is a critical step that can present challenges during scale-up.
Frequently Asked Questions (FAQs)
Q3: My attempt to synthesize 4-(2-(piperidin-1-yl)ethoxy)benzoyl chloride resulted in a low yield and a product that is difficult to handle. What are the key considerations for this conversion?
A3: The synthesis of this acyl chloride is sensitive to reaction conditions, and several factors can contribute to low yields and handling difficulties on a larger scale:
-
Choice of Chlorinating Agent: Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[7][8] However, on a large scale, the removal of excess SOCl₂ and the HCl byproduct can be challenging. An alternative is oxalyl chloride, which often allows for milder reaction conditions, but can be more expensive.
-
Reaction Solvent: The choice of solvent is critical. A non-reactive, anhydrous solvent such as dichloromethane (DCM) or toluene is typically used.[10] The solvent must be able to dissolve the starting material and remain inert to the highly reactive acyl chloride product.
-
Temperature Control: The reaction is often exothermic. Maintaining a low to moderate temperature during the addition of the chlorinating agent is crucial to prevent side reactions and degradation of the product.
-
Moisture Sensitivity: Acyl chlorides are highly susceptible to hydrolysis.[11] Strict anhydrous conditions are essential throughout the process, from the drying of the starting material and solvent to the reaction itself and the subsequent handling of the product. Any exposure to moisture will convert the acyl chloride back to the carboxylic acid.
Q4: I'm having trouble with the purification and isolation of the 4-(2-(piperidin-1-yl)ethoxy)benzoyl chloride. What are some effective strategies for obtaining a high-purity product on a large scale?
A4: The purification of acyl chlorides can be challenging due to their reactivity. Here are some strategies for large-scale purification:
-
In-situ Use: Often, the most efficient approach is to use the crude acyl chloride directly in the next step of the synthesis without isolation.[12] This minimizes handling and potential decomposition. After the reaction is complete, excess chlorinating agent and solvent can be removed under vacuum.
-
Crystallization: If isolation is necessary, crystallization can be an effective purification method. This typically involves dissolving the crude product in a suitable solvent at an elevated temperature and then cooling to induce crystallization. The choice of solvent is critical and may require some experimentation.
-
Azeotropic Removal of Excess Reagent: For reagents like thionyl chloride, co-evaporation with an inert solvent like toluene can help to effectively remove the last traces of the reagent.
Acyl Chloride Synthesis Workflow:
Caption: General workflow for the synthesis of the acyl chloride intermediate.
III. Troubleshooting the Friedel-Crafts Acylation Coupling Step
The coupling of Intermediate A and Intermediate B via a Friedel-Crafts acylation reaction is a key bond-forming step in the synthesis of the Raloxifene precursor.[6]
Frequently Asked Questions (FAQs)
Q5: The Friedel-Crafts acylation reaction between my two intermediates is giving a low yield of the desired product. What are the most common reasons for this?
A5: Low yields in Fried-Crafts acylations on a large scale can often be traced back to a few key issues:
-
Catalyst Deactivation: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly sensitive to moisture.[6] Any water present in the reagents or solvent will deactivate the catalyst. It is crucial to use anhydrous conditions and freshly opened or purified reagents.
-
Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst, not just a catalytic amount.[6] This is because the ketone product can form a stable complex with the catalyst, effectively removing it from the reaction.[13][14]
-
Deactivated Aromatic Ring: The benzothiophene core (Intermediate A) is the nucleophile in this electrophilic aromatic substitution. While the hydroxyl groups are activating, any electron-withdrawing impurities present could deactivate the ring towards acylation.[6]
-
Suboptimal Reaction Temperature: Temperature control is critical. The initial addition of the Lewis acid should often be done at a lower temperature to control the exotherm. The reaction may then require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to side reactions and decomposition.[7]
Q6: I'm observing the formation of multiple byproducts in my Friedel-Crafts acylation. What are the likely side reactions and how can I control them?
A6: Side reactions in Friedel-Crafts acylations can lead to a complex product mixture and purification challenges. Common side reactions include:
-
Acylation at the Wrong Position: While the desired acylation is at the 3-position of the benzothiophene ring, acylation at other positions can occur, particularly if the reaction conditions are not optimized. Careful control of temperature and the rate of addition of reagents can help improve regioselectivity.
-
Polyacylation: Although the acyl group is deactivating, under harsh conditions, a second acylation can sometimes occur.[13] This is less common than in Friedel-Crafts alkylations but can be a concern. Using the correct stoichiometry of reagents is important.
-
Degradation of Starting Materials or Product: The combination of a strong Lewis acid and elevated temperatures can lead to the degradation of sensitive functional groups in the starting materials or the product. Minimizing reaction time and temperature can help to mitigate this.
Troubleshooting Guide for Friedel-Crafts Acylation:
| Issue | Potential Cause(s) | Recommended Actions |
| Low Yield | Catalyst deactivation (moisture).Insufficient catalyst.Low reaction temperature. | Ensure strictly anhydrous conditions.Use stoichiometric amounts of Lewis acid.Optimize reaction temperature profile. |
| Multiple Products | Poor regioselectivity.Polyacylation.Degradation. | Control temperature and addition rates carefully.Use precise stoichiometry.Minimize reaction time and temperature. |
| Difficult Workup | Formation of stable aluminum complexes. | Employ a carefully designed aqueous quench, potentially with acid, to break up complexes. |
IV. General Scale-Up Considerations
Q7: What are some of the broader challenges I should anticipate when moving from a laboratory-scale synthesis to a pilot or industrial scale?
A7: Scaling up a chemical synthesis introduces several challenges that are often not apparent at the bench scale:
-
Heat Transfer: Exothermic reactions that are easily controlled in a small flask can become dangerous on a large scale if the heat of reaction cannot be dissipated effectively. Proper reactor design and cooling capacity are essential. For highly exothermic reactions like Grignard reactions, which can be an alternative route in some syntheses, continuous flow chemistry is being explored to mitigate safety hazards.[15][16][17][18]
-
Mass Transfer: Inefficient mixing in a large reactor can lead to localized "hot spots" or areas of high reagent concentration, which can result in side reactions and lower yields. The choice of agitator and mixing speed is critical.
-
Reagent Addition: The rate of addition of reagents can have a significant impact on the reaction outcome. A slow, controlled addition is often necessary to manage exotherms and maintain optimal reaction conditions.
-
Safety: A thorough safety review is essential before any scale-up. This includes understanding the thermal hazards of the reaction, the toxicity of the reagents and products, and having appropriate containment and emergency procedures in place. The handling of hazardous reagents is a major challenge in manufacturing.[19]
-
Process Analytical Technology (PAT): Implementing real-time monitoring of critical process parameters (e.g., temperature, pressure, concentration) can provide better control over the reaction and help to ensure consistency between batches.[17]
Conclusion
The successful scale-up of Raloxifene intermediates requires a deep understanding of the underlying chemical principles and a systematic approach to troubleshooting. By carefully considering the factors outlined in this guide, researchers and drug development professionals can navigate the challenges of large-scale synthesis and develop robust, efficient, and safe manufacturing processes. This technical support center serves as a starting point for addressing common issues, but it is important to remember that each specific process may have its own unique challenges that require careful investigation and optimization.
References
- CN112851634A - Preparation method of raloxifene hydrochloride - Google Patents.
-
Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE. Available at: [Link]
- WO2011132194A1 - Process for the preparation of raloxifene hydrochloride - Google Patents.
- EP1641773B1 - Process for preparing raloxifene hydrochloride - Google Patents.
-
Grignard Reaction Reagents: A Toolbox for Chemists. Available at: [Link]
- US20070100147A1 - Process for preparing raloxifene hydrochloride - Google Patents.
-
Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization - Fraunhofer-Publica. Available at: [Link]
-
Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC - NIH. Available at: [Link]
- WO2011029088A2 - Preparation of raloxifene and its salts - Google Patents.
-
Improvement of Process Safety and Efficiency of Grignard Reactions by Real-Time Monitoring | Request PDF - ResearchGate. Available at: [Link]
-
Understanding CAS 84449-80-9: A Deep Dive into Raloxifene's Key Synthesis Component. Available at: [Link]
-
Solved Grignard reactions are widely used on a manufacturing | Chegg.com. Available at: [Link]
-
Synthetic method of intermediate for producing raloxifene - Eureka | Patsnap. Available at: [Link]
-
Expeditious Synthesis of 3-Aryl Benzothiophene A Raloxifene Intermediate - JOCPR. Available at: [Link]
-
Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride. Available at: [Link]
-
Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride. Available at: [Link]
-
Chapter 5: Synthesis of Raloxifene | Request PDF - ResearchGate. Available at: [Link]
-
Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems - YouTube. Available at: [Link]
-
Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects - HWI group. Available at: [Link]
-
Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride - NIH. Available at: [Link]
-
Friedel-Crafts Acylation with Practice Problems - Chemistry Steps. Available at: [Link]
-
Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator. Available at: [Link]
-
6-Hydroxy-2-(4-Hydroxyphenyl)benzo[b]thiophene - Sanika Chemicals. Available at: [Link]
-
2-(4-Hydroxyphenyl)benzo[b]thiophene-6-ol Eight Chongqing Chemdad Co.. Available at: [Link]
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PubMed Central. Available at: [Link]
-
Scale-up Synthesis of (R)- and (S)-N-(2-Benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide Hydrochloride, A Versatile Reagent for the Preparation of Tailor-Made α- And β-Amino Acids in an Enantiomerically Pure Form | Request PDF - ResearchGate. Available at: [Link]
-
Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines - IRIS UniPA. Available at: [Link]
-
Safety and Adverse Effects Associated With Raloxifene: Multiple Outcomes of Raloxifene Evaluation | Request PDF - ResearchGate. Available at: [Link]
- CN101417982A - Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)formyl chloride-1 and preparation of crystal thereof - Google Patents.
-
Synthesis and Characterization of Benzoylfentanyl and Benzoylbenzylfentanyl - DEA.gov. Available at: [Link]
Sources
- 1. 6-Hydroxy-2-(4-Hydroxy Phenyl) Benzo[B]Thiophene – Chemical Properties, Molecular Formula, Molecular Weight, Synonyms, End Use [sanikachem.com]
- 2. 2-(4-Hydroxyphenyl)benzothiophene-6-ol - Opulent Pharma [opulentpharma.com]
- 3. 2-(4-Hydroxyphenyl)benzo[b]thiophene-6-ol Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. tsijournals.com [tsijournals.com]
- 5. CN112851634A - Preparation method of raloxifene hydrochloride - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WO2011029088A2 - Preparation of raloxifene and its salts - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
- 10. iris.unipa.it [iris.unipa.it]
- 11. CN101417982A - Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)formyl chloride-1 and preparation of crystal thereof - Google Patents [patents.google.com]
- 12. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 15. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 16. Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization [publica.fraunhofer.de]
- 17. researchgate.net [researchgate.net]
- 18. Solved Grignard reactions are widely used on a manufacturing | Chegg.com [chegg.com]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene, a key intermediate in the synthesis of Raloxifene derivatives and metabolites. We will delve into the rationale behind methodological choices, present detailed experimental protocols, and compare their performance with alternative analytical techniques, supported by experimental data. Our focus is on providing researchers, scientists, and drug development professionals with a robust framework for ensuring the purity and quality of this critical compound.
Introduction: The Significance of Purity in Raloxifene Synthesis
Raloxifene, a selective estrogen receptor modulator (SERM), is widely used for the prevention and treatment of osteoporosis in postmenopausal women.[1] The synthesis of Raloxifene and its derivatives is a multi-step process where the purity of each intermediate is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).[2] The compound this compound is a crucial intermediate, often used to facilitate specific chemical modifications.[3][4] Impurities arising from its synthesis, such as starting materials, by-products, or degradation products, can impact subsequent reaction yields and, more critically, may be carried over into the final API.[5][6] Therefore, a reliable and validated analytical method for purity determination is essential.
The Role of Reversed-Phase HPLC in Purity Analysis
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most prevalent analytical technique for the separation and quantification of pharmaceutical compounds and their impurities.[7][8] Its popularity stems from its versatility, high resolving power, and compatibility with a wide range of analytes. In the context of this compound, RP-HPLC is particularly well-suited due to the non-polar nature of the tert-Butyldimethylsilyl (TBDMS) protecting group, which enhances its retention on a non-polar stationary phase.
The Causality Behind Experimental Choices
The development of a robust RP-HPLC method hinges on the careful selection of several key parameters. The choices made are not arbitrary but are based on the physicochemical properties of the analyte and potential impurities.
Experimental Workflow: HPLC Method Development
Caption: A logical workflow for the development and validation of an HPLC method.
Comparative Analysis of HPLC Methods
To ensure the comprehensive purity assessment of this compound, we will compare two distinct RP-HPLC methods: a rapid isocratic method for routine quality control and a more comprehensive gradient method for impurity profiling and stability studies.
Method 1: Isocratic RP-HPLC for Rapid Analysis
This method is designed for high-throughput analysis, offering a balance between speed and resolution for routine purity checks.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point due to its hydrophobicity, which will effectively retain the silylated Raloxifene derivative.[7]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio. The acidic pH ensures that the phenolic hydroxyl group and the piperidine nitrogen are in a consistent protonation state, leading to sharp, symmetrical peaks.[9][10]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 287 nm, a wavelength where Raloxifene and its derivatives exhibit strong absorbance.[7]
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL.
Method 2: Gradient RP-HPLC for Comprehensive Impurity Profiling
This method employs a gradient elution to resolve closely eluting impurities and is ideal for in-depth analysis and stability testing.
Experimental Protocol:
-
Instrumentation: HPLC system with a gradient pump and a photodiode array (PDA) detector.
-
Column: A high-resolution C18 or C8 column (e.g., 4.6 x 250 mm, 3.5 µm). The longer column length and smaller particle size enhance separation efficiency.[5]
-
Mobile Phase:
-
Solvent A: 0.01 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with phosphoric acid.[5]
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30-35 min: 70% to 30% B
-
35-40 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detection from 200-400 nm, with quantification at 280 nm. The PDA detector allows for peak purity analysis and identification of co-eluting impurities.[5]
-
Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (50:50) to a concentration of 0.5 mg/mL.
Logical Relationship: Method Selection
Caption: Decision tree for selecting the appropriate HPLC method based on the analytical objective.
Data Presentation and Comparison
The performance of the two methods can be summarized and compared based on key validation parameters.
| Parameter | Method 1 (Isocratic) | Method 2 (Gradient) | Rationale |
| Retention Time of Main Peak | ~4.5 min | ~18 min | The higher organic content in the isocratic mobile phase leads to faster elution. |
| Resolution of Key Impurities | Moderate | High | The gradient allows for the separation of impurities with a wider range of polarities. |
| Run Time | 10 min | 40 min | The isocratic method is significantly faster, making it suitable for routine analysis. |
| Limit of Detection (LOD) | ~0.03 µg/mL[7] | ~0.02 µg/mL[8] | The gradient method often provides slightly better sensitivity due to sharper peaks for late-eluting compounds. |
| Limit of Quantification (LOQ) | ~0.10 µg/mL[7] | ~0.06 µg/mL | Similar to LOD, the gradient method can offer a lower quantification limit. |
| Precision (%RSD) | < 1%[7] | < 1% | Both methods should demonstrate high precision for reliable quantification. |
| Accuracy (% Recovery) | 98-102%[7] | 98-102% | Both methods should provide accurate results when validated correctly. |
Alternative and Complementary Analytical Techniques
While RP-HPLC is the gold standard, other techniques can provide valuable complementary information.
-
Ultra-Performance Liquid Chromatography (UPLC): Offers higher resolution and faster analysis times compared to conventional HPLC due to the use of sub-2 µm particle size columns. A UPLC method could be developed to further improve throughput.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides structural information about impurities, which is crucial for their identification and characterization. An LC-MS compatible method can be developed using volatile mobile phase additives like formic acid or ammonium formate.[5]
-
Gas Chromatography (GC): Not suitable for the analysis of this compound due to its high molecular weight and low volatility.
-
Capillary Electrophoresis (CE): Can be a powerful separation technique, particularly for charged species. However, method development can be more complex than for HPLC.
Conclusion and Recommendations
For the routine purity assessment of this compound, the isocratic RP-HPLC method (Method 1) provides a rapid and reliable solution. For comprehensive impurity profiling, method validation, and stability studies, the gradient RP-HPLC method (Method 2) is recommended due to its superior resolving power. For the definitive identification of unknown impurities, coupling the gradient HPLC method to a mass spectrometer is the most effective approach. The choice of method should always be guided by the specific analytical requirements and the stage of drug development.
References
-
BUCHI REDDY R, VENKATESHWAR GOUD T, NAGAMANI N, et al. Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride. Sci Pharm. 2012;80(3):605-617. [Link]
-
Saini D, Baboota S, Ali M, et al. Development and validation of a stability- indicating reversed phase ultra performance liquid chromatographic method for the quantitative analysis of raloxifene hydrochloride in pharmaceutical dosage form. Journal of liquid chromatography & related technologies. 2012;35(1):162-173. [Link]
-
Vijay Kumar B, et al. Development and validation of RP-HPLC method for determination of Raloxifene Hydrochloride from pharmaceutical preparation. Journal of Chemical and Pharmaceutical Research. 2011;3(3):784-791. [Link]
-
Nageswara Rao R, Basaveswara Rao MV. Gradient RP-HPLC method for the determination of Purity and Assay of Raloxifenehydrochloride in Bulk Drug. Research Journal of Chemical Sciences. 2011;1(8):48-52. [Link]
-
Reddy RB, Goud TV, Nagamani N, et al. Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride. Sci Pharm. 2012;80(3):605-617. [Link]
-
BUCHI REDDY R, VENKATESHWAR GOUD T, NAGAMANI N, et al. Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride. Sci Pharm. 2012;80(3):605-617. [Link]
-
Basavaiah K, Kumar URA, Tharpa K. HPLC analysis of raloxifene hydrochloride and its application to drug quality control studies. Acta Pharm. 2008;58(3):347-356. [Link]
-
Pulla Reddy S. Development and Validation of RP-HPLC Method for the Estimation of Raloxifene in Marketed Formulations. Asian Journal of Chemistry. 2012;2(6):358-362. [Link]
-
SynThink. Raloxifene EP Impurities & USP Related Compounds. SynThink. [Link]
-
Reddy RB, Goud TV, Nagamani N, et al. Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride. ResearchGate. 2012. [Link]
-
Patel S, et al. Stability Indicating Method Development and Validation of Raloxifene HCl in Bulk and Formulation. Journal of Drug Delivery and Therapeutics. 2021;11(4-S):12-18. [Link]
-
Sütő Z, et al. HPLC analysis of raloxifene hydrochloride and its application to drug quality control studies. Journal of Pharmaceutical and Biomedical Analysis. 2010;52(1):103-108. [Link]
-
Ranganayakulu Y, et al. Analytical method validation and quantification of raloxifene hydrochloride and its related substance in API using reverse phase - liquid chromatographic method. Scholars Academic Journal of Pharmacy. 2017;6(11):474-482. [Link]
-
Jain S, et al. Analytical Review on Raloxifene -An Estrogen Receptor Modulator in Different Pharmaceutical Formulations and Biological Fluids. Inventi Rapid: Pharm Analysis & Quality Assurance. 2017. [Link]
-
Patel J, et al. Development and Validation of HPLC Method Using Hydrotropic Mobile Phase for the Estimation of Raloxifene Hydrochloride. South Eastern European Journal of Public Health. 2019. [Link]
-
Li W, et al. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. ACS Med Chem Lett. 2014;5(7):829-833. [Link]
-
CeMines. 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene. CeMines. [Link]
Sources
- 1. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene | CeMines [cemines.com]
- 5. Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and characterization of potential impurities in raloxifene hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. tandfonline.com [tandfonline.com]
- 9. isca.me [isca.me]
- 10. researchgate.net [researchgate.net]
- 11. jchr.org [jchr.org]
A Senior Application Scientist's Guide to the LC-MS/MS Characterization of Silylated Raloxifene
An Objective Comparison of Derivatization-Based and Conventional Analytical Approaches
Introduction: The Analytical Challenge of Raloxifene
Raloxifene is a selective estrogen receptor modulator (SERM) utilized for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[1][2] Its mechanism involves mimicking the positive effects of estrogen on bone density while acting as an estrogen antagonist in breast and uterine tissues.[2][3] From a bioanalytical perspective, Raloxifene presents several challenges. It is extensively metabolized, primarily through glucuronidation, resulting in low bioavailability (around 2%) of the parent drug.[2][4] Consequently, concentrations in biological matrices like plasma and urine are often very low, demanding highly sensitive analytical methods for accurate pharmacokinetic and metabolic studies.[5][6][7]
While direct LC-MS/MS analysis is a powerful tool for Raloxifene quantification, its two phenolic hydroxyl groups impart a polarity that can sometimes lead to chromatographic peak tailing and interactions with the analytical column. Chemical derivatization offers a strategic approach to overcome these issues by modifying the analyte's chemical properties to enhance its analytical performance. This guide provides an in-depth exploration of silylation as a derivatization strategy for Raloxifene, comparing its projected performance against established, non-derivatized LC-MS/MS methods and other analytical alternatives.
The Rationale for Silylation: Enhancing Analytical Performance
Derivatization in mass spectrometry involves chemically modifying an analyte to improve its suitability for analysis.[8] Silylation is a robust technique where an active hydrogen in a polar functional group (like the hydroxyl groups on Raloxifene) is replaced by a silyl group, typically a trimethylsilyl (TMS) group.[8][9]
The primary motivations for silylating a molecule like Raloxifene are:
-
Increased Volatility and Thermal Stability: While more critical for Gas Chromatography (GC-MS), enhancing these properties can also be beneficial in the heated electrospray ionization (HESI) sources used in LC-MS/MS.[10][11]
-
Improved Chromatographic Behavior: Masking the polar hydroxyl groups reduces the potential for hydrogen bonding with residual silanols on the silica-based stationary phase of the LC column. This often leads to more symmetrical, sharper chromatographic peaks, which directly translates to improved sensitivity and more reliable integration.
-
Enhanced Ionization Efficiency: In some cases, derivatization can improve the efficiency of analyte ionization in the MS source, leading to a stronger signal.[10]
-
Characteristic Fragmentation: The introduction of TMS groups creates new, predictable fragmentation pathways upon collision-induced dissociation (CID) in the mass spectrometer, which can be exploited to develop highly specific and sensitive Selected Reaction Monitoring (SRM) methods.[9]
Experimental Protocol: Silylation of Raloxifene
This protocol describes a self-validating system for the derivatization of Raloxifene. The causality behind each step is explained to ensure methodological transparency and reproducibility.
Core Principle: The reaction involves the nucleophilic attack of the deprotonated phenolic hydroxyl groups of Raloxifene on the silicon atom of the silylating agent. A catalyst is often used to enhance the reactivity of the silylating agent.
Reagents & Materials:
-
Raloxifene standard
-
Silylating Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solvent: Acetonitrile (Anhydrous, HPLC grade)
-
Vials: 2 mL amber glass vials with PTFE-lined caps
-
Heating block or oven
Step-by-Step Methodology:
-
Sample Preparation: Begin with a dried extract of Raloxifene from a biological matrix (e.g., following solid-phase extraction or liquid-liquid extraction). It is critical to ensure the extract is completely free of water, as moisture will preferentially react with and consume the silylating agent.[10]
-
Reconstitution: Reconstitute the dried extract in 50 µL of anhydrous acetonitrile.
-
Addition of Silylating Agent: Add 50 µL of BSTFA + 1% TMCS to the vial. The BSTFA is the primary silylating donor, while the TMCS acts as a catalyst, making the hydroxyl groups more reactive.[9]
-
Reaction Incubation: Securely cap the vial and heat at 60-70°C for 30 minutes. The elevated temperature ensures the reaction proceeds to completion, resulting in the formation of di-silylated Raloxifene.
-
Cooling & Analysis: Allow the vial to cool to room temperature before analysis. The derivatized sample is now ready for injection into the LC-MS/MS system.
Experimental Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample preparation through data acquisition for silylated Raloxifene.
Caption: Workflow for the analysis of silylated Raloxifene.
LC-MS/MS Characterization of Silylated Raloxifene
Liquid Chromatography Parameters:
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would start at ~30% B, ramp to 95% B, hold, and then re-equilibrate. The less polar nature of the silylated derivative may require a higher initial organic phase percentage compared to the underivatized form.
-
Flow Rate: 0.3 - 0.4 mL/min
-
Column Temperature: 40°C
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitoring Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)
-
Proposed MRM Transitions:
-
Di-TMS-Raloxifene Precursor Ion: The molecular weight of Raloxifene is ~473.17 g/mol . Adding two TMS groups ((CH₃)₃Si) replaces two protons, adding (72.09 x 2) Da. The expected monoisotopic mass of the derivatized molecule is approximately 617.3. The protonated precursor ion [M+H]⁺ would therefore be m/z 618.3 .
-
Product Ions: The most common product ion for underivatized Raloxifene is m/z 112.1 , corresponding to the charged 4-(2-(piperidin-1-yl)ethoxy)benzoyl fragment.[14][15] This fragment is distal to the silylation sites and is expected to be a stable, abundant product ion for the derivatized compound as well. Another likely fragmentation would be the neutral loss of a trimethylsilanol group ((CH₃)₃SiOH), resulting in a fragment at m/z 528.2.
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Di-TMS-Raloxifene 618.3 112.1 Optimized (e.g., 35-45) Di-TMS-Raloxifene 618.3 528.2 Optimized (e.g., 20-30)
Visualizing the Fragmentation Pathway
The derivatization provides a large precursor mass with specific fragmentation points, enhancing selectivity.
Caption: Proposed fragmentation of silylated Raloxifene.
Comparative Performance Analysis
The primary advantage of silylation is the anticipated improvement in sensitivity and chromatographic performance. The following table compares the validated performance of common non-derivatized methods with the projected capabilities of a silylation-based LC-MS/MS approach.
| Method | Analyte Form | Linearity Range (ng/mL) | LOQ (ng/mL) | Key Advantages & Disadvantages |
| Silylated LC-MS/MS | Di-TMS-Raloxifene | Projected: 0.01 - 50 | Projected: < 0.1 | Pro: Potentially higher sensitivity, improved peak shape, high specificity. Con: Requires extra sample prep step, sensitive to moisture. |
| LC-MS/MS [5][15][16] | Raloxifene (Native) | 0.2 - 250 | 0.2 - 1.0 | Pro: High sensitivity and specificity, no derivatization needed. Con: Potential for peak tailing, requires extensive sample cleanup. |
| LC-MS/MS (Urine) [6][17] | Raloxifene (after hydrolysis) | 0.5 - 100 | 0.5 | Pro: Good sensitivity for doping control. Con: Requires enzymatic hydrolysis to measure total Raloxifene. |
| HPLC-UV [18][19] | Raloxifene (Native) | 500 - 10,000 | ~300 - 600 | Pro: Simple, widely available instrumentation. Con: Lacks sensitivity for bioanalysis, susceptible to matrix interference. |
| MEKC [18][20] | Raloxifene (Native) | Not specified for bioanalysis | Not specified for bioanalysis | Pro: High separation efficiency, low sample/reagent consumption. Con: Less sensitive than MS, not as common in routine labs. |
Conclusion
The characterization of Raloxifene via LC-MS/MS following silylation presents a compelling strategy for researchers seeking to achieve the utmost sensitivity and chromatographic fidelity. By converting the polar phenolic hydroxyl groups to nonpolar trimethylsilyl ethers, this approach directly addresses common analytical hurdles such as poor peak shape and enables the development of a highly specific MRM assay with a high-mass precursor ion, moving it away from potential low-mass matrix interferences.
While direct LC-MS/MS analysis of underivatized Raloxifene is a well-established and validated method, the addition of a silylation step can be a powerful tool for pushing the limits of quantification, particularly in challenging matrices or in studies requiring the detection of exceptionally low concentrations. The decision to implement this derivatization strategy should be weighed against the additional sample preparation time. For applications where ultimate performance is paramount, the benefits of silylation in enhancing data quality and confidence are undeniable.
References
-
Trontelj, J., Vovk, T., Bogataj, M., & Mrhar, A. (2007). Development and validation of a liquid chromatography-tandem mass spectrometry assay for determination of raloxifene and its metabolites in human plasma. Journal of Chromatography B, 855(2), 220-227. [Link]
-
Changfu Chemical. An In-Depth Guide to Silylation Reagents: Applications and Benefits. Changfu Chemical Official Website. [Link]
-
Salomies, H., Kostiainen, R., & Ketola, R. A. (2015). Development of alternative methods for the determination of raloxifene hydrochloride in tablet dosage form. Brazilian Journal of Pharmaceutical Sciences, 51(3), 539-549. [Link]
-
Wikipedia. Silylation. Wikipedia, The Free Encyclopedia. [Link]
-
Lin, W. D., Chen, C. Y., Lin, W. L., & Hsu, M. C. (2013). Determination of Raloxifene in Urine by Liquid Chromatography–Tandem Mass Spectrometry for Doping. Journal of Analytical Toxicology, 37(6), 333-338. [Link]
-
Journal of Chemical Health Risks. (2024). Bioanalytical Method Development and Validation for the Estimation of Raloxifene Hydrochloride. Journal of Chemical Health Risks. [Link]
-
Trontelj, J., Vovk, T., Bogataj, M., & Mrhar, A. (2005). HPLC analysis of raloxifene hydrochloride and its application to drug quality control studies. Pharmacological Research, 52(4), 334-339. [Link]
-
Pinto, E. C., de Rossi, A., & de Oliveira, M. A. L. (2015). Development of alternative methods for the determination of raloxifene hydrochloride in tablet dosage form. ResearchGate. [Link]
-
Halket, J., & Zaikin, V. (2003). Derivatization in Mass Spectrometry—1. Silylation. Semantic Scholar. [Link]
-
Zhang, Y., et al. (2020). Development and validation of ultra-high-performance liquid chromatography-mass spectrometry method for the determination of raloxifene and its phase II metabolites in plasma: Application to pharmacokinetic studies in rats. Journal of Separation Science, 43(24), 4414-4423. [Link]
-
Chauhan, D., et al. (2024). LC-MS/MS method for simultaneous estimation of raloxifene, cladrin in rat plasma: application in pharmacokinetic studies. Bioanalysis, 16(3), 141-153. [Link]
-
Trdan, T., et al. (2011). Determination of raloxifene and its glucuronides in human urine by liquid chromatography-tandem mass spectrometry assay. Journal of Chromatography B, 879(23), 2323-2331. [Link]
-
Ren, Y., et al. (2010). Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo. Pharmacogenet Genomics, 20(10), 623-633. [Link]
-
Chauhan, D., et al. (2022). Enhanced oral bioavailability of levormeloxifene and raloxifene by nanoemulsion: simultaneous bioanalysis using liquid chromatography-tandem mass spectrometry. Bioanalysis, 14(14), 985-1001. [Link]
-
Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry--1. Silylation. European journal of mass spectrometry, 9(1), 1-21. [Link]
-
Chen, J. Q., et al. (2013). The effect of tamoxifen and raloxifene on estrogen metabolism and endometrial cancer risk. Journal of steroid biochemistry and molecular biology, 133, 80-88. [Link]
-
ResearchGate. Analysis of raloxifene in tablet formulations. ResearchGate. [Link]
-
Chauhan, D., et al. (2024). LC–MS/MS Method for Simultaneous Estimation of Raloxifene, Cladrin in rat Plasma: Application in Pharmacokinetic Studies. Bioanalysis, 16(3). [Link]
-
Lin, W. D., et al. (2013). Determination of raloxifene in urine by liquid chromatography-tandem mass spectrometry for doping. Journal of analytical toxicology, 37(6), 333-338. [Link]
-
National Center for Biotechnology Information. Raloxifene. PubChem Compound Summary for CID 5035. [Link]
-
Trdan, T., et al. (2011). Determination of raloxifene and its glucuronides in human urine by liquid chromatography-tandem mass spectrometry assay. Journal of Chromatography B, 879(23), 2323-31. [Link]
-
Sun, D., et al. (2009). Free radical metabolism of raloxifene in human liver microsomes. ResearchGate. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Cain, J. B., et al. (2014). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. ACS medicinal chemistry letters, 5(6), 714-718. [Link]
-
Liu, Y., et al. (2014). Determination of raloxifene in human plasma using liquid chromatography-tandem mass spectrometry and its application in bioequivalence study. ResearchGate. [Link]
-
Nuttall, M. E., et al. (1998). Evaluation of the major metabolites of raloxifene as modulators of tissue selectivity. The Journal of pharmacology and experimental therapeutics, 286(1), 1-8. [Link]
-
Yao, J., et al. (2011). Raloxifene and Desmethylarzoxifene Block Estrogen-Induced Malignant Transformation of Human Breast Epithelial Cells. PLoS ONE, 6(11), e27876. [Link]
-
Plosker, G. L., & Goa, K. L. (1998). Review on raloxifene: profile of a selective estrogen receptor modulator. Drugs & aging, 12(4), 301-319. [Link]
Sources
- 1. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review on raloxifene: profile of a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the major metabolites of raloxifene as modulators of tissue selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Development and validation of a liquid chromatography-tandem mass spectrometry assay for determination of raloxifene and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Derivatization in mass spectrometry--1. Silylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Silylation - Wikipedia [en.wikipedia.org]
- 10. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 11. nbinno.com [nbinno.com]
- 12. Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. LC-MS/MS method for simultaneous estimation of raloxifene, cladrin in rat plasma: application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of raloxifene in urine by liquid chromatography-tandem mass spectrometry for doping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
- 19. HPLC analysis of raloxifene hydrochloride and its application to drug quality control studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Introduction: The Analytical Challenge of a Heavily Metabolized SERM
A Senior Application Scientist's Guide to the Mass Spectrometry of Raloxifene and its Glucuronide Metabolites
Raloxifene is a second-generation selective estrogen receptor modulator (SERM) widely prescribed for the prevention and treatment of osteoporosis in postmenopausal women.[1] Structurally, it belongs to the benzothiophene class of compounds, featuring a complex scaffold with multiple potential sites for metabolic modification.[2] Upon oral administration, Raloxifene's absolute bioavailability is remarkably low, at only about 2%, due to extensive first-pass metabolism.[3] The primary metabolic pathway is not cytochrome P450-mediated oxidation, but rather direct conjugation with glucuronic acid.[2] This process yields its main circulating metabolites: raloxifene-4'-glucuronide (R4G) and raloxifene-6-glucuronide (R6G).[3]
For researchers in drug metabolism, pharmacokinetics (DMPK), and clinical monitoring, the analytical challenge is clear. It is not sufficient to merely detect the parent drug; a robust analytical method must be able to distinguish and quantify Raloxifene and its major glucuronidated forms, which can be considered its biologically relevant "protected analogues." Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the definitive technique for this purpose, offering unparalleled sensitivity and selectivity.[3][4][5]
This guide provides an in-depth comparison of the mass spectrometric behavior of Raloxifene and its principal glucuronide metabolites. We will explore the underlying principles of their fragmentation, detail a validated experimental workflow, and offer insights grounded in practical application for drug development professionals.
Part 1: Fragmentation Behavior - Unraveling the Core Structure and its Conjugates
The key to developing a selective LC-MS/MS method lies in understanding how a molecule and its analogues dissociate under collision-induced dissociation (CID). The choice of precursor and product ions is fundamental to the specificity of the assay. We typically employ positive mode electrospray ionization (ESI), which readily protonates the tertiary amine on Raloxifene's piperidine side chain.
Raloxifene: A Characteristic Cleavage
Protonated Raloxifene ([M+H]⁺) has a mass-to-charge ratio (m/z) of 474.17.[2] Upon collisional activation, its fragmentation is dominated by a highly characteristic and stable cleavage. The most favorable fragmentation pathway involves the scission of the ether bond in the side chain, leading to the formation of a protonated N-ethylpiperidine fragment.
-
Precursor Ion ([M+H]⁺): m/z 474.1
-
Major Product Ion: m/z 112.1
This transition (474.1 → 112.1) is exceptionally robust and specific, making it the preferred choice for quantitative analysis using Selected Reaction Monitoring (SRM).[6] The formation of the m/z 112 ion is a charge-site initiated fragmentation, driven by the stable, protonated piperidine moiety.[7][8]
Caption: Fragmentation workflow for parent Raloxifene in positive ESI-MS/MS.
Raloxifene Glucuronides: The Signature Neutral Loss
The protected analogues, R4G and R6G, are structurally Raloxifene with a glucuronic acid moiety (C₆H₈O₆, mass = 176.03 Da) attached to one of the hydroxyl groups. Their mass spectrometric behavior is dictated by the lability of this glucuronide bond.
Upon CID, the primary and most efficient fragmentation pathway for both R4G and R6G is the neutral loss of the glucuronic acid group. This results in a product ion that is identical in mass to the protonated parent Raloxifene.
-
Precursor Ion ([M+H]⁺): m/z 650.2 (474.1 + 176.1)
-
Primary Product Ion: m/z 474.1 (Neutral loss of 176.1 Da)
This initial fragmentation reverts the metabolite to the parent drug's molecular ion. To confirm the structure, a pseudo-MS³ experiment can be performed where the m/z 474.1 product ion is further fragmented, which should yield the characteristic m/z 112.1 ion. This confirms the presence of the intact Raloxifene core. This shared fragmentation pattern means that while MS can easily identify a compound as a Raloxifene monoglucuronide, it cannot distinguish between the R4G and R6G isomers based on fragmentation alone. Their differentiation relies entirely on chromatographic separation.[3]
Sources
- 1. Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Determination of raloxifene and its glucuronides in human urine by liquid chromatography-tandem mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced oral bioavailability of levormeloxifene and raloxifene by nanoemulsion: simultaneous bioanalysis using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Synthesis and Validation of 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene
For researchers and professionals in drug development, the precise chemical modification of bioactive molecules is a cornerstone of innovation. This guide provides an in-depth validation of a synthetic route to 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene, a key intermediate for further derivatization of the selective estrogen receptor modulator (SERM), Raloxifene. We will objectively compare this route with alternative syntheses of Raloxifene and provide a comprehensive framework for the validation of the target compound, grounded in experimental data and established analytical principles.
Introduction: The Significance of Raloxifene and its Derivatization
Raloxifene is a well-established therapeutic agent for the prevention and treatment of osteoporosis in postmenopausal women and for reducing the risk of invasive breast cancer in high-risk individuals[1]. Its biological activity stems from its selective modulation of estrogen receptors (ERs), acting as an agonist in bone and an antagonist in breast and uterine tissues. The phenolic hydroxyl groups at the C6 and C4' positions are crucial for its interaction with the ER.
The selective protection of one of these hydroxyl groups opens avenues for targeted chemical modifications, enabling the synthesis of novel analogs with potentially altered pharmacokinetic profiles, tissue selectivity, or for use as probes in biological studies. The synthesis of this compound isolates the 4'-hydroxyl group for subsequent reactions while the 6-hydroxyl is protected by a sterically bulky tert-butyldimethylsilyl (TBDMS) group.
Proposed Synthetic Route to this compound: A Regioselective Approach
The synthesis of the target molecule hinges on the regioselective silylation of the 6-hydroxyl group of Raloxifene over the 4'-hydroxyl group. This selectivity can be achieved by exploiting the subtle differences in the acidity of the two phenolic protons. The 6-hydroxyl group, being part of the benzothiophene ring system, is expected to be more acidic than the 4'-hydroxyl group on the phenyl ring. This increased acidity facilitates its deprotonation and subsequent reaction with the silylating agent.
Experimental Protocol: Synthesis of this compound
Materials:
-
Raloxifene hydrochloride
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Free Base Preparation: Raloxifene hydrochloride is converted to its free base by dissolving it in a suitable solvent and neutralizing with a mild base.
-
Silylation Reaction: To a solution of Raloxifene free base (1 equivalent) in anhydrous DMF, add imidazole (2.5 equivalents). Stir the solution at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of TBDMSCl (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound as a solid.
dot
Caption: Synthetic workflow for this compound.
Comparative Analysis of Raloxifene Synthetic Routes
Several synthetic strategies for Raloxifene have been developed over the years, often categorized into different "generations." Each approach offers distinct advantages and disadvantages in terms of efficiency, cost, and environmental impact.
| Synthetic Route | Key Steps & Reagents | Reported Yield | Purity | Key Advantages | Key Disadvantages |
| First-Generation Synthesis | Friedel-Crafts acylation of a benzothiophene intermediate with an aroyl chloride.[2] | Moderate | Good | Established and well-documented. | Use of hazardous reagents like aluminum chloride. |
| Second-Generation Synthesis | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille). | Good to Excellent | High | Milder reaction conditions, broader substrate scope. | Cost of palladium catalysts, potential for metal contamination. |
| Third-Generation (Greener) Synthesis | Use of ionic liquids or solid acid catalysts.[2] | Good | High | Environmentally friendly, recyclable catalysts. | Scalability and cost of specialized catalysts can be a concern. |
| Improved Friedel-Crafts Acylation | Acylation followed by a one-pot deprotection of sulfonyl groups in water.[3] | 88% | >99% | High yield, cost-effective, environmentally friendly. | Requires specific starting materials with sulfonyl protecting groups. |
Validation of this compound
A rigorous validation of the synthesized compound is paramount to ensure its identity, purity, and suitability for downstream applications. This involves a combination of chromatographic and spectroscopic techniques.
Analytical Workflow
dot
Caption: Analytical workflow for the validation of the final product.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for assessing the purity of the final product and for monitoring the progress of the reaction.
Experimental Protocol: HPLC Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or a suitable buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 287 nm.[4]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
This method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines. The purity of the synthesized this compound should ideally be ≥98%.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the target molecule.
-
¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the benzothiophene and phenyl rings, the piperidine moiety, and the distinctive singlets for the tert-butyl and dimethylsilyl protons of the TBDMS group. The absence of the phenolic proton signal for the 6-OH group and the presence of the 4'-OH proton signal would confirm the regioselective silylation.
-
¹³C NMR: The ¹³C NMR spectrum will provide further confirmation of the carbon framework. The chemical shifts of the carbons attached to the silylated oxygen and the free hydroxyl group will be indicative of the successful protection.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized compound. The mass spectrum should exhibit a prominent ion corresponding to the protonated molecule [M+H]⁺ of this compound. High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition and further confirm the identity of the product. The fragmentation pattern observed in MS/MS experiments can provide additional structural information. For instance, the fragmentation of silylated flavonoids often involves the cleavage of the silyl group and retro-Diels-Alder reactions, which can help in pinpointing the location of the protecting group[5][6][7].
Conclusion and Future Perspectives
This guide has outlined a validated synthetic approach to this compound, a valuable intermediate for the development of novel Raloxifene analogs. The proposed regioselective silylation offers a straightforward method for the selective protection of the 6-hydroxyl group. A comparative analysis of existing Raloxifene syntheses highlights the continuous evolution towards more efficient and environmentally benign processes.
The rigorous analytical validation, employing a suite of chromatographic and spectroscopic techniques, is crucial for ensuring the quality and integrity of the synthesized compound. The availability of this selectively protected derivative will undoubtedly facilitate further research into the structure-activity relationships of Raloxifene and the development of next-generation SERMs with improved therapeutic profiles.
References
-
Unveiling Flavonoid Reactivity: A High-Resolution Mass Spectrometry Journey Through the Silylation of Quercetin. PubMed. [Link]
-
Unveiling Flavonoid Reactivity: A High‐Resolution Mass Spectrometry Journey Through the Silylation of Quercetin. UJ Content - University of Johannesburg. [Link]
-
(PDF) Unveiling Flavonoid Reactivity: A High‐Resolution Mass Spectrometry Journey Through the Silylation of Quercetin. ResearchGate. [Link]
-
Synthesis of Raloxifene. Hazardous Reagent Substitution: A Pharmaceutical Perspective | Books Gateway. [Link]
-
DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR THE DETERMINATION OF RALOXIFENE AND RELATED PRODUCTS (IMPURITIES). Rasayan Journal of Chemistry. [Link]
-
HPLC analysis of raloxifene hydrochloride and its application to drug quality control studies. PubMed. [Link]
-
HPLC analysis of raloxifene hydrochloride and its application to drug quality control studies. ResearchGate. [Link]
-
Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. PMC - NIH. [Link]
-
tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]
-
Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine 11. ResearchGate. [Link]
-
Sensitive and rapid HPLC method for the determination of raloxifene hydrochloride. Semantic Scholar. [Link]
-
How to methylate selectively enolic hydroxyl group other than phenolic groups in 3-hydroxy flavones?. ResearchGate. [Link]
-
Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties. PMC - NIH. [Link]
-
Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator. PubMed. [Link]
-
Development and validation of an HPLC-UV method for the determination of raloxifene and related products (Impurities). ResearchGate. [Link]
-
Synthesis and Pharmacology of Conformationally Restricted Raloxifene Analogues: Highly Potent Selective Estrogen Receptor Modulators. PubMed. [Link]
-
design, synthesis and estrogen receptor modulation activity of modified raloxifene analogues. wjpps. [Link]
-
Raloxifene. PubChem - NIH. [Link]
-
Acidity of Hydroxyl Groups: An Overlooked Influence on Antiradical Properties of Flavonoids. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Synthesis and evaluation of raloxifene derivatives as a selective estrogen receptor down-regulator. PubMed. [Link]
-
Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties. PMC - NIH. [Link]
-
RALOXIFENE. New Drug Approvals. [Link]
-
Electronic supplementary information for: - A Rapid One-Step Surface Functionalization of Polyvinyl Chloride by Combining Click Sulfur(VI). The Royal Society of Chemistry. [Link]
-
515 AN IMPROVED SYNTHESIS OF RALOXIFENE HYDROCHORIDE: A SELECTIVE ESTROGEN RECEPTOR MODULATOR Pavan kumar Bathini , Venkata Rama. heteroletters.org. [Link]
-
Solvent-free regioselective silylations committing secondary alcohols a. ResearchGate. [Link]
-
Nonionic Superbase-Catalyzed Silylation of Alcohols. 科研通. [Link]
-
Regioselective silylation of N-phthaloylchitosan with TBDMS and TBDPS groups. PubMed. [Link]
-
Structural Characterization of Flavonoids Using Mass Spectrometry. ResearchGate. [Link]
-
Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. PMC - NIH. [Link]
-
Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. MDPI. [Link]
-
1 H NMR spectra of Ph-OSO 2 F, TBDMS-PMMA and Ph-SO 2-PMMA. X (symbol) denotes solvent peaks.. ResearchGate. [Link]
-
Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study. PMC - NIH. [Link]
-
Phenol sulfate esters: Ultraviolet, infrared, 1H and 13C nuclear magnetic resonance spectroscopic investigation. ResearchGate. [Link]
Sources
- 1. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Protection and De-Protection of Phenolic Hydroxyl Groups of Naringenin | Guo-Chun Zhou [scispace.com]
- 3. heteroletters.org [heteroletters.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Unveiling Flavonoid Reactivity: A High-Resolution Mass Spectrometry Journey Through the Silylation of Quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Silyl Protecting Groups for Phenols: A Comparative Analysis Featuring TBDMS
In the landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science, the judicious selection of a protecting group is paramount to success. The phenolic hydroxyl group, with its inherent acidity and ability to act as a potent nucleophile and ring-activating group, frequently necessitates protection to prevent unwanted side reactions.[1] Among the diverse arsenal of protecting groups, silyl ethers stand out for their versatility, ease of introduction, and tunable stability.[2][3]
This guide provides an in-depth comparison of the tert-butyldimethylsilyl (TBDMS or TBS) group with other common silyl ethers for the protection of phenols. We will delve into the underlying principles governing their stability and reactivity, present validated experimental protocols, and offer a logical framework for selecting the optimal protecting group for your specific synthetic challenge.
The Silyl Ether Family: A Comparative Overview
The stability of a silyl ether is primarily dictated by the steric bulk of the substituents on the silicon atom. Larger, more sterically demanding groups hinder the approach of nucleophiles or protons, thereby increasing the ether's stability under both basic and acidic conditions. The most commonly employed silyl ethers for phenol protection include Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBDMS), Triisopropylsilyl (TIPS), and tert-Butyldiphenylsilyl (TBDPS).[2][4]
The relative stability of these groups is a critical factor in synthetic planning. Under acidic conditions, the general order of hydrolytic lability is TMS < TES < TBDMS < TIPS < TBDPS.[2][4] Under basic conditions, the trend is slightly different: TMS < TES < TBDMS ≈ TBDPS < TIPS.[2][4] Phenolic silyl ethers are generally cleaved more rapidly under basic conditions than their alcoholic counterparts.[4]
Data Presentation: Comparison of Common Silyl Protecting Groups
| Protecting Group | Abbreviation | Structure (R = Phenolic Aryl) | Key Features & Use Cases |
| Trimethylsilyl | TMS | RO-Si(CH₃)₃ | Highly Labile: Low steric hindrance. Primarily used for temporary protection or for derivatization for analysis (e.g., GC-MS). Often cleaved by exposure to moisture or during aqueous workup.[5] |
| Triethylsilyl | TES | RO-Si(CH₂CH₃)₃ | Moderately Labile: More stable than TMS. Can withstand some chromatographic conditions. Useful when a mild deprotection is required.[6] |
| tert-Butyldimethylsilyl | TBDMS, TBS | RO-Si(CH₃)₂(C(CH₃)₃) | The Workhorse: Excellent balance of stability and ease of removal.[7] Stable to a wide range of non-acidic and non-fluoride conditions, including many organometallic reactions and mild oxidations.[8] |
| Triisopropylsilyl | TIPS | RO-Si(CH(CH₃)₂)₃ | Robust & Bulky: High steric hindrance provides significant stability to both acidic and basic conditions.[2][4] Its bulk can be leveraged for selective protection of less hindered hydroxyl groups.[9] |
| tert-Butyldiphenylsilyl | TBDPS | RO-Si(Ph)₂(C(CH₃)₃) | Very Robust: The combination of a tert-butyl group and two phenyl groups provides exceptional stability towards acid hydrolysis, even more so than TIPS.[2][10] It is also stable to a wide range of other reagents.[11] |
Mechanism and Strategic Selection
The choice of a silylating agent is a strategic decision based on the anticipated reaction conditions in subsequent synthetic steps.
Mechanism of Silylation
The standard procedure for forming a silyl ether involves reacting the phenol with a silyl chloride (e.g., TBDMS-Cl) in the presence of a base. Imidazole is a particularly effective catalyst. It reacts with the silyl chloride to form a highly reactive silylimidazolium intermediate, which is then readily attacked by the phenoxide.[12] This mechanism explains why imidazole is often superior to non-nucleophilic bases like triethylamine for this transformation.[12]
Caption: General mechanism for imidazole-catalyzed silylation of a phenol.
Decision-Making Workflow
The following workflow can guide the selection of an appropriate silyl protecting group based on planned synthetic transformations.
Caption: Decision tree for selecting a phenolic silyl protecting group.
Experimental Protocols: A Practical Guide
The following protocols are provided as robust starting points. Researchers should always optimize conditions for their specific substrate.
Protocol 1: TBDMS Protection of 4-Bromophenol
This procedure is a reliable method for the protection of a simple phenol using the "workhorse" TBDMS group.[13]
Materials:
-
4-Bromophenol
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 4-bromophenol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Add TBDMS-Cl (1.2 eq) portion-wise at room temperature. The use of imidazole with TBDMS-Cl in DMF is a highly effective combination for mild and high-yielding conversions.[11]
-
Stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure TBDMS-protected phenol.
Protocol 2: Deprotection of TBDMS-Protected 4-Bromophenol
Method A: Using Tetrabutylammonium Fluoride (TBAF)
TBAF is the most common reagent for silyl ether cleavage due to the exceptionally high strength of the silicon-fluoride bond, which acts as the thermodynamic driving force for the reaction.[3][11]
Materials:
-
TBDMS-protected 4-bromophenol
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TBDMS-protected phenol (1.0 eq) in THF.
-
Add the 1.0 M solution of TBAF in THF (1.1 - 1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 15-30 minutes. Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by adding deionized water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude phenol by flash column chromatography if necessary.
Method B: Using Potassium Bifluoride (KHF₂)
KHF₂ in methanol offers a milder, cost-effective alternative for the selective deprotection of phenolic TBDMS ethers, often in the presence of silyl-protected alcohols.[4]
Materials:
-
TBDMS-protected 4-bromophenol
-
Potassium bifluoride (KHF₂)
-
Anhydrous Methanol (MeOH)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, combine the TBDMS-protected phenol (1.0 eq) and KHF₂ (2.5 eq) in anhydrous MeOH.[4]
-
Stir the mixture at room temperature. The reaction is typically complete within 30-60 minutes.[4] Monitor by TLC.
-
Upon completion, evaporate the mixture under reduced pressure.
-
Take up the residue in ethyl acetate and filter through a short plug of silica gel to remove inorganic salts.
-
Concentrate the filtrate to obtain the deprotected phenol.
Trustworthiness: Self-Validating Systems and Causality
-
Reaction Monitoring: The progress of both protection and deprotection reactions must be monitored by a reliable technique, typically TLC. The disappearance of the starting material and the appearance of a new spot with a different Rf value validates that a transformation has occurred.
-
Orthogonality: The key to the utility of the TBDMS group is its orthogonality. It is stable to conditions used to remove other protecting groups (e.g., hydrogenolysis for a benzyl ether) but is selectively cleaved by fluoride, which tolerates most other functional groups.[14] This selective removal is a self-validating principle of the protecting group strategy.
-
Choosing Solvents: The choice of solvent is critical. For protection, polar aprotic solvents like DMF are preferred as they dissolve the polar starting materials and facilitate the reaction.[12] Silylations in less polar solvents like Dichloromethane (DCM) are possible but are often significantly slower.[12] For deprotection, THF is ideal as it dissolves both the nonpolar silyl ether and the polar TBAF salt.
Conclusion
The tert-butyldimethylsilyl (TBDMS) group represents a near-ideal choice for the protection of phenols in many synthetic contexts, offering a robust shield that can be removed under specific and mild conditions. While more labile groups like TMS and TES have their place for temporary protection, and more robust groups like TIPS and TBDPS are required for harsh, acidic transformations, TBDMS provides an unparalleled balance of stability and reactivity. Understanding the relative stabilities and the mechanisms of installation and cleavage allows the synthetic chemist to strategically deploy these critical tools, paving the way for the efficient and successful synthesis of complex molecules.
References
-
Dounay, A. B. & Dube, P. (2010). TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines. Journal of the American Chemical Society. Available at: [Link]
-
Dounay, A. B. & Dube, P. (2010). TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines. PMC - NIH. Available at: [Link]
-
SynArchive. (2024). Protection of Phenol by Silyl ether. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Available at: [Link]
-
Lakshman, M. K., et al. (2017). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Tetrahedron Letters. Available at: [Link]
-
Baader, W. J., et al. (2005). Microwave-Assisted Protection of Phenols as tert-Butyldimethylsilyl (TBDMS) Ethers Under Solvent-Free. Synthetic Communications. Available at: [Link]
-
SynArchive. (2024). Protection of Phenol by Silyl ether. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Available at: [Link]
-
Meshram, H. M., et al. (2005). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). tert-Butyldiphenylsilyl. Available at: [Link]
-
Brittain, W. D. G. & Cobb, S. L. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry. Available at: [Link]
-
Khan, A., et al. (2004). A Simple and Useful Synthetic Protocol for Selective Deprotection of tert‐Butyldimethylsilyl (TBS) Ethers. European Journal of Organic Chemistry. Available at: [Link]
-
Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. Available at: [Link]
-
Reddit. (2017). Silyl protecting group lability. Available at: [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. Available at: [Link]
-
University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - tBDPS group. Available at: [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Available at: [Link]
-
ResearchGate. (2019). TBMDS Protection of a Phenol going way over expected time? Available at: [Link]
-
Yang, Y.-Q., et al. (2006). Facile Cleavage of Silyl Protecting Groups with Catalytic Amounts of FeCl3. Synlett. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Available at: [Link]
-
SynArchive. (2024). Protecting Groups List. Available at: [Link]
-
Crouch, R. D., et al. (1999). Selective Deprotection of Silyl-Protected Phenols Using Solid NaOH and a Phase Transfer Catalyst. Tetrahedron. Available at: [Link]
-
Evans, M. (2020). 26.02 Silyl Ethers as Protecting Groups. YouTube. Available at: [Link]
-
Khalafi-Nezhad, A., et al. (2000). Efficient and Selective Protection of Alcohols and Phenols with Triisopropylsilyl Chloride/Imidazole Using Microwave Irradiation. Tetrahedron Letters. Available at: [Link]
-
Ghosh, I., et al. (2022). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by. ChemRxiv. Available at: [Link]
-
Nishiguchi, T., et al. (2005). A Novel and Convenient Chemoselective Deprotection Method for Both Silyl and Acetyl Groups on Acidic Hydroxyl Groups Such as Phenol and Carboxylic Acid by Using a Nitrogen Organic Base, 1,1,3,3-Tetramethylguanidine. The Journal of Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Available at: [Link]
Sources
- 1. learninglink.oup.com [learninglink.oup.com]
- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. tandfonline.com [tandfonline.com]
- 8. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]
- 11. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. synarchive.com [synarchive.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to the Comparative Stability of Silyl Ethers on Aromatic Hydroxyls
For researchers, scientists, and drug development professionals, the judicious selection of a protecting group for a phenolic hydroxyl is a critical decision that can dictate the success of a multi-step synthesis. Among the arsenal of available options, silyl ethers stand out for their versatility, ease of installation, and tunable lability. This guide provides an in-depth comparison of the stability of commonly employed silyl ethers on aromatic hydroxyls, supported by experimental data, to empower chemists to make informed, strategic decisions in their synthetic endeavors.
The Silyl Ether Family: Understanding the Stability Paradigm
The stability of a silyl ether is predominantly dictated by the steric hindrance around the silicon atom. Bulky substituents sterically shield the silicon-oxygen (Si-O) bond from nucleophilic or electrophilic attack, thereby enhancing its robustness. The most frequently utilized silyl ethers for protecting phenols, ranked generally from least to most stable, are:
-
TMS (Trimethylsilyl): Highly labile, often removed by exposure to ambient moisture or mild protic solvents. Its use is typically reserved for in-situ protection or when very mild deprotection is required.
-
TES (Triethylsilyl): Offers a moderate increase in stability over TMS due to the slightly larger ethyl groups.
-
TBDMS (tert-Butyldimethylsilyl): A workhorse protecting group, providing a significant stability enhancement over TMS and TES. It is robust enough to withstand a wide range of reaction conditions, yet can be cleaved reliably.
-
TIPS (Triisopropylsilyl): The three bulky isopropyl groups render TIPS ethers considerably more stable than TBDMS ethers, particularly under acidic conditions.
-
TBDPS (tert-Butyldiphenylsilyl): Generally the most robust of the common silyl ethers, offering exceptional stability due to the bulky tert-butyl and phenyl groups.
dot graph Silyl_Ethers { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontcolor="#FFFFFF"]; edge [color="#5F6368"];
// Central Si node Si [label="Si", pos="0,0!", fillcolor="#202124", fontcolor="#FFFFFF"];
// TMS TMS_node [label="TMS", pos="-3,3!", fillcolor="#4285F4"]; Si -- TMS_node [label=" (Me)3"];
// TES TES_node [label="TES", pos="-1.5,4!", fillcolor="#4285F4"]; Si -- TES_node [label=" (Et)3"];
// TBDMS TBDMS_node [label="TBDMS", pos="1.5,4!", fillcolor="#34A853"]; Si -- TBDMS_node [label=" (tBu)(Me)2"];
// TIPS TIPS_node [label="TIPS", pos="3,3!", fillcolor="#FBBC05"]; Si -- TIPS_node [label=" (iPr)3"];
// TBDPS TBDPS_node [label="TBDPS", pos="0,-4!", fillcolor="#EA4335"]; Si -- TBDPS_node [label=" (tBu)(Ph)2"];
Quantitative Comparison of Silyl Ether Stability
The choice of a silyl ether is fundamentally a question of stability versus ease of cleavage. The relative lability of these groups has been quantified under various conditions, providing a predictive framework for their behavior in a synthetic sequence.
Relative Rates of Hydrolysis
The rate at which a silyl ether is cleaved under acidic or basic conditions is a direct measure of its stability. The following table summarizes the relative rates of hydrolysis compared to the highly labile TMS group.
| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| TMS | 1 | 1 |
| TES | 64 | 10 - 100 |
| TBDMS | 20,000 | ~20,000 |
| TIPS | 700,000 | 100,000 |
| TBDPS | 5,000,000 | ~20,000 |
| Data compiled from various sources. Values are approximate and serve as a guide for relative stability.[1][2][3] |
As the data clearly indicates, stability towards acid-catalyzed hydrolysis increases dramatically with steric bulk, with TBDPS being over five million times more stable than TMS.[2][3] Under basic conditions, the trend is similar, though the stability difference between TBDMS, TBDPS, and TIPS is less pronounced.[2][3][4]
Half-Life Under Specific Deprotection Conditions
For a more practical comparison, examining the half-life (t½) of different silyl ethers under common deprotection conditions is highly instructive. Phenolic silyl ethers are known to be cleaved more rapidly than their alkyl counterparts, particularly under basic conditions.[4]
| Silyl Ether (on p-cresol) | Condition | Half-Life (t½) |
| TBDMS | 1% HCl in 95% EtOH | ~4.5 hours[4] |
| TBDMS | 5% NaOH in 95% EtOH | 3.5 minutes[4] |
| TIPS | 1% HCl in 95% EtOH | >100 hours[4] |
| TBDPS | 1% HCl in 95% EtOH | >100 hours[4] |
| TBDMS | KHF₂ in MeOH, RT | < 30 minutes[4] |
| TBDPS | KHF₂ in MeOH, RT | < 30 minutes[4] |
| TIPS | KHF₂ in MeOH, RT | ~2.5 hours[4] |
These data highlight a crucial aspect of phenolic silyl ethers: their significantly enhanced lability to basic and fluoride-mediated cleavage compared to acidic cleavage.[4] This orthogonality is a powerful tool for selective deprotection in complex molecules.
Experimental Workflows & Mechanistic Insights
Protection of Phenols: A General Protocol
The silylation of phenols is a robust and high-yielding transformation. The Corey protocol, using a silyl chloride and imidazole in DMF, is a classic and reliable method.[2]
Protocol: TBDMS Protection of a Phenol
-
Dissolve the phenol (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF).
-
Add imidazole (2.5 equiv.).
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Deprotection Strategies & Mechanisms
The selective cleavage of a silyl ether hinges on exploiting the differential reactivity of the various groups.
1. Fluoride-Mediated Cleavage (e.g., TBAF) This is the most common and often most efficient method for silyl ether deprotection. The high strength of the silicon-fluoride (Si-F) bond provides a powerful thermodynamic driving force for the reaction.
-
Mechanism: The fluoride ion attacks the silicon atom, forming a pentacoordinate intermediate which then collapses, breaking the Si-O bond.[5][6]
-
Selectivity: The general order of lability towards fluoride is TMS > TES > TIPS > TBDMS > TBDPS.[7] This method is highly effective for most silyl ethers, although more robust groups like TBDPS may require elevated temperatures or longer reaction times.
Protocol: TBAF Deprotection of a Phenolic TBDMS Ether
-
Dissolve the TBDMS-protected phenol (1.0 equiv.) in anhydrous tetrahydrofuran (THF) in a plastic vial.
-
Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 equiv.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material (typically < 1 hour).
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.[8]
2. Acid-Catalyzed Cleavage Acidic conditions are often used for orthogonal deprotection strategies, where a more acid-labile group is removed in the presence of a more acid-stable one.
-
Mechanism: The reaction is initiated by protonation of the ether oxygen, making it a better leaving group. A nucleophile (e.g., water, alcohol) then attacks the silicon atom.[1][6]
-
Selectivity: The stability is highly dependent on steric hindrance. The order of stability is TMS < TES < TBDMS < TIPS < TBDPS.[7][9] This allows, for example, the selective cleavage of a TBDMS ether in the presence of a TIPS ether.
Strategic Selection of a Silyl Ether
Choosing the appropriate silyl ether is a strategic decision based on the planned synthetic route. The following decision tree provides a guide for this selection process.
Conclusion
The selection of a silyl ether for the protection of an aromatic hydroxyl is a nuanced decision that requires careful consideration of the entire synthetic plan. By understanding the principles of steric hindrance and the quantitative differences in lability under various conditions, chemists can strategically deploy these versatile protecting groups. The TBDMS group remains a reliable standard for general applications, while TIPS and TBDPS ethers offer enhanced stability for more demanding synthetic routes. The predictable and often orthogonal nature of their cleavage allows for the design of elegant and efficient syntheses of complex molecules.
References
- BenchChem Technical Support Team. (2025). A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions. BenchChem.
- BenchChem Technical Support Team. (2025). Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media. BenchChem.
-
Khalili, M. S., et al. (2007). Simple and Practical Protocol for the Silylation of Phenol Derivatives Using Reusable NaHSO4 Dispread on Silica Gel Under Neutral Conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(1), 175-179. Available from: [Link]
-
Bahrami, K., et al. (2010). Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent. Green Chemistry, 12, 94-98. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. Organic Chemistry Portal. Available from: [Link]
- BenchChem Technical Support Team. (2025).
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. Available from: [Link]
-
Rostami, A., et al. (2019). Silylation of the phenols, allyl, and propargyl alcohols in DES. ResearchGate. Available from: [Link]
-
Chem-Station. (2014). Silyl Protective Groups. Chem-Station International Edition. Available from: [Link]
- BenchChem Technical Support Team. (2025).
-
Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Available from: [Link]
-
Reich, M. (2001). Deprotection of a tert-butyldimethylsilyl ether. ChemSpider SyntheticPages. Available from: [Link]
-
Wikipedia. (n.d.). Silyl ether. Wikipedia. Available from: [Link]
-
Hartmann, O., & Kalesse, M. (2014). By what mechanism do acids deprotect primary silyl ethers? Chemistry Stack Exchange. Available from: [Link]
-
White, J. D., & Carter, R. G. (n.d.). Silyl Ethers. Science of Synthesis. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Silyl ether - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Alternative Protecting Groups for the Synthesis of Raloxifene Metabolites
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For Researchers, Scientists, and Drug Development Professionals
The synthesis of drug metabolites is a critical component of modern pharmaceutical research, providing essential standards for metabolism, pharmacokinetic, and toxicology studies. Raloxifene, a selective estrogen receptor modulator (SERM), is widely prescribed for the prevention and treatment of osteoporosis and to reduce the risk of invasive breast cancer in postmenopausal women.[1][2] Its metabolic pathways are extensive, primarily involving glucuronidation at its two phenolic hydroxyl groups to form Raloxifene-4'-glucuronide and Raloxifene-6-glucuronide.[3][4] The chemical synthesis of these metabolites presents a significant challenge due to the need for selective protection and deprotection of the hydroxyl groups. This guide provides an in-depth comparison of traditional and alternative protecting groups for the synthesis of Raloxifene metabolites, supported by experimental insights to aid in the strategic design of synthetic routes.
The Synthetic Challenge: Selective Protection of Phenolic Hydroxyls
Raloxifene possesses two phenolic hydroxyl groups at the C6 and C4' positions, both of which are susceptible to reaction under various synthetic conditions.[2] To achieve the synthesis of specific glucuronide metabolites, it is imperative to selectively protect one hydroxyl group while the other is glycosylated.[5] This necessitates the use of protecting groups that can be introduced and removed under conditions that do not affect other functional groups within the molecule, a concept known as orthogonal protection.[6][7] The ideal protecting group should be easy to install and remove in high yield, stable to the planned reaction conditions, and introduce minimal additional complexity to the molecule.[8][9]
Conventional Protecting Groups: The Benchmarks
Traditionally, the synthesis of Raloxifene and its analogs has relied on simple ether and ester protecting groups.
-
Methyl (Me) Ethers: While robust and stable to a wide range of reagents, the cleavage of methyl ethers from phenolic hydroxyls requires harsh conditions, such as strong acids (e.g., HBr, BBr₃) or potent nucleophiles (e.g., TMSI), which can lead to undesired side reactions and decomposition of complex molecules.[10] Microwave-assisted deprotection with reagents like pyridine hydrochloride has been shown to reduce reaction times but still involves high temperatures.[11]
-
Benzyl (Bn) Ethers: Benzyl ethers are a popular choice due to their stability under both acidic and basic conditions. Their primary advantage is the ability to be removed under neutral conditions via catalytic hydrogenolysis (e.g., Pd/C, H₂).[10][12] However, this deprotection method is incompatible with substrates containing other reducible functional groups, such as alkenes or alkynes, and the catalyst can sometimes be poisoned by sulfur-containing compounds like the benzothiophene core of Raloxifene.
Alternative Protecting Groups: Expanding the Synthetic Toolkit
To overcome the limitations of traditional protecting groups, researchers have explored a variety of alternatives that offer milder deprotection conditions and greater orthogonality.[13]
Silyl Ethers
Silyl ethers are among the most versatile and widely used protecting groups for hydroxyl functions due to their ease of formation and, most importantly, their tunable stability and mild cleavage conditions.[13][14] The stability of a silyl ether is directly related to the steric bulk of the substituents on the silicon atom.
-
Trimethylsilyl (TMS): Very labile and typically used for in-situ protection as it is easily cleaved by mild acid or even protic solvents like methanol.
-
tert-Butyldimethylsilyl (TBDMS): Offers a good balance of stability and ease of removal. It is stable to a wide range of non-acidic reagents but can be readily cleaved by fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), or by acids.[10][14] A synthesis of Raloxifene glucuronide metabolites has been reported involving the partial silylation with TBDMS-Cl to yield a mixture of monosilylated isomers which were then separated.[5]
-
tert-Butyldiphenylsilyl (TBDPS): Significantly more sterically hindered and thus more stable than TBDMS, requiring stronger acidic conditions or prolonged exposure to fluoride for cleavage.[14]
The key advantage of silyl ethers is their orthogonality to many other protecting groups. For instance, a TBDMS ether can be cleaved with TBAF in the presence of a benzyl ether, which would remain intact.
p-Methoxybenzyl (PMB) Ethers
The p-methoxybenzyl (PMB) ether is an attractive alternative to the standard benzyl group.[13] While it can also be removed by hydrogenolysis, its true utility lies in its susceptibility to oxidative cleavage. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) can selectively remove the PMB group under mild conditions, leaving other protecting groups like benzyl or silyl ethers untouched.[10] This oxidative deprotection is particularly useful when hydrogenolysis is not a viable option.[13]
Allyl Ethers
Allyl ethers provide another orthogonal protection strategy. They are stable to a wide range of acidic and basic conditions. Deprotection is typically achieved through a two-step process involving isomerization of the allyl group to a vinyl ether, followed by mild acidic hydrolysis. This isomerization is often catalyzed by transition metal complexes, such as those of palladium or rhodium.
Sulfonate Esters
Aryl sulfonate esters, such as benzenesulfonyl (Bs) or benzylsulfonyl (Bns), can serve as robust protecting groups for phenols.[15] They are stable to very harsh conditions, including strong acids and organometallic reagents. Deprotection can be achieved under specific basic conditions (e.g., KOH/t-BuOH in toluene) or, in the case of the benzylsulfonyl group, via catalytic hydrogenolysis.[15]
Tetrafluoropyridyl (TFP) Ethers
A more recent development is the use of the tetrafluoropyridyl (TFP) group for phenol protection.[16] TFP ethers are stable to both acidic and basic conditions and a variety of common synthetic reagents. A key advantage is their facile cleavage under mild conditions using a mixture of potassium fluoride, 18-crown-6, and methyl thioglycolate at moderate temperatures.[16]
Comparative Analysis of Protecting Groups
| Protecting Group | Protection Reagents | Deprotection Conditions | Key Advantages | Key Disadvantages |
| Methyl (Me) | CH₃I, K₂CO₃ | HBr, BBr₃, TMSI | High stability, low cost | Harsh deprotection conditions |
| Benzyl (Bn) | BnBr, K₂CO₃ | H₂, Pd/C | Stable, cleaved under neutral conditions | Incompatible with reducible groups |
| TBDMS | TBDMSCl, Imidazole | TBAF, HF, AcOH | Mild cleavage, orthogonal to many groups | Labile to strong acids |
| PMB | PMBCl, NaH | DDQ, CAN, H₂/Pd-C | Oxidative or reductive cleavage | DDQ is toxic |
| Allyl | Allyl-Br, K₂CO₃ | Pd(PPh₃)₄, then mild acid | Orthogonal to many groups | Requires transition metal catalyst |
| TFP | Pentafluoropyridine | KF, 18-crown-6, Me-thioglycolate | Stable, mild deprotection | Reagents can be expensive |
Experimental Protocols
General Procedure for TBDMS Protection of Raloxifene
To a solution of Raloxifene (1 equiv.) in anhydrous DMF, add imidazole (2.5 equiv.) and tert-butyldimethylsilyl chloride (1.1 equiv.). Stir the reaction mixture at room temperature under an inert atmosphere for 12-24 hours. Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The resulting mixture of monosilylated products can be separated by column chromatography.[5]
General Procedure for TBAF Deprotection of a TBDMS-Protected Phenol
Dissolve the TBDMS-protected Raloxifene derivative (1 equiv.) in anhydrous THF. Add a 1M solution of TBAF in THF (1.2 equiv.) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC. Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product can be purified by column chromatography.
Strategic Selection of Protecting Groups
The choice of an appropriate protecting group strategy is paramount for the successful synthesis of Raloxifene metabolites. The decision should be guided by the overall synthetic plan, considering the compatibility of the protecting group with all subsequent reaction steps.
Caption: Decision workflow for selecting a protecting group strategy.
A well-designed orthogonal strategy, for example, might involve protecting one hydroxyl as a TBDMS ether and the other as a benzyl ether. This would allow for the selective deprotection of the TBDMS ether with fluoride to enable glycosylation at that position, followed by the removal of the benzyl ether via hydrogenolysis in a later step.
Caption: General workflow for Raloxifene metabolite synthesis.
Conclusion
The synthesis of Raloxifene metabolites is a nuanced task that heavily relies on the strategic use of protecting groups. While traditional methyl and benzyl ethers have their place, the demand for milder conditions and greater synthetic flexibility has driven the adoption of alternative groups like silyl ethers, PMB ethers, and others. The principles of orthogonality are key to navigating the complexities of polyhydroxylated molecules. By carefully considering the stability and cleavage conditions of each protecting group, researchers can design more efficient and higher-yielding synthetic routes to access these vital metabolic standards. Continued innovation in protecting group chemistry will undoubtedly further empower drug development professionals in their quest to understand and optimize pharmaceutical agents.[6]
References
-
Deprotection of durable benzenesulfonyl protection for phenols — efficient synthesis of polyphenols. ResearchGate. Available at: [Link]
-
RALOXIFENE - New Drug Approvals. (2020). Available at: [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health (NIH). Available at: [Link]
-
Protection and Deprotection. CEM Corporation. Available at: [Link]
-
Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing). (2019). DOI:10.1039/C8OB02899K. Available at: [Link]
-
Evaluation of the major metabolites of raloxifene as modulators of tissue selectivity. PubMed. Available at: [Link]
- Deprotection method for phenolic hydroxyl group. Google Patents.
-
Appendix 6: Protecting groups. Oxford Learning Link. Available at: [Link]
-
VI Protecting Groups and Orthogonal Protection Strategies. Available at: [Link]
-
Structures of raloxifene and its glucuronide metabolites. ResearchGate. Available at: [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Available at: [Link]
-
Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo. National Institutes of Health (NIH). Available at: [Link]
-
Protecting group. Wikipedia. Available at: [Link]
-
Protecting Groups. Available at: [Link]
-
13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. (2021). Available at: [Link]
-
Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator. PubMed. Available at: [Link]
-
Protective Groups. Organic Chemistry Portal. Available at: [Link]
-
Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis, biological evaluation, and stability studies of raloxifene mono- and bis-sulfamates as dual-targeting agents. The University of Bath's research portal. (2024). Available at: [Link]
-
Raloxifene. PubChem, National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. jocpr.com [jocpr.com]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Protection and Deprotection [cem.com]
- 12. learninglink.oup.com [learninglink.oup.com]
- 13. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02899K [pubs.rsc.org]
A Head-to-Head Comparison: Enzymatic vs. Chemical Synthesis of Raloxifene Glucuronides
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of drug metabolism and the development of pharmaceutical reference standards, the synthesis of drug glucuronides is a critical undertaking. Raloxifene, a selective estrogen receptor modulator (SERM), undergoes extensive phase II metabolism to form its primary metabolites, raloxifene-6-glucuronide and raloxifene-4'-glucuronide.[1] For researchers investigating its pharmacokinetics, drug-drug interactions, or for quality control during manufacturing, access to pure isomeric forms of these glucuronides is paramount. This guide provides an in-depth, objective comparison of the two principal methodologies for obtaining these crucial metabolites: enzymatic synthesis and traditional chemical synthesis. We will delve into the underlying principles, provide exemplary protocols, and present a data-driven comparison to empower you to make the most informed decision for your research needs.
The Central Role of Glucuronidation in Raloxifene's Profile
Raloxifene is primarily metabolized by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes that catalyze the transfer of glucuronic acid from the cofactor uridine 5'-diphosphoglucuronic acid (UDPGA) to the drug molecule.[2] This process increases the water solubility of raloxifene, facilitating its excretion from the body. The two main sites of glucuronidation on the raloxifene molecule are the phenolic hydroxyl groups at the 6 and 4' positions, leading to the formation of raloxifene-6-glucuronide and raloxifene-4'-glucuronide, respectively.[1] Understanding the nuances of synthesizing these specific isomers is therefore of great importance.
A Comparative Overview: Performance at a Glance
For a rapid assessment of the two synthetic strategies, the following table summarizes the key performance indicators. A detailed exploration of each of these aspects will follow.
| Parameter | Enzymatic Synthesis (UGT-catalyzed) | Chemical Synthesis (e.g., Koenigs-Knorr) |
| Typical Yield | 70-95% (highly dependent on enzyme activity and optimization) | 40-60% (overall for multi-step process) |
| Purity/Selectivity | High; typically produces a single β-glucuronide isomer with high regioselectivity.[3] | Variable; can produce a mixture of α and β anomers and other byproducts requiring extensive chromatographic separation.[4] |
| Number of Steps | Typically a single enzymatic reaction step. | Multiple steps: protection, glycosylation, deprotection.[4] |
| Reaction Conditions | Mild, aqueous conditions (physiological pH and temperature). | Often harsh conditions, including the use of heavy metal salts, strong acids/bases, and anhydrous solvents.[4][5] |
| Scalability | Can be challenging to scale up due to enzyme cost and stability, though whole-cell systems can be effective.[6] | More readily scalable for larger quantities. |
| Cost | Can be high due to the cost of recombinant enzymes and the UDPGA cofactor. | Can be high due to multi-step nature, expensive reagents, and purification costs. |
| Time | Reaction times can be relatively short (hours). | Multi-day process including reaction times and purification. |
| Environmental Impact | Generally considered "greener" due to aqueous-based reactions and biodegradable catalysts (enzymes). | Generates more chemical waste from solvents, reagents, and protecting group manipulations. |
Deep Dive into Enzymatic Synthesis: Precision and Biocatalysis
Enzymatic synthesis leverages the inherent specificity of UGT enzymes to achieve highly selective glucuronidation. This approach mimics the natural metabolic pathway, offering a direct route to the desired metabolite.
The "Why" Behind the Enzymatic Choice
The primary driver for choosing enzymatic synthesis is its unparalleled regioselectivity and stereoselectivity . UGT enzymes, through their precisely shaped active sites, can distinguish between the different hydroxyl groups on the raloxifene molecule and will exclusively produce the biologically relevant β-anomer of the glucuronide.[3] This eliminates the formation of unwanted isomers, simplifying downstream purification and ensuring the biological relevance of the synthesized standard.
Key Enzymes in Raloxifene Glucuronidation
Research has identified several UGT isoforms responsible for the glucuronidation of raloxifene. The primary hepatic UGTs involved are UGT1A1 and UGT1A9, while the extra-hepatic UGTs 1A8 and 1A10 also play a significant role.[1] Specifically, UGT1A8 exhibits high activity for the formation of raloxifene-6-glucuronide, while UGT1A10 is highly active in forming raloxifene-4'-glucuronide.[7]
Experimental Workflow: Enzymatic Synthesis
The following diagram illustrates a typical workflow for the enzymatic synthesis of a raloxifene glucuronide.
Caption: Workflow for enzymatic synthesis of Raloxifene glucuronides.
Detailed Protocol: Enzymatic Synthesis of Raloxifene-4'-Glucuronide using Recombinant UGT1A10
This protocol is a representative example and may require optimization based on specific enzyme activity and desired scale.
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:
-
50 mM Tris-HCl buffer (pH 7.4)
-
10 mM MgCl₂
-
50 µM Raloxifene (from a stock solution in DMSO; final DMSO concentration should be <1%)
-
2 mM UDPGA
-
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the Reaction: Add recombinant UGT1A10 enzyme to a final concentration of 0.1 mg/mL.
-
Incubation: Incubate the reaction at 37°C for 2 hours with gentle shaking.
-
Stop the Reaction: Terminate the reaction by adding an equal volume of cold acetonitrile.
-
Protein Precipitation: Vortex the mixture and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
Purification: Transfer the supernatant to a new tube and purify the raloxifene-4'-glucuronide using reversed-phase high-performance liquid chromatography (HPLC).
-
Analysis: Confirm the identity and purity of the product by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy.[8]
A Look at Chemical Synthesis: The Power of Traditional Organic Chemistry
Chemical synthesis offers a more traditional and often more scalable approach to obtaining drug glucuronides. However, this power comes with the complexities of multi-step reactions and the challenge of controlling selectivity.
The Rationale for Chemical Synthesis
The primary advantage of chemical synthesis lies in its scalability . For producing gram-scale quantities of a glucuronide metabolite, chemical synthesis is often the more feasible option.[6] It also avoids the potential for enzyme instability and the high cost of biological reagents for large-scale production.
The Koenigs-Knorr Reaction: A Classic Approach
A cornerstone of chemical glycosylation is the Koenigs-Knorr reaction, which involves the coupling of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt like silver carbonate or silver oxide.[4][9] To achieve regioselectivity, a protecting group strategy is essential to mask the hydroxyl groups that are not intended to be glucuronidated.[10]
Experimental Workflow: Chemical Synthesis
The following diagram outlines the general workflow for the chemical synthesis of a raloxifene glucuronide.
Caption: Workflow for chemical synthesis of Raloxifene glucuronides.
Detailed Protocol: A Hypothetical Chemical Synthesis of Raloxifene-6-glucuronide
This protocol is a representative example based on established chemical glucuronidation principles and would require significant optimization for raloxifene specifically.
-
Protection of Raloxifene:
-
Selectively protect the 4'-hydroxyl group of raloxifene using a suitable protecting group (e.g., a benzyl ether) that can be removed without affecting the newly formed glycosidic bond. This is a critical and often challenging step to ensure regioselectivity.
-
-
Koenigs-Knorr Glycosylation:
-
Dissolve the protected raloxifene in an anhydrous solvent (e.g., dichloromethane) with a desiccant (e.g., molecular sieves).
-
Add a silver salt promoter (e.g., silver carbonate).
-
Cool the mixture (e.g., to 0°C) and slowly add a solution of acetobromo-α-D-glucuronic acid methyl ester (a commercially available protected glucuronyl bromide) in the same solvent.[4]
-
Allow the reaction to proceed, monitoring by thin-layer chromatography (TLC), until the starting material is consumed.
-
Filter the reaction mixture to remove the silver salts and concentrate the filtrate.
-
Purify the protected glucuronide intermediate by column chromatography.
-
-
Deprotection (Zemplén Deacetylation):
-
Final Deprotection and Purification:
-
Remove the protecting group from the 4'-hydroxyl group of raloxifene (e.g., by hydrogenolysis for a benzyl ether).
-
Purify the final raloxifene-6-glucuronide by preparative HPLC.
-
-
Analysis:
-
Confirm the structure and purity of the final product using LC-MS/MS and NMR spectroscopy.
-
Conclusion: Choosing the Right Path
The choice between enzymatic and chemical synthesis of raloxifene glucuronides is not a matter of one being definitively superior to the other, but rather a decision based on the specific requirements of the project.
-
For high-throughput screening, early-stage metabolic studies, or when absolute biological relevance is required in smaller quantities, the precision and simplicity of enzymatic synthesis are often unbeatable. The ability to generate a specific, biologically active isomer without the need for complex protecting group chemistry is a significant advantage.
-
When larger quantities of a glucuronide standard are needed, for example, for extensive toxicological studies or as a reference standard in later-stage drug development, the scalability of chemical synthesis becomes a compelling factor. While more complex and less "green," the established methodologies of organic chemistry provide a reliable route to larger batches of the desired compound.
Ultimately, a thorough understanding of the strengths and weaknesses of each approach, as outlined in this guide, will enable researchers and drug development professionals to select the most efficient and effective method for synthesizing raloxifene glucuronides, thereby advancing our understanding of this important therapeutic agent.
References
- Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis. PubMed Central.
- Glucuronide synthesis. Hypha Discovery.
- Chemical and Enzyme-Assisted Syntheses of Norbuprenorphine-3-β-D-Glucuronide. NIH.
- De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2). NCBI.
- Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo. PMC - NIH.
- Zemplén deacetyl
- Characterization of raloxifene glucuronidation in vitro: contribution of intestinal metabolism to presystemic clearance. PubMed.
- Glucuronidation | The Medicinal Chemist's Guide to Solving ADMET Challenges. Books.
- Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjug
- Koenigs–Knorr reaction. Wikipedia.
- Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. PMC - NIH.
- The Synthesis of O-Glucuronides.
- SUPPORTING INFORM
- Determination of raloxifene and its glucuronides in human plasma by UPLC-MS/MS and its applic
- Glucuronidations using the Koenigs-Knorr procedure.
- Diagram showing glucuronidation of phenols by nucleophilic at- tacking....
- Figure 1: [Removal of acetyl groups under Zemplén conditions.]. Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf.
- Determination of raloxifene and its glucuronides in human urine by liquid chromatography-tandem mass spectrometry assay. PubMed.
- Protecting Group Strategies in Carbohydr
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Chemical and Enzyme-Assisted Syntheses of Norbuprenorphine-3-β-D-Glucuronide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. chemistry-online.com [chemistry-online.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
